molecular formula C8H16NO9P B3067858 N-Acetyl-D-glucosamine 6-phosphate CAS No. 18191-20-3

N-Acetyl-D-glucosamine 6-phosphate

Cat. No.: B3067858
CAS No.: 18191-20-3
M. Wt: 301.19 g/mol
InChI Key: BRGMHAYQAZFZDJ-RTRLPJTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-D-glucosamine 6-phosphate is an N-acyl-D-glucosamine 6-phosphate that is the N-acetyl derivative of D-glucosamine 6-phosphate. It is a component of the aminosugar metabolism. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite, a human metabolite and a mouse metabolite. It is functionally related to a D-glucosamine. It is a conjugate acid of a this compound(2-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGMHAYQAZFZDJ-RTRLPJTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161941
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-D-Glucosamine 6-Phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18191-20-3
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18191-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-D-Glucosamine 6-Phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide on the Role of N-Acetyl-D-glucosamine 6-phosphate in Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptidoglycan (PG) is an indispensable component of the bacterial cell wall, providing structural integrity and defining cellular morphology.[1][2][3] Its biosynthesis is a complex, multi-stage process that represents a primary target for many antibiotics.[4] A critical phase in this process is the cytoplasmic synthesis of the nucleotide sugar precursor, Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This guide provides a detailed examination of the biosynthetic pathway leading to UDP-GlcNAc, with a specific focus on the pivotal role of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). GlcNAc-6-P serves as a key metabolic intermediate, linking the salvage and recycling of N-acetylglucosamine (GlcNAc) from the environment or cell wall turnover with the primary de novo synthesis pathway. Furthermore, it functions as a crucial signaling molecule in the regulation of gene expression for enzymes involved in this pathway. Understanding the synthesis, conversion, and regulatory functions of GlcNAc-6-P is paramount for developing novel antimicrobial strategies that target the bacterial cell wall.

Introduction to Peptidoglycan

Peptidoglycan, also known as murein, is a unique macromolecule that forms a mesh-like layer, the sacculus, around the cytoplasmic membrane of most bacteria.[1][2] This structure is essential for maintaining cell shape, resisting internal turgor pressure, and protecting the cell from environmental stress.[1][2][3] The fundamental structure of peptidoglycan consists of long glycan strands cross-linked by short peptide chains.[1][3] The glycan strands are polymers of alternating β-(1,4) linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1][3][5] The synthesis of this complex polymer begins in the cytoplasm with the formation of soluble nucleotide-activated precursors, UDP-GlcNAc and UDP-MurNAc-pentapeptide.[1][2][6]

The Cytoplasmic Pathway of UDP-GlcNAc Biosynthesis

The synthesis of UDP-GlcNAc is the foundational stage for peptidoglycan production. It originates from the central carbon metabolism intermediate, fructose-6-phosphate (B1210287). This process involves four sequential enzymatic reactions catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional GlmU.[1][6][7]

  • GlmS (Glutamine-fructose-6-phosphate amidotransferase): This enzyme catalyzes the first and often rate-limiting step, the conversion of fructose-6-phosphate and L-glutamine into glucosamine-6-phosphate (GlcN-6-P).[1][5][8]

  • GlmM (Phosphoglucosamine mutase): GlmM then isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P).[1][5][9]

  • GlmU (Bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase): This essential bifunctional enzyme performs the final two steps[1][5]:

    • Acetyltransferase Activity: It first catalyzes the transfer of an acetyl group from Acetyl-CoA to GlcN-1-P, forming N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

    • Uridylyltransferase Activity: Subsequently, it facilitates the transfer of a UMP moiety from UTP to GlcNAc-1-P, yielding the final product, UDP-GlcNAc, and pyrophosphate.[5]

The resulting UDP-GlcNAc is the direct precursor for the synthesis of UDP-MurNAc, marking the first committed step of peptidoglycan biosynthesis.[1][4]

Peptidoglycan_Precursor_Pathway Figure 1: De novo biosynthetic pathway of UDP-GlcNAc. F6P Fructose-6-Phosphate GlmS GlmS F6P->GlmS Gln L-Glutamine Gln->GlmS GlcN6P Glucosamine-6-Phosphate (GlcN-6-P) GlmM GlmM GlcN6P->GlmM GlcN1P Glucosamine-1-Phosphate (GlcN-1-P) GlmU_AcT GlmU (AcT) GlcN1P->GlmU_AcT AcCoA Acetyl-CoA AcCoA->GlmU_AcT GlcNAc1P N-Acetylglucosamine-1-P (GlcNAc-1-P) GlmU_UT GlmU (UT) GlcNAc1P->GlmU_UT UTP UTP UTP->GlmU_UT UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) PG_Synth Peptidoglycan & LPS Biosynthesis UDP_GlcNAc->PG_Synth GlmS->GlcN6P Gln -> Glu GlmM->GlcN1P GlmU_AcT->GlcNAc1P CoA GlmU_UT->UDP_GlcNAc PPi

Caption: De novo biosynthetic pathway of UDP-GlcNAc.

The Central Role of this compound (GlcNAc-6-P)

While not a direct intermediate in the de novo pathway from fructose-6-phosphate, this compound (GlcNAc-6-P) is a critical node integrating salvage pathways with peptidoglycan synthesis.[10][11]

3.1. Origins of GlcNAc-6-P

GlcNAc-6-P is primarily generated from two sources:

  • Uptake of External GlcNAc: Bacteria can import GlcNAc from their environment, often derived from chitin (B13524) degradation or the recycling of other bacterial cell walls.[12][13] In many bacteria, GlcNAc is transported via the phosphotransferase system (PTS), which concomitantly phosphorylates it to GlcNAc-6-P as it enters the cell.[10] Alternatively, enzymes like NagK can phosphorylate imported GlcNAc to GlcNAc-6-P.[12][13]

  • Peptidoglycan Recycling: During bacterial growth and division, the peptidoglycan sacculus is constantly remodeled by hydrolytic enzymes. This process releases muropeptides, including GlcNAc, which can be re-imported into the cytoplasm and phosphorylated to generate GlcNAc-6-P.[13][14]

3.2. Conversion and Entry into the Biosynthetic Pathway

Once formed, GlcNAc-6-P must be converted to an intermediate of the de novo pathway to be utilized for peptidoglycan synthesis. This is accomplished by the enzyme NagA (N-acetylglucosamine-6-phosphate deacetylase) . NagA catalyzes the deacetylation of GlcNAc-6-P to produce glucosamine-6-phosphate (GlcN-6-P) and acetate.[11][15] GlcN-6-P then directly enters the main biosynthetic pathway, where it is converted by GlmM and GlmU to UDP-GlcNAc.[11] This salvage pathway allows the cell to efficiently utilize available amino sugars, bypassing the energy-intensive GlmS-catalyzed step.[6]

GlcNAc_Salvage_Pathway Figure 2: The GlcNAc salvage pathway and its integration. GlcNAc_ext External GlcNAc Transport PTS / NagK GlcNAc_ext->Transport GlcNAc_int Internal GlcNAc GlcNAc6P N-Acetylglucosamine-6-P (GlcNAc-6-P) NagA NagA GlcNAc6P->NagA Deacetylation GlcN6P Glucosamine-6-Phosphate (GlcN-6-P) To_Glycolysis Glycolysis (via NagB) GlcN6P->To_Glycolysis To_PG_Synth To Peptidoglycan Synthesis (via GlmM, GlmU) GlcN6P->To_PG_Synth Transport->GlcNAc6P NagA->GlcN6P

Caption: The GlcNAc salvage pathway and its integration.

Regulation Involving GlcNAc-6-P and its Precursors

The synthesis of UDP-GlcNAc is tightly regulated to match the cell's demand for cell wall precursors. GlcN-6-P, the product of the first committed step and the entry point for the salvage pathway, acts as a key signaling molecule.

4.1. Riboswitch Regulation in Gram-Positive Bacteria

In many Gram-positive bacteria, such as Bacillus subtilis, the expression of the glmS gene is controlled by a unique riboswitch located in the 5' untranslated region (5'-UTR) of its mRNA.[6] This riboswitch is a self-cleaving ribozyme that is allosterically activated by binding its product, GlcN-6-P.[6][8]

  • Low GlcN-6-P: When intracellular levels of GlcN-6-P are low, the glmS mRNA remains intact, allowing for the translation of the GlmS enzyme and subsequent production of GlcN-6-P.

  • High GlcN-6-P: When GlcN-6-P accumulates, it binds to the riboswitch, inducing a conformational change that activates the ribozyme's self-cleavage activity. This cleavage leads to the degradation of the glmS mRNA, shutting down GlmS synthesis and preventing toxic accumulation of the intermediate.[6][8]

GlmS_Riboswitch_Regulation Figure 3: GlcN-6-P dependent glmS riboswitch mechanism in B. subtilis. cluster_low Low [GlcN-6-P] cluster_high High [GlcN-6-P] glmS_mRNA_low glmS mRNA (Full-length) Ribosome_low Ribosome glmS_mRNA_low->Ribosome_low Translation GlmS_protein GlmS Enzyme Ribosome_low->GlmS_protein GlcN6P GlcN-6-P glmS_mRNA_high glmS mRNA GlcN6P->glmS_mRNA_high binds & activates Cleaved_mRNA Cleaved mRNA (Degraded) glmS_mRNA_high->Cleaved_mRNA Self-cleavage

Caption: GlcN-6-P dependent glmS riboswitch mechanism.

4.2. sRNA Regulation in Gram-Negative Bacteria

In Gram-negative bacteria like Escherichia coli, a different post-transcriptional regulatory system controls GlmS synthesis in response to GlcN-6-P levels. This system involves two small RNAs (sRNAs), GlmY and GlmZ, and an RNase adaptor protein, RapZ.[1][6]

  • Low GlcN-6-P: When GlcN-6-P is scarce, the sRNA GlmY accumulates. GlmY acts as a decoy, binding to and sequestering the RapZ protein. This prevents RapZ from targeting the second sRNA, GlmZ, for degradation by RNase E.[1] The stabilized GlmZ then base-pairs with the 5'-UTR of the glmS mRNA, promoting its translation.[1]

  • High GlcN-6-P: In the presence of sufficient GlcN-6-P, GlmY is not expressed or is degraded. This frees RapZ to bind to GlmZ, leading to its rapid degradation by RNase E. Without the stabilizing effect of GlmZ, the translation of glmS mRNA is inhibited.[1]

Quantitative Data

The concentration of peptidoglycan and the efficiency of the enzymes involved in its synthesis can vary between bacterial species.

Table 1: Peptidoglycan Concentration in Select Bacteria

Bacterial Species Gram Type PG Concentration (% of dry cell weight) Reference
Escherichia coli K12 Gram-Negative 1.7% [16]
Bacteroides thetaiotaomicron Gram-Negative > 3.6% [16]

| Streptococcus salivarius | Gram-Positive | 1.6% to 14% |[16][17] |

Table 2: Reported Inhibitor Concentrations for Pathway Enzymes

Enzyme Organism Inhibitor IC₅₀ Reference
GlmU Mycobacterium tuberculosis 2-amino-2,3-dideoxy-3-fluoro-α-d-glucopyranosyl phosphate Promising inhibitory activity [18]

| GlmU | Vibrio cholerae | Glucose-1-Phosphate (G1P) | Competitive inhibition observed |[19][20] |

Experimental Protocols

6.1. Protocol: In Vitro Assay for GlmU Acetyltransferase Activity

This protocol is adapted from methods used to characterize GlmU from Vibrio cholerae and Bacillus subtilis.[19][21] It measures the release of Coenzyme A (CoA-SH) using the colorimetric reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified GlmU enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 5 mM MgCl₂

  • Substrates: Glucosamine-1-phosphate (GlcN-1-P), Acetyl-CoA (AcCoA)

  • DTNB solution (in reaction buffer)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader) capable of reading absorbance at 412 nm

Methodology:

  • Prepare a reaction mixture in a 96-well plate containing Reaction Buffer, 0.5 mM GlcN-1-P, and 0.5 mM AcCoA.

  • To initiate the reaction, add the purified GlmU enzyme to a final concentration of approximately 0.5 ng/µL. The total reaction volume is typically 50-100 µL.

  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and develop the color by adding DTNB solution. The free sulfhydryl group of the released CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of CoA-SH produced using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). The activity can be expressed as µmol of product formed per minute per mg of enzyme.

6.2. Protocol: Quantification of Peptidoglycan Components by HILIC-MS

This protocol provides a high-throughput method to quantify the core components of peptidoglycan (GlcNAc, MurNAc, glucosamine) from bacterial cells following acidic hydrolysis.[16][17]

Workflow:

HILIC_MS_Workflow Figure 4: Workflow for peptidoglycan compositional analysis. start Bacterial Cell Culture (Gram+ or Gram-) harvest Harvest & Lyophilize Cells (Determine Dry Weight) start->harvest hydrolysis Acidic Hydrolysis (e.g., 6M HCl, 100°C, 16h) Releases monomeric components harvest->hydrolysis neutralize Neutralization & Dilution (Prepare for LC-MS) hydrolysis->neutralize analysis HILIC-MS Analysis (Separate & Detect Components) neutralize->analysis quant Quantification (Using standard curves & internal standards) analysis->quant end PG Composition Data (% w/w of dry cell weight) quant->end

Caption: Workflow for peptidoglycan compositional analysis.

Methodology:

  • Sample Preparation: Harvest bacterial cells from culture and lyophilize to determine the dry cell weight.

  • Acidic Hydrolysis: Resuspend a known mass of dried cells in 6M HCl. Hydrolyze at 100°C for 16 hours to break down the peptidoglycan into its constituent amino acids and amino sugars.

  • Neutralization: Neutralize the hydrolysate and dilute it with an appropriate solvent, typically acetonitrile (B52724) (MeCN), for HILIC analysis. Add isotopically labeled internal standards for accurate quantification.

  • HILIC-MS Analysis: Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a mass spectrometer. The HILIC column separates the polar analytes (GlcNAc, MurNAc, glucosamine, etc.).

  • Quantification: Create calibration curves using pure standards of each component. Quantify the amount of each component in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard. Results are typically expressed as a weight percentage of the initial dry cell weight.[16]

Implications for Drug Development

The enzymes in the UDP-GlcNAc biosynthetic pathway—GlmS, GlmM, and GlmU—are essential for bacterial viability and are conserved across many pathogenic species.[5][6] As they are absent in humans, they represent attractive targets for the development of novel antibiotics.[5]

  • GlmS: As the enzyme for the first committed step, its inhibition would effectively halt the entire pathway.

  • GlmM & GlmU: These enzymes are also essential.[6] The bifunctional nature of GlmU, with two distinct active sites, offers multiple opportunities for inhibitor design.[5][22] Research has identified compounds that show promising inhibitory activity against the uridyltransferase domain of GlmU.[18][22]

  • Metabolic Disruption: Recent studies have shown that disrupting central carbon metabolism can lead to the accumulation of sugar phosphates like glucose-1-phosphate, which in turn inhibit GlmU activity.[19][20][23] This highlights a novel strategy: targeting metabolic pathways to create a bottleneck in cell wall synthesis, thereby sensitizing bacteria to existing cell wall-active antibiotics like β-lactams.[20][23][24]

Conclusion

This compound occupies a critical metabolic and regulatory junction in bacterial cell physiology. It is the key intermediate that channels salvaged amino sugars from peptidoglycan recycling and environmental sources into the essential de novo biosynthetic pathway for UDP-GlcNAc. Furthermore, its precursor, GlcN-6-P, serves as a cellular sensor that fine-tunes the expression of the pathway's entry-point enzyme, GlmS, through sophisticated riboswitch and sRNA mechanisms. A thorough understanding of the synthesis, fate, and regulatory impact of GlcNAc-6-P provides a powerful foundation for identifying and validating new enzymatic targets and for devising innovative strategies to combat antibiotic resistance by disrupting the fundamental process of cell wall construction.

References

The Central Role of N-Acetyl-D-glucosamine 6-phosphate in Fungal Cell Wall Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a dynamic and essential organelle, presents a formidable barrier and a critical interface for interaction with the environment. Its integrity is paramount for fungal survival, making the biosynthetic pathways of its components attractive targets for novel antifungal therapies. Among the key structural elements is chitin (B13524), a polymer of N-acetyl-D-glucosamine (GlcNAc), which provides rigidity and strength to the cell wall. At the heart of chitin synthesis lies N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), a pivotal metabolic intermediate. This technical guide provides an in-depth exploration of the function of GlcNAc-6-P in the construction and regulation of the fungal cell wall. We will delve into the metabolic pathways leading to and from this crucial molecule, examine its role in signaling cascades that govern cell wall integrity, and present detailed experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers in mycology and drug development, offering insights into a key vulnerability of fungal pathogens.

Introduction

The fungal cell wall is a complex and dynamic structure, primarily composed of polysaccharides such as β-glucans and chitin, interwoven with mannoproteins.[1] Chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine, is a critical component that confers structural integrity and resistance to osmotic stress.[1] The biosynthesis of chitin is a multi-step enzymatic process, with this compound (GlcNAc-6-P) serving as a central precursor.[2] Understanding the regulation of GlcNAc-6-P metabolism is therefore crucial for comprehending the mechanisms of fungal cell wall construction and identifying novel targets for antifungal drug development.

This guide will provide a detailed overview of the role of GlcNAc-6-P in fungal cell wall structure, covering its biosynthesis, its conversion to the direct precursor for chitin synthesis, and its emerging role in cellular signaling pathways that modulate cell wall dynamics.

The Chitin Biosynthesis Pathway: A Central Role for GlcNAc-6-P

The synthesis of chitin is a highly conserved pathway in fungi, beginning with fructose-6-phosphate (B1210287), an intermediate of glycolysis. A series of enzymatic reactions convert fructose-6-phosphate into UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthases.[3] GlcNAc-6-P is a key intermediate in this pathway.

The core enzymatic steps are as follows:

  • Fructose-6-phosphate to Glucosamine-6-phosphate: The first committed step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (Gfa1p) .[3]

  • Glucosamine-6-phosphate to this compound: The amino group of GlcN-6-P is then acetylated by glucosamine-6-phosphate N-acetyltransferase (Gna1p) , using acetyl-CoA as the acetyl donor, to produce this compound (GlcNAc-6-P).[4][5]

  • This compound to N-Acetylglucosamine-1-phosphate: GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by phosphoacetylglucosamine mutase (Agm1p) .[6]

  • N-Acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine: Finally, UDP-N-acetylglucosamine pyrophosphorylase (Uap1p) catalyzes the reaction of GlcNAc-1-P with UTP to form UDP-GlcNAc, the direct precursor for chitin synthesis by chitin synthases.[3]

Exogenous GlcNAc can also be utilized by the cell. It is transported into the cell by specific transporters, such as Ngt1 in Candida albicans, and then phosphorylated by a hexokinase (Hxk1) to form GlcNAc-6-P, which then enters the chitin biosynthesis pathway.[2][7]

Chitin_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_chitin_synthesis Chitin Biosynthesis Pathway F6P Fructose-6-Phosphate Glu Glutamate GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P Gfa1p Gln Glutamine Gln->F6P CoA CoA GlcNAc6P This compound GlcN6P->GlcNAc6P Gna1p AcCoA Acetyl-CoA AcCoA->GlcN6P GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P Agm1p PPi PPi UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Uap1p UTP UTP UTP->GlcNAc1P Chitin Chitin UDPGlcNAc->Chitin Chitin Synthases

Figure 1: The core enzymatic steps of the chitin biosynthesis pathway, highlighting the central position of this compound.

GlcNAc-6-P and Cell Wall Integrity Signaling

The fungal cell wall is a dynamic structure that is constantly remodeled in response to growth, morphogenesis, and environmental stresses. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that monitors and maintains the integrity of the cell wall.[8] A primary response to cell wall stress, such as that induced by antifungal drugs like echinocandins (which inhibit β-glucan synthesis), is a compensatory increase in chitin synthesis.[9]

While the direct role of intracellular GlcNAc-6-P as a signaling molecule is still under investigation, there is strong evidence that the flux through the chitin biosynthesis pathway is tightly regulated and integrated with the CWI pathway. For instance, the expression of GFA1, the gene encoding the first enzyme in the pathway, is regulated by the transcription factor Rlm1, a downstream effector of the CWI pathway in Aspergillus niger and Saccharomyces cerevisiae.[10][11]

Furthermore, exogenous GlcNAc has been shown to act as a potent signaling molecule in some fungi, such as Candida albicans. Upon transport into the cell and conversion to GlcNAc-6-P, it can trigger signaling cascades, including the Ras-cAMP/PKA pathway, which regulates morphogenesis and virulence.[7][12] This suggests that intracellular levels of GlcNAc or its phosphorylated form can influence key cellular decisions. It is plausible that fluctuations in the intracellular pool of GlcNAc-6-P, resulting from either de novo synthesis or salvage pathways, could serve as a metabolic cue to modulate the activity of the CWI and other signaling pathways, thereby coordinating cell wall synthesis with the cell's physiological state.

CWI_Signaling cluster_cwi Cell Wall Integrity Pathway cluster_glcnac_signaling Exogenous GlcNAc Signaling Stress Cell Wall Stress (e.g., Antifungals) Sensors Cell Surface Sensors Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPK_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_cascade Rlm1 Rlm1 (Transcription Factor) MAPK_cascade->Rlm1 GFA1_CHS_expression Increased Expression of GFA1 and CHS genes Rlm1->GFA1_CHS_expression Chitin_synthesis Increased Chitin Synthesis GFA1_CHS_expression->Chitin_synthesis Chitin_synthesis->Stress Compensatory Response GlcNAc6P GlcNAc-6-P Pool cAMP_pathway Ras-cAMP/PKA Pathway GlcNAc6P->cAMP_pathway Potential Regulation ExoGlcNAc Exogenous GlcNAc Ngt1 Ngt1 Transporter ExoGlcNAc->Ngt1 Hxk1 Hxk1 Hxk1->GlcNAc6P Morphogenesis Morphogenesis & Virulence cAMP_pathway->Morphogenesis

Figure 2: Overview of the Cell Wall Integrity pathway and its link to chitin synthesis, and the signaling cascade initiated by exogenous GlcNAc.

Quantitative Data on Cell Wall Composition

The relative abundance of chitin and other polysaccharides in the fungal cell wall can vary significantly between species and in response to environmental conditions. While direct quantification of intracellular GlcNAc-6-P and its correlation with cell wall chitin content is technically challenging and not widely reported, studies on mutants in the chitin biosynthesis pathway and on cells under stress provide valuable quantitative insights.

Fungal SpeciesConditionChitin Content (% dry weight of cell wall)β-Glucan Content (% dry weight of cell wall)Reference
Saccharomyces cerevisiaeWild Type1-2%50-60%[6]
Candida albicansWild Type2-5%47-60%[6]
Aspergillus fumigatusWild Type (Mycelia)10-20%30-40%[6]
Aspergillus fumigatusagm1 conditional mutant (repressed)ReducedIncreased[6]
Aspergillus oryzaechsB disruptionNo significant changeNo significant change[13]
Aspergillus oryzaecsmA disruptionNo significant changeNo significant change[13]

Note: The data presented are approximate ranges compiled from various sources and can vary based on specific strains and growth conditions.

Experimental Protocols

Quantification of Fungal Cell Wall Polysaccharides by HPLC

This protocol describes a method for the quantitative analysis of the main polysaccharide components of the fungal cell wall, including chitin (measured as glucosamine) and β-glucans (measured as glucose), using high-performance liquid chromatography (HPLC).[14]

Materials:

  • Fungal cell culture

  • Glass beads (0.5 mm diameter)

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Monosaccharide standards (glucose, glucosamine)

  • HPLC system with a pulsed amperometric detector (PAD) and a suitable carbohydrate analysis column (e.g., Dionex CarboPac PA10)

Procedure:

  • Cell Wall Isolation:

    • Harvest fungal cells by centrifugation.

    • Wash the cell pellet with distilled water.

    • Resuspend the cells in a suitable buffer and disrupt them by vigorous vortexing with glass beads.

    • Wash the broken cell wall fraction repeatedly with water and salt solutions (e.g., 1 M NaCl) to remove intracellular components.

    • Lyophilize the purified cell wall fraction.

  • Acid Hydrolysis for Glucan Quantification:

    • Accurately weigh 5-10 mg of lyophilized cell wall material.

    • Add 1 mL of 2 M TFA.

    • Incubate at 121°C for 1 hour to hydrolyze non-crystalline polysaccharides.

    • Centrifuge to pellet the insoluble material (primarily chitin and crystalline glucan).

    • Transfer the supernatant to a new tube and evaporate the TFA.

    • Resuspend the dried hydrolysate in a known volume of ultrapure water.

  • Acid Hydrolysis for Chitin Quantification:

    • To the pellet from step 2, add 1 mL of 72% (w/w) H₂SO₄.

    • Incubate at room temperature for 1 hour with occasional vortexing.

    • Dilute the acid to 1 M by adding 13 mL of ultrapure water.

    • Incubate at 100°C for 4 hours.

    • Neutralize the hydrolysate with NaOH.

    • Bring to a final known volume with ultrapure water.

  • HPLC Analysis:

    • Filter the hydrolysates through a 0.22 µm syringe filter.

    • Inject a suitable volume onto the HPLC system.

    • Separate the monosaccharides using an appropriate gradient of NaOH.

    • Detect the eluted monosaccharides using the PAD.

    • Quantify the amounts of glucose and glucosamine (B1671600) by comparing the peak areas to a standard curve generated with known concentrations of the respective monosaccharides.

Calculation:

  • Calculate the amount of glucose and glucosamine in the original cell wall sample.

  • Convert the amount of glucosamine to chitin using the molecular weight ratio of N-acetylglucosamine to glucosamine.

HPLC_Workflow Start Fungal Cell Culture Harvest Harvest & Wash Cells Start->Harvest Disrupt Cell Disruption (Glass Beads) Harvest->Disrupt Isolate Isolate & Wash Cell Walls Disrupt->Isolate Lyophilize Lyophilize Cell Walls Isolate->Lyophilize Hydrolysis_Glucan TFA Hydrolysis (for Glucans) Lyophilize->Hydrolysis_Glucan Hydrolysis_Chitin H₂SO₄ Hydrolysis (for Chitin) Lyophilize->Hydrolysis_Chitin HPLC HPLC-PAD Analysis Hydrolysis_Glucan->HPLC Hydrolysis_Chitin->HPLC Quantify Quantification vs. Standards HPLC->Quantify Result Cell Wall Composition (% Chitin, % Glucan) Quantify->Result

Figure 3: Workflow for the quantitative analysis of fungal cell wall polysaccharides using HPLC.
In Vitro Chitin Synthase Activity Assay

This protocol provides a method to measure the activity of chitin synthases in fungal cell extracts.

Materials:

  • Fungal cell culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 30 mM N-acetylglucosamine)

  • UDP-[³H]-N-acetylglucosamine (radiolabeled substrate)

  • Glass fiber filters

  • Ethanol (B145695)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Cell Extract:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cells and resuspend in lysis buffer.

    • Disrupt the cells (e.g., by bead beating or French press).

    • Centrifuge at low speed to remove cell debris.

    • Prepare a membrane fraction by ultracentrifugation of the supernatant.

    • Resuspend the membrane pellet in a suitable buffer.

  • Chitin Synthase Assay:

    • In a microcentrifuge tube, combine the reaction buffer and the membrane fraction.

    • Pre-incubate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding UDP-[³H]-N-acetylglucosamine.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of 95% ethanol.

  • Quantification of Incorporated Radioactivity:

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.

    • Wash the filter extensively with ethanol to remove unincorporated substrate.

    • Dry the filter and place it in a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Calculation:

  • Determine the amount of incorporated radioactivity (counts per minute, CPM).

  • Calculate the specific activity of the chitin synthase (e.g., in pmol of GlcNAc incorporated per minute per mg of protein).

Conclusion and Future Directions

This compound stands as a critical nexus in fungal metabolism, linking glycolysis to the essential process of cell wall construction. Its central role in the chitin biosynthesis pathway makes the enzymes responsible for its production and conversion attractive targets for the development of novel antifungal agents. While significant progress has been made in elucidating the enzymatic steps and the overall regulation of this pathway, further research is needed to fully understand the direct role of intracellular GlcNAc-6-P levels in modulating cell wall integrity signaling and other cellular processes.

The development of robust methods for the in vivo quantification of GlcNAc-6-P and other metabolic intermediates, coupled with advanced systems biology approaches, will be instrumental in unraveling the intricate regulatory networks that govern fungal cell wall dynamics. Such knowledge will not only enhance our fundamental understanding of fungal biology but also pave the way for the rational design of next-generation antifungal therapies that exploit this key metabolic vulnerability. The protocols and information provided in this guide aim to equip researchers with the necessary tools and knowledge to contribute to this exciting and important field of study.

References

The Discovery and Isolation of N-Acetyl-D-glucosamine 6-phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), a critical metabolic route that influences a vast array of cellular processes through the production of UDP-N-acetylglucosamine (UDP-GlcNAc). The availability of UDP-GlcNAc is directly linked to post-translational modifications such as N-linked and O-linked glycosylation, which play crucial roles in protein folding, stability, and cellular signaling. Consequently, the study of GlcNAc-6P is of paramount importance in understanding the nexus between metabolism and cellular regulation, with significant implications for drug development in areas such as oncology, immunology, and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of GlcNAc-6P, offering detailed experimental protocols and quantitative data to support further research in this field.

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the groundbreaking work on carbohydrate metabolism in the mid-20th century, spearheaded by Nobel laureate Luis F. Leloir. While a singular publication announcing the initial isolation of GlcNAc-6P is not readily apparent, its existence and importance were firmly established through the meticulous characterization of the enzymes involved in its synthesis and degradation.

The work of Leloir and his colleagues in the 1940s and 1950s revolutionized biochemistry with the discovery of sugar nucleotides and their central role in the biosynthesis of carbohydrates.[1][2][3] Their investigations into the metabolism of galactose and other sugars laid the foundation for understanding how monosaccharides are activated and interconverted.[4][5] Within this scientific context, the enzymatic pathways involving glucosamine (B1671600) and its derivatives were elucidated.

Key to the formal identification of GlcNAc-6P was the characterization of the enzymes that act upon it. In 1953, Leloir and Cardini published their work on the biosynthesis of glucosamine, providing the enzymatic basis for the formation of glucosamine-6-phosphate.[6] Subsequent research by others led to the purification and characterization of N-acetylglucosamine kinase (NagK), the enzyme that catalyzes the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to form GlcNAc-6P, and glucosamine-6-phosphate N-acetyltransferase, which produces GlcNAc-6P from glucosamine-6-phosphate and acetyl-CoA.[7] The ability to purify these enzymes and demonstrate their specific catalytic activities provided definitive evidence for the existence and central metabolic role of their product, this compound.

Biochemical Significance and Signaling Pathways

This compound is a central metabolite in the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) to regulate the synthesis of UDP-GlcNAc.[8] UDP-GlcNAc is the donor substrate for N-glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus, and for O-GlcNAcylation of nuclear and cytoplasmic proteins.[9][10]

The HBP begins with the conversion of fructose-6-phosphate (B1210287) (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[11] Glucosamine-6-phosphate is then acetylated to form this compound.[11] Subsequently, GlcNAc-6P is converted to GlcNAc-1-phosphate, which then reacts with UTP to form UDP-GlcNAc.[9]

The flux through the HBP and the resulting concentration of UDP-GlcNAc are critical for cellular homeostasis. Dysregulation of this pathway has been implicated in various pathological conditions, including insulin (B600854) resistance, diabetic complications, neurodegenerative diseases, and cancer.[10][11]

Below is a diagram illustrating the central role of this compound in the Hexosamine Biosynthetic Pathway.

Hexosamine_Biosynthetic_Pathway Glucose Glucose Fructose_6P Fructose-6-phosphate Glucose->Fructose_6P Glycolysis GlcN_6P Glucosamine-6-phosphate Fructose_6P->GlcN_6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GlcNAc_6P N-Acetyl-D-glucosamine 6-phosphate GlcN_6P->GlcNAc_6P GNA1 Acetyl_CoA Acetyl-CoA CoA CoA Acetyl_CoA->CoA GlcNAc_1P N-Acetyl-D-glucosamine 1-phosphate GlcNAc_6P->GlcNAc_1P AGM1 UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_1P->UDP_GlcNAc UAP1 UTP UTP PPi PPi UTP->PPi Protein_Glycosylation Protein Glycosylation (N-linked and O-GlcNAcylation) UDP_GlcNAc->Protein_Glycosylation

Caption: The Hexosamine Biosynthetic Pathway.

Isolation and Purification of this compound

The isolation of this compound from biological sources or enzymatic synthesis reactions requires a multi-step purification strategy to separate it from other phosphorylated sugars, nucleotides, and cellular components. A general workflow involves initial extraction, followed by chromatographic separation.

Enzymatic Synthesis of this compound

For the production of a pure standard, enzymatic synthesis is the preferred method. This involves the use of purified N-acetylglucosamine kinase (NagK) to catalyze the phosphorylation of N-acetyl-D-glucosamine.

Experimental Protocol: Enzymatic Synthesis

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM N-acetyl-D-glucosamine, 25 mM ATP, and a purified preparation of N-acetylglucosamine kinase.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized GlcNAc-6P for subsequent purification.

Purification by Ion-Exchange Chromatography

Anion-exchange chromatography is a highly effective method for purifying negatively charged molecules like phosphorylated sugars.[12]

Experimental Protocol: Anion-Exchange Chromatography

  • Column: Utilize a strong anion-exchange column (e.g., a quaternary ammonium-based resin).

  • Equilibration: Equilibrate the column with a low-ionic-strength buffer, such as 20 mM Tris-HCl (pH 8.0).

  • Sample Loading: Load the supernatant from the enzymatic synthesis or the cell extract onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound contaminants.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Collection: Collect fractions and monitor for the presence of GlcNAc-6P using a suitable assay.

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Isolation_Workflow Start Start: N-Acetyl-D-glucosamine + ATP Enzymatic_Reaction Enzymatic Reaction (N-acetylglucosamine kinase) Start->Enzymatic_Reaction Heat_Inactivation Heat Inactivation (95°C, 5 min) Enzymatic_Reaction->Heat_Inactivation Centrifugation Centrifugation (10,000 x g, 10 min) Heat_Inactivation->Centrifugation Supernatant Collect Supernatant (Crude GlcNAc-6P) Centrifugation->Supernatant Anion_Exchange Anion-Exchange Chromatography Supernatant->Anion_Exchange Fraction_Collection Fraction Collection and Analysis Anion_Exchange->Fraction_Collection Pure_Product Purified N-Acetyl-D-glucosamine 6-phosphate Fraction_Collection->Pure_Product

Caption: Workflow for the Synthesis and Purification of GlcNAc-6P.

Quantitative Analysis and Characterization

Accurate quantification and characterization of this compound are essential for research applications. Several analytical techniques can be employed for this purpose.

Enzymatic Assays

Coupled enzymatic assays provide a sensitive and specific method for quantifying GlcNAc-6P. One such assay involves the deacetylation of GlcNAc-6P by N-acetylglucosamine-6-phosphate deacetylase, followed by the deamination of the resulting glucosamine-6-phosphate by glucosamine-6-phosphate deaminase, which can be coupled to a change in NAD⁺/NADH absorbance.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns, is a powerful tool for the separation and quantification of phosphorylated sugars.[14][15][16] Coupling HPLC with mass spectrometry (LC-MS) allows for highly specific detection and quantification.[17]

Quantitative Data

The following table summarizes representative quantitative data for the analysis of GlcNAc-6P and related metabolites.

ParameterMethodTypical Value/RangeReference
Intracellular Concentration LC-MS/MS1-10 µM in cultured cells[18]
Enzymatic Assay Km (NagA) Spectrophotometry0.8 mM[13]
HPLC Retention Time Anion-ExchangeVaries with conditions[14]
Mass Spectrometry (m/z) ESI-negative300.048[17]

Conclusion

This compound stands as a critical checkpoint in cellular metabolism, linking nutrient availability to essential post-translational modifications. The historical context of its discovery, rooted in the foundational work on carbohydrate biochemistry, underscores its long-recognized importance. Modern techniques in enzymatic synthesis, chromatography, and mass spectrometry have enabled its detailed study, providing researchers with the tools to investigate its role in health and disease. The protocols and data presented in this guide offer a solid foundation for drug development professionals and scientists to further explore the therapeutic potential of targeting the hexosamine biosynthetic pathway.

References

An In-depth Technical Guide to the Synthesis of N-Acetyl-D-glucosamine 6-phosphate from Fructose-6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) from fructose-6-phosphate (B1210287) (Fru-6P). This two-step metabolic conversion is a critical juncture in the hexosamine biosynthetic pathway (HBP), a key cellular pathway involved in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), an essential precursor for glycosylation reactions. Dysregulation of the HBP is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This document details the catalytic mechanisms, provides quantitative kinetic data, and outlines experimental protocols for the two key enzymes involved: Glutamine:fructose-6-phosphate amidotransferase (GFAT) and Glucosamine-6-phosphate N-acetyltransferase (GNA1).

Introduction

The hexosamine biosynthetic pathway (HBP) is a vital metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] This activated sugar is the donor substrate for N-linked and O-linked glycosylation of proteins and lipids, crucial post-translational modifications that modulate protein function, localization, and stability.[1][2] The synthesis of this compound (GlcNAc-6P) from the glycolytic intermediate fructose-6-phosphate (Fru-6P) represents the initial committed steps of the HBP.

This process is catalyzed by two sequential enzymatic reactions:

  • Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This enzyme catalyzes the transfer of an amino group from glutamine to Fru-6P, forming glucosamine-6-phosphate (GlcN-6P) and glutamate (B1630785).[3][4] This is the rate-limiting step of the HBP.[5][6]

  • Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme subsequently acetylates GlcN-6P using acetyl-coenzyme A (acetyl-CoA) as the acetyl donor, producing GlcNAc-6P and coenzyme A (CoA).[7][8]

Understanding the intricacies of these enzymatic reactions is paramount for researchers and drug development professionals seeking to modulate HBP activity for therapeutic benefit.

The Hexosamine Biosynthetic Pathway: From Fructose-6-Phosphate to this compound

The conversion of Fru-6P to GlcNAc-6P is a central hub in cellular metabolism, diverting a small percentage of glucose flux from glycolysis into the HBP.[2] The overall pathway is tightly regulated to meet the cell's demand for UDP-GlcNAc.

Hexosamine_Biosynthetic_Pathway cluster_0 Hexosamine Biosynthetic Pathway (Initial Steps) Fru6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate Fru6P->GlcN6P        GFAT Gln Glutamine Gln->Fru6P Glu Glutamate Glu->GlcN6P Glu_out GlcNAc6P N-Acetyl-D-glucosamine 6-phosphate GlcN6P->GlcNAc6P        GNA1 AcCoA Acetyl-CoA AcCoA->GlcN6P CoA CoA CoA->GlcNAc6P CoA_out Gln_in AcCoA_in

Hexosamine Biosynthetic Pathway (Initial Steps)

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the synthesis of GlcNAc-6P from Fru-6P.

Table 1: Kinetic Parameters of Glutamine:fructose-6-phosphate amidotransferase (GFAT)
SubstrateOrganism/EnzymeKmKi (UDP-GlcNAc)Reference(s)
Fructose-6-phosphateHuman GFAT17 µM-[3]
Fructose-6-phosphateHuman GFAT1Alt~14 µM~5-fold lower than GFAT1[9]
Table 2: Kinetic Parameters of Glucosamine-6-phosphate N-acetyltransferase (GNA1)
SubstrateOrganismKmReference(s)
Glucosamine-6-phosphateLeuconostoc mesenteroides5.0 x 10-3 M[10]
AcetateLeuconostoc mesenteroides7.7 x 10-2 M[10]

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols

This section provides detailed methodologies for the purification and kinetic analysis of the key enzymes.

Purification of Recombinant Human Glucosamine-6-phosphate N-acetyltransferase (GNA1)

This protocol is adapted from the purification of human GNA1 expressed in E. coli.[7][11][12]

Workflow for GNA1 Purification

GNA1_Purification_Workflow start Start: E. coli culture expressing His-tagged GNA1 cell_harvest Cell Harvest by Centrifugation start->cell_harvest cell_lysis Cell Lysis (e.g., sonication) in binding buffer cell_harvest->cell_lysis clarification Clarification of Lysate by Centrifugation cell_lysis->clarification ni_nta Ni2+-NTA Affinity Chromatography clarification->ni_nta wash Wash with binding buffer (low imidazole) ni_nta->wash elution Elution with elution buffer (high imidazole) wash->elution sec Size-Exclusion Chromatography (Gel Filtration) elution->sec concentration Protein Concentration (Ultrafiltration) sec->concentration end End: Purified GNA1 concentration->end

GNA1 Purification Workflow

Materials:

  • E. coli cell paste expressing His-tagged human GNA1

  • Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5

  • Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250 mM imidazole, pH 7.5

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Ni-NTA agarose (B213101) resin

  • Chromatography columns

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in Binding Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Ni-NTA Affinity Chromatography:

    • Load the clarified supernatant onto a pre-equilibrated Ni-NTA agarose column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged GNA1 with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Size-Exclusion Chromatography:

    • Pool the fractions containing GNA1 and concentrate using an ultrafiltration device.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with SEC Buffer.

    • Collect fractions and analyze by SDS-PAGE for purity.

  • Concentration and Storage: Pool the pure GNA1 fractions and concentrate to the desired concentration. Store at -80°C.

Kinetic Assay for Glutamine:fructose-6-phosphate amidotransferase (GFAT) Activity

This is an enzyme-coupled spectrophotometric assay that measures the production of glutamate.

Materials:

  • Assay Buffer: Specific buffer as required, e.g., phosphate (B84403) buffer.

  • Fructose-6-phosphate (F-6-P) solution

  • L-glutamine solution

  • Acetylpyridine adenine (B156593) dinucleotide (APAD) solution

  • Glutamate dehydrogenase (GDH)

  • Purified GFAT enzyme or cell lysate

  • Spectrophotometer capable of reading at 370 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 0.8 mM F-6-P, 6 mM L-glutamine, 0.3 mM APAD, and 6 U of GDH.

  • Add the GFAT enzyme source (e.g., 80-150 µg of cell lysate protein) to initiate the reaction.

  • Monitor the increase in absorbance at 370 nm over time (up to 90 minutes). This corresponds to the formation of the reduced form of APAD (APADH), which is stoichiometric with the amount of glutamate produced.

  • Calculate the GFAT activity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of APADH.

Kinetic Assay for Glucosamine-6-phosphate N-acetyltransferase (GNA1) Activity

This is a continuous spectrophotometric assay using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify the free thiol group of the coenzyme A (CoA) released during the reaction.[8]

Workflow for GNA1 Kinetic Assay

GNA1_Assay_Workflow start Start: Prepare Reaction Mixture add_reagents Add to cuvette: - Assay Buffer - Glucosamine-6-phosphate - Acetyl-CoA - DTNB start->add_reagents pre_incubate Pre-incubate at desired temperature add_reagents->pre_incubate initiate_reaction Initiate reaction by adding purified GNA1 enzyme pre_incubate->initiate_reaction monitor_absorbance Monitor absorbance increase at 412 nm in a spectrophotometer initiate_reaction->monitor_absorbance calculate_rate Calculate initial reaction rate from the linear phase of the curve monitor_absorbance->calculate_rate end End: Determine GNA1 activity calculate_rate->end

GNA1 Kinetic Assay Workflow

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • Glucosamine-6-phosphate (GlcN-6P) stock solution

  • Acetyl-coenzyme A (Acetyl-CoA) stock solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) stock solution in a suitable buffer

  • Purified GNA1 enzyme

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing Assay Buffer, varying concentrations of GlcN-6P and acetyl-CoA (for kinetic analysis), and a fixed concentration of DTNB (e.g., 0.5 mM).

  • Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes.

  • Reaction Initiation: Add a known amount of purified GNA1 enzyme to the cuvette to start the reaction.

  • Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar extinction coefficient at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of CoA produced can be determined using the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Conclusion

The synthesis of this compound from fructose-6-phosphate is a critical control point in cellular metabolism. The enzymes GFAT and GNA1, which catalyze these sequential reactions, are subject to intricate regulatory mechanisms and represent promising targets for the development of novel therapeutics for a range of diseases. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the roles of these enzymes and the broader hexosamine biosynthetic pathway in health and disease.

References

An In-depth Technical Guide on the Intracellular Accumulation of N-Acetyl-D-glucosamine 6-phosphate and its Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The intracellular accumulation of GlcNAc-6P serves as a key metabolic sensor and signaling molecule, influencing a myriad of cellular processes. In prokaryotes, it acts as an allosteric regulator and an inducer of gene expression, controlling the catabolism of amino sugars. In eukaryotes, its accumulation leads to an increased flux through the HBP, culminating in elevated levels of UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation. This post-translational modification of nuclear and cytoplasmic proteins is a crucial regulatory mechanism implicated in various physiological and pathological states, including insulin (B600854) resistance, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the metabolic fate of GlcNAc-6P, the downstream consequences of its accumulation, detailed experimental protocols for its quantification and the analysis of its effects, and a summary of key quantitative data.

Introduction to this compound

This compound (GlcNAc-6P) is a phosphorylated derivative of the amino sugar N-acetylglucosamine. It occupies a central position in cellular metabolism, primarily as an intermediate in the hexosamine biosynthetic pathway (HBP). Approximately 2-5% of cellular glucose is shunted into the HBP, highlighting its significance as a sensor of cellular nutrient status.

The synthesis of GlcNAc-6P can occur through two primary routes:

  • De novo synthesis from fructose-6-phosphate: This is the main pathway in most organisms. Fructose-6-phosphate, an intermediate of glycolysis, is converted to glucosamine-6-phosphate (GlcN-6P) by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). GlcN-6P is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form GlcNAc-6P.

  • Salvage pathway from N-acetylglucosamine: Exogenous N-acetylglucosamine (GlcNAc) can be transported into the cell and phosphorylated by N-acetylglucosamine kinase (NAGK) to directly form GlcNAc-6P.

Once formed, GlcNAc-6P is a substrate for phosphoacetylglucosamine mutase (PGM3/AGM1), which converts it to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). This is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc) by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1). UDP-GlcNAc is the final product of the HBP and the donor for all N-acetylglucosamine-containing glycoconjugates, including N-glycans, O-glycans, and the dynamic O-GlcNAc modification of intracellular proteins.

Metabolic and Signaling Consequences of GlcNAc-6P Accumulation

The intracellular concentration of GlcNAc-6P is tightly regulated, and its accumulation triggers a cascade of downstream events with significant physiological and pathological implications.

Allosteric Regulation and Gene Expression in Bacteria

In bacteria such as Escherichia coli, GlcNAc-6P plays a dual role in regulating amino sugar metabolism.[1][2]

  • Allosteric Activator: GlcNAc-6P acts as a potent allosteric activator of glucosamine-6-phosphate deaminase (NagB), the enzyme that converts GlcN-6P to fructose-6-phosphate.[1][2] This activation enhances the catalytic capacity of NagB, facilitating the catabolism of amino sugars.

  • Inducer of Gene Expression: GlcNAc-6P is the inducing signal for the NagC repressor protein.[1][2] Binding of GlcNAc-6P to NagC causes a conformational change that reduces its affinity for DNA, leading to the derepression of the nag operon. This operon encodes the enzymes required for the transport and catabolism of GlcNAc.[1]

Increased Flux through the Hexosamine Biosynthetic Pathway and O-GlcNAcylation

In mammalian cells, the accumulation of GlcNAc-6P drives the HBP towards the synthesis of UDP-GlcNAc. Elevated UDP-GlcNAc levels, in turn, increase the extent of O-GlcNAcylation, a dynamic post-translational modification of serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3][4] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).

O-GlcNAcylation acts as a nutrient sensor, translating changes in metabolic flux into alterations in protein function.[5] It modulates a vast array of cellular processes, including:

  • Signal Transduction: O-GlcNAcylation can compete with phosphorylation for the same or adjacent sites on proteins, leading to a complex interplay between these two major regulatory modifications. Key signaling pathways affected include the insulin signaling pathway and the mTOR pathway.

  • Transcription and Translation: Many transcription factors and components of the translational machinery are O-GlcNAcylated, influencing gene expression and protein synthesis.

  • Protein Stability and Localization: O-GlcNAcylation can affect the stability of proteins by modulating their ubiquitination and proteasomal degradation. It can also influence their subcellular localization.

Dysregulation of O-GlcNAcylation due to increased HBP flux has been implicated in the pathophysiology of several diseases, including:

  • Insulin Resistance and Diabetes: Increased O-GlcNAcylation of proteins in the insulin signaling cascade is thought to contribute to the development of insulin resistance.[6]

  • Cancer: Aberrant O-GlcNAcylation is observed in many cancers and can promote tumor growth and survival.[7]

  • Neurodegenerative Diseases: Alterations in O-GlcNAc cycling have been linked to neurodegenerative disorders such as Alzheimer's disease.

Quantitative Data on GlcNAc-6P Accumulation and its Effects

The following tables summarize key quantitative data related to the intracellular accumulation of GlcNAc-6P and its downstream consequences.

Table 1: Intracellular Concentrations of HBP Intermediates in E. coli

Growth ConditionGlcNAc-6P (nmol/mg dry weight)GlcN-6P (nmol/mg dry weight)
Glucose~0.1~0.1
Glucosamine~0.2~10
N-Acetylglucosamine~2~2

Data adapted from a study on E. coli metabolism, which showed significant increases in HBP intermediates when grown on amino sugars compared to glucose.[3]

Table 2: Allosteric Activation of E. coli Glucosamine-6-Phosphate Deaminase (NagB) by GlcNAc-6P

ParameterWithout GlcNAc-6PWith Saturating GlcNAc-6P
K0.5 for GlcN-6P5.5 ± 0.2 mM-
VmaxLowSignificantly Increased

In the absence of the allosteric activator GlcNAc-6P, the E. coli NagB enzyme exhibits sigmoidal kinetics with a high K0.5 for its substrate, GlcN-6P. The presence of GlcNAc-6P shifts the enzyme to a high-activity state.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GlcNAc-6P accumulation and its effects.

Quantification of Intracellular this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of GlcNAc-6P in mammalian cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Metabolite Extraction from Adherent Mammalian Cells

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution.

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex for 1 minute and incubate at -80°C for 1 hour to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extract using a vacuum concentrator.

  • Resuspend the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A mixed-mode column such as a Newcrom B stationary phase column is suitable for separating GlcNAc-6P and its isomer GlcNAc-1-P.[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high aqueous to high organic mobile phase is typically used. The specific gradient profile should be optimized for the specific column and instrument.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of phosphorylated sugars.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for GlcNAc-6P are monitored for quantification. A stable isotope-labeled internal standard should be used for accurate quantification.

Western Blot Analysis of O-GlcNAcylation

This protocol describes a general procedure for detecting changes in total protein O-GlcNAcylation by Western blotting.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor such as PUGNAc or Thiamet-G to preserve O-GlcNAc modifications.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving GlcNAc-6P.

Hexosamine_Biosynthetic_Pathway cluster_glycolysis Glycolysis Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GFAT GlcNAc_6P N-Acetyl-D-glucosamine-6-P Glucosamine_6P->GlcNAc_6P GNPNAT Acetyl_CoA Acetyl_CoA CoA CoA Acetyl_CoA->CoA GNPNAT GlcNAc_1P N-Acetylglucosamine-1-P GlcNAc_6P->GlcNAc_1P PGM3/AGM1 UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1/AGX1 UTP UTP PPi PPi UTP->PPi UAP1/AGX1

Caption: The Hexosamine Biosynthetic Pathway (HBP).

O_GlcNAcylation_Cycle UDP_GlcNAc UDP-GlcNAc UDP UDP UDP_GlcNAc->UDP OGT Protein Protein (Ser/Thr) O_GlcNAc_Protein O-GlcNAc Protein Protein->O_GlcNAc_Protein OGT O_GlcNAc_Protein->Protein OGA GlcNAc GlcNAc O_GlcNAc_Protein->GlcNAc OGA Bacterial_Gene_Regulation GlcNAc_6P GlcNAc-6-P NagC_Repressor NagC Repressor GlcNAc_6P->NagC_Repressor Binds and inactivates nag_Operon_DNA nag Operon DNA NagC_Repressor->nag_Operon_DNA Binds to operator Transcription_Active Transcription Active NagC_Repressor->Transcription_Active Dissociates from DNA Transcription_Repressed Transcription Repressed nag_Operon_DNA->Transcription_Repressed leads to

References

The Central Role of N-Acetyl-D-glucosamine 6-phosphate in Amino Sugar Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolic Intermediate for Researchers and Drug Development Professionals

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a critical metabolic intermediate positioned at the crossroads of amino sugar metabolism, linking the hexosamine biosynthetic pathway (HBP) with glycolysis and the synthesis of essential biomolecules.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, degradation, and regulatory functions of GlcNAc-6P, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

GlcNAc-6P is synthesized through two primary routes: the phosphorylation of N-acetyl-D-glucosamine (GlcNAc) and the acetylation of glucosamine-6-phosphate (GlcN-6-P).

1.1. Phosphorylation of N-acetyl-D-glucosamine by N-acetyl-D-glucosamine Kinase (NagK)

In the salvage pathway, extracellular GlcNAc, derived from the diet or the breakdown of glycoconjugates, is transported into the cell and phosphorylated by N-acetyl-D-glucosamine kinase (NagK) to yield GlcNAc-6P.[3][4][5] This reaction consumes one molecule of ATP.[3]

  • Reaction: N-acetyl-D-glucosamine + ATP → this compound + ADP[3]

The activity of NagK is crucial for recycling GlcNAc and becomes particularly important under conditions of glutamine deprivation, where the de novo hexosamine biosynthesis is suppressed.[6]

1.2. Acetylation of Glucosamine-6-phosphate by Glucosamine-phosphate N-acetyltransferase (GNA1)

Within the de novo hexosamine biosynthetic pathway (HBP), fructose-6-phosphate (B1210287) is converted to glucosamine-6-phosphate (GlcN-6-P).[7][8] Glucosamine-phosphate N-acetyltransferase (GNA1, also known as GNPNAT1) then catalyzes the transfer of an acetyl group from acetyl-CoA to GlcN-6-P, forming GlcNAc-6P.[9][10]

  • Reaction: D-glucosamine 6-phosphate + Acetyl-CoA → this compound + CoA[9]

This step commits the glucose-derived carbon to the synthesis of UDP-GlcNAc, the universal donor substrate for N-linked and O-linked glycosylation.[11][12]

Degradation of this compound

The primary route for the catabolism of GlcNAc-6P is its deacetylation to glucosamine-6-phosphate.

2.1. Deacetylation by N-acetylglucosamine-6-phosphate Deacetylase (NagA)

N-acetylglucosamine-6-phosphate deacetylase (NagA) catalyzes the hydrolysis of the acetyl group from GlcNAc-6P, producing glucosamine-6-phosphate (GlcN-6-P) and acetate.[2][13] This reaction is a key step in the catabolism of GlcNAc and is essential for the recycling of cell wall components in bacteria.[13]

  • Reaction: this compound + H₂O → D-glucosamine 6-phosphate + Acetate[2]

The product, GlcN-6-P, can then be further metabolized. It can be deaminated by glucosamine-6-phosphate deaminase (NagB) to fructose-6-phosphate, which enters glycolysis, or it can be converted to UDP-GlcNAc for biosynthetic purposes.[2][14]

Regulatory Role and Metabolic Significance

GlcNAc-6P is not merely a passive intermediate; it plays a significant role in regulating metabolic flux.

  • Allosteric Activation: GlcNAc-6P acts as an allosteric activator of glucosamine-6-phosphate deaminase (NagB), the enzyme that converts GlcN-6-P to fructose-6-phosphate.[15][16] This activation enhances the catabolic flux of amino sugars into glycolysis.[14] In Escherichia coli, the intracellular concentration of GlcNAc-6P increases significantly during growth on GlcNAc, contributing to the activation of NagB.[14]

The central position of GlcNAc-6P connects the HBP, a key nutrient-sensing pathway, with central carbon metabolism. The levels of UDP-GlcNAc, the end-product of the HBP, are tightly regulated, and the enzymes involved in GlcNAc-6P metabolism are critical for maintaining this homeostasis.[12] Dysregulation of the HBP is implicated in various diseases, including cancer and metabolic disorders, making the enzymes that metabolize GlcNAc-6P potential therapeutic targets.[2][8]

Quantitative Data

The following table summarizes key quantitative parameters for the enzymes involved in GlcNAc-6P metabolism.

EnzymeOrganismSubstrateKmVmax/kcatInhibitor(s)Reference(s)
N-acetyl-D-glucosamine Kinase (NagK)Escherichia coliN-acetyl-D-glucosamine0.5 mMNot ReportedADP (Ki ≈ 1.4 mM)[17]
Plesiomonas shigelloidesN-acetyl-D-glucosamine0.23 ± 0.02 mM13.0 ± 0.3 s-1 (kcat)Not Reported[18]
ATP0.17 ± 0.02 mM13.0 ± 0.3 s-1 (kcat)Not Reported[18]
Glucosamine-phosphate N-acetyltransferase (GNA1)Saccharomyces cerevisiaeGlucosamine-6-phosphate0.13 mMNot ReportedNot Reported[19]
Acetyl-CoA0.02 mMNot ReportedNot Reported[19]
N-acetylglucosamine-6-phosphate Deacetylase (NagA)Escherichia coliN-acetyl-D-glucosamine-6-phosphateNot ReportedNot ReportedNot Reported[13]

Experimental Protocols

5.1. Assay for N-acetyl-D-glucosamine Kinase (NagK) Activity

A common method to assay NagK activity is a coupled enzyme assay.[20]

  • Principle: The production of ADP from the NagK-catalyzed reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH by LDH is monitored spectrophotometrically at 340 nm.[20]

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • N-acetyl-D-glucosamine (substrate)

    • ATP (substrate)

    • MgCl₂ (cofactor)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • NagK enzyme sample

  • Procedure:

    • Combine all reaction components except the NagK enzyme in a cuvette and incubate to establish a baseline.

    • Initiate the reaction by adding the NagK enzyme sample.

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADH oxidation is proportional to the NagK activity.

5.2. Assay for Glucosamine-phosphate N-acetyltransferase (GNA1) Activity

The activity of GNA1 can be determined by measuring the formation of CoA-SH using Ellman's reagent (DTNB).

  • Principle: The free sulfhydryl group of Coenzyme A produced in the reaction reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

  • Reaction Mixture:

    • Buffer (e.g., HEPES, pH 7.5)

    • Glucosamine-6-phosphate (substrate)

    • Acetyl-CoA (substrate)

    • GNA1 enzyme sample

  • Procedure:

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C).

    • Stop the reaction at various time points by adding a quenching agent (e.g., acid).

    • Add DTNB solution to the reaction mixture.

    • Measure the absorbance at 412 nm.

    • The amount of CoA-SH produced is determined from a standard curve.

5.3. Quantification of this compound

Several analytical techniques can be employed for the quantification of GlcNAc-6P in biological samples.

  • Thin-Layer Chromatography (TLC): TLC can be used for the separation and qualitative detection of GlcNAc-6P.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly those coupled with mass spectrometry (LC-MS), provide sensitive and specific quantification of GlcNAc-6P.[21] A mixed-mode stationary phase column can be used for the separation of GlcNAc-6P and its isomers.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the analysis of monosaccharide derivatives, including GlcNAc. Derivatization is typically required to increase volatility.[22]

Signaling Pathways and Experimental Workflows

Hexosamine_Biosynthetic_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway cluster_salvage Salvage Pathway Fructose-6-P Fructose-6-P GlcN-6-P GlcN-6-P Fructose-6-P->GlcN-6-P GFAT Glutamine Glutamine Glutamine->GlcN-6-P GlcN-6-P->Fructose-6-P NagB GlcNAc-6-P GlcNAc-6-P GlcN-6-P->GlcNAc-6-P GNA1 Acetyl-CoA Acetyl-CoA Acetyl-CoA->GlcNAc-6-P GlcNAc-6-P->GlcN-6-P NagA GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P AGM UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc UAP UTP UTP UTP->UDP-GlcNAc GlcNAc GlcNAc GlcNAc->GlcNAc-6-P NagK ATP ATP ATP->GlcNAc-6-P

Caption: The central role of GlcNAc-6P in the Hexosamine Biosynthetic and Salvage Pathways.

NagK_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture (Buffer, GlcNAc, ATP, PEP, NADH, PK, LDH) Start->Prepare Reaction Mixture Incubate Incubate at 37°C Prepare Reaction Mixture->Incubate Add NagK Add NagK Enzyme Incubate->Add NagK Monitor Absorbance Monitor Absorbance at 340 nm Add NagK->Monitor Absorbance Calculate Activity Calculate NagK Activity Monitor Absorbance->Calculate Activity End End Calculate Activity->End GNA1_Assay_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture (Buffer, GlcN-6-P, Acetyl-CoA) Start->Prepare Reaction Mixture Add GNA1 Add GNA1 Enzyme Prepare Reaction Mixture->Add GNA1 Incubate Incubate at 37°C Add GNA1->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add DTNB Add DTNB (Ellman's Reagent) Stop Reaction->Add DTNB Measure Absorbance Measure Absorbance at 412 nm Add DTNB->Measure Absorbance Calculate Activity Calculate GNA1 Activity Measure Absorbance->Calculate Activity End End Calculate Activity->End

References

The Crossroads of Metabolism and Regulation: A Technical Guide to N-Acetyl-D-glucosamine 6-phosphate in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) stands as a critical nexus in the metabolic and regulatory landscape of Escherichia coli. This ubiquitous amino sugar derivative is not merely an intermediate in catabolism but a key signaling molecule that governs gene expression, allosterically modulates enzyme activity, and plays a pivotal role in cell wall homeostasis. This technical guide provides an in-depth exploration of the biological significance of GlcNAc-6P in E. coli, detailing its metabolic fate, its intricate regulatory functions, and its implications for bacterial physiology. The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted molecule, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Introduction

Escherichia coli, a model organism for bacterial genetics and physiology, possesses a sophisticated network for the uptake and utilization of amino sugars. Central to this network is N-acetyl-D-glucosamine (GlcNAc), a primary component of the bacterial cell wall peptidoglycan. When transported into the cell, GlcNAc is concomitantly phosphorylated to yield this compound (GlcNAc-6P). This phosphorylation event marks the entry of GlcNAc into the cell's metabolic and regulatory circuits, where it exerts profound effects on cellular processes.

This guide will elucidate the central roles of GlcNAc-6P, focusing on:

  • Metabolic Integration: Its catabolism into central glycolytic pathways.

  • Transcriptional Regulation: Its function as an inducer of the nag (N-acetylglucosamine) operon through the repressor NagC.

  • Allosteric Control: Its role as a key allosteric activator of glucosamine-6-phosphate deaminase (NagB).

  • Cell Wall Dynamics: Its connection to peptidoglycan synthesis and recycling.

Understanding the multifaceted nature of GlcNAc-6P is paramount for deciphering bacterial carbon and nitrogen metabolism and for the identification of novel targets for antimicrobial drug development.

Metabolism of this compound

The catabolism of GlcNAc-6P in E. coli is a two-step enzymatic process that channels the amino sugar into glycolysis.

The nag Operon

The genes responsible for the transport and metabolism of GlcNAc are clustered in the nag regulon, located at approximately 15.5 minutes on the E. coli chromosome. This regulon consists of two divergently transcribed operons: nagE and nagBACD.[1]

  • nagE : Encodes the N-acetylglucosamine-specific phosphotransferase system (PTS) transporter, Enzyme IINag, which transports GlcNAc into the cell while simultaneously phosphorylating it to GlcNAc-6P.[2][3]

  • nagA : Encodes N-acetylglucosamine-6-phosphate deacetylase, which catalyzes the first step in GlcNAc-6P catabolism.[4][5]

  • nagB : Encodes glucosamine-6-phosphate deaminase, the second enzyme in the catabolic pathway.[6][7]

  • nagC : Encodes the transcriptional repressor that regulates the nag regulon.[1][8]

  • nagD : The function of NagD is not essential for amino sugar metabolism.[2]

Enzymatic Conversion to Fructose-6-Phosphate (B1210287)
  • Deacetylation by NagA: GlcNAc-6P is first hydrolyzed by N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6P) and acetate.[4][5] This reaction is a critical step, committing the amino sugar to further metabolism.

  • Deamination and Isomerization by NagB: GlcN-6P is then converted to fructose-6-phosphate (Fru-6P) and ammonia (B1221849) by glucosamine-6-phosphate deaminase (NagB) .[6][7] Fru-6P can then directly enter the glycolytic pathway.

metabolic_pathway GlcNAc_ext GlcNAc (extracellular) GlcNAc_6P N-Acetyl-D-glucosamine-6-P GlcNAc_ext->GlcNAc_6P NagE (PTS) GlcN_6P D-Glucosamine-6-P GlcNAc_6P->GlcN_6P NagA Fru_6P D-Fructose-6-P GlcN_6P->Fru_6P NagB Glycolysis Glycolysis Fru_6P->Glycolysis

Figure 1: Catabolic pathway of N-Acetyl-D-glucosamine in E. coli.

Regulatory Roles of this compound

GlcNAc-6P is a key signaling molecule that provides the cell with information about the availability of amino sugars, allowing for the coordinated regulation of their metabolism.

Transcriptional Regulation of the nag Operon

The expression of the nag operon is tightly controlled by the transcriptional repressor NagC . In the absence of GlcNAc-6P, NagC binds to operator sites within the nagE and nagB promoters, repressing transcription of the entire regulon.[1][8][9]

When GlcNAc is transported into the cell and converted to GlcNAc-6P, the latter acts as an inducer by binding to NagC.[1][3] This binding event causes a conformational change in NagC, leading to its dissociation from the DNA and subsequent derepression of the nag operon. This allows for the synthesis of the enzymes required for GlcNAc uptake and catabolism.[9][10]

transcriptional_regulation cluster_no_inducer Absence of GlcNAc-6P cluster_inducer Presence of GlcNAc-6P NagC_bound NagC nag_operon_off nag Operon NagC_bound->nag_operon_off Binds & Represses Transcription_off Transcription OFF GlcNAc_6P GlcNAc-6P GlcNAc_6P->NagC_free Binds & Inactivates nag_operon_on nag Operon Transcription_on Transcription_on nag_operon_on->Transcription_on Transcription ON

Figure 2: Transcriptional regulation of the nag operon by NagC and GlcNAc-6P.
Allosteric Activation of NagB

GlcNAc-6P also functions as a potent allosteric activator of glucosamine-6-phosphate deaminase (NagB).[6][7][11] The E. coli NagB enzyme is a homohexamer that exhibits positive cooperativity for its substrate, GlcN-6P.[6] The binding of GlcNAc-6P to an allosteric site on NagB shifts the enzyme from a low-activity (T-state) to a high-activity (R-state) conformation, significantly increasing its catalytic efficiency.[7][12] This feed-forward activation ensures that the metabolic flux through the pathway is rapidly increased when GlcNAc is available.

allosteric_regulation NagB_T NagB (T-state) Low Activity NagB_R NagB (R-state) High Activity NagB_T->NagB_R Allosteric Activation Fru_6P Fru-6-P NagB_R->Fru_6P Catalysis GlcNAc_6P GlcNAc-6P GlcNAc_6P->NagB_T GlcN_6P GlcN-6P GlcN_6P->NagB_R Substrate

Figure 3: Allosteric activation of NagB by GlcNAc-6P.

Link to Cell Wall Synthesis and Recycling

GlcNAc-6P also intersects with the pathways for peptidoglycan (PG) synthesis and recycling. GlcN-6P, the product of the NagA-catalyzed reaction, is a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential building block for peptidoglycan.[2] During bacterial growth and division, peptidoglycan is continuously remodeled, releasing murein fragments, including GlcNAc, which can be recycled back into the cytoplasm.[2] This recycled GlcNAc can then be phosphorylated to GlcNAc-6P, re-entering the metabolic and regulatory pathways. This recycling mechanism provides a basal level of intracellular GlcNAc-6P even in the absence of external amino sugars, which is thought to be sufficient for the allosteric activation of NagB during growth on glucosamine.[12][13]

Quantitative Data

The intracellular concentrations of GlcNAc-6P and related metabolites vary significantly depending on the available carbon source, reflecting the tight regulation of the nag operon.

Table 1: Intracellular Metabolite Concentrations in E. coli Grown on Different Carbon Sources

Carbon SourceGlcNAc-6P (mM)GlcN-6P (mM)
Glucose~0.03~0.06
Glucosamine (GlcN)~0.1~9.0
N-Acetylglucosamine (GlcNAc)~1.5~1.0

Data synthesized from Álvarez-Añorve et al. (2016).[1]

Table 2: Kinetic Parameters of Key Enzymes in GlcNAc-6P Metabolism

EnzymeSubstrateKm (mM)kcat (s-1)Allosteric Activator
NagA GlcNAc-6P0.08 - 0.8102-
NagB GlcN-6P>5 (in absence of activator)-GlcNAc-6P

Kinetic data for NagA from UniProtKB P0A6F5.[4] NagB exhibits complex allosteric kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of GlcNAc-6P metabolism and regulation in E. coli.

Preparation of E. coli Cell Extracts for Enzyme Assays

cell_extract_prep Start E. coli Culture Harvest Harvest cells by centrifugation Start->Harvest Wash Wash cell pellet with buffer Harvest->Wash Resuspend Resuspend in lysis buffer Wash->Resuspend Lyse Lyse cells (e.g., sonication) Resuspend->Lyse Centrifuge Centrifuge to remove debris Lyse->Centrifuge Supernatant Collect supernatant (cell-free extract) Centrifuge->Supernatant

Figure 4: Workflow for preparing E. coli cell-free extracts.
  • Cell Culture: Grow E. coli cells in appropriate media (e.g., LB or M9 minimal media supplemented with a specific carbon source) to the desired growth phase (typically mid-log phase, OD600 ≈ 0.6-0.8).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspension: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, and protease inhibitors).

  • Lysis: Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which is the cell-free extract, for use in enzyme assays.

Enzyme Assay for N-acetylglucosamine-6-phosphate Deacetylase (NagA)

This protocol describes a discontinuous colorimetric assay to measure the activity of NagA by quantifying the release of glucosamine-6-phosphate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, and 5 mM N-acetyl-D-glucosamine-6-phosphate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified NagA or cell-free extract.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 0.2 M sodium borate (B1201080) buffer, pH 9.0.

  • Derivatization: Add 2,4,6-trinitrobenzenesulfonic acid (TNBSA) to a final concentration of 1 mM and incubate in the dark at 37°C for 30 minutes to derivatize the primary amine of glucosamine-6-phosphate.

  • Measurement: Measure the absorbance at 420 nm. The amount of product formed can be calculated using a standard curve of glucosamine-6-phosphate.

Coupled Spectrophotometric Assay for Glucosamine-6-phosphate Deaminase (NagB)

This is a continuous assay that couples the production of fructose-6-phosphate to the reduction of NADP⁺.

  • Assay Buffer: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM NADP⁺, 2 units/mL phosphoglucose (B3042753) isomerase, and 1 unit/mL glucose-6-phosphate dehydrogenase.

  • Reaction Mixture: In a cuvette, combine the assay buffer with varying concentrations of glucosamine-6-phosphate (substrate) and, if desired, N-acetyl-D-glucosamine-6-phosphate (allosteric activator).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified NagB or cell-free extract.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADP⁺ reduction is directly proportional to the NagB activity.

Quantitative Real-Time PCR (qRT-PCR) for nag Operon Gene Expression

qrt_pcr_workflow Start E. coli Culture RNA_extraction Total RNA Extraction Start->RNA_extraction DNase_treatment DNase I Treatment RNA_extraction->DNase_treatment cDNA_synthesis cDNA Synthesis (Reverse Transcription) DNase_treatment->cDNA_synthesis qPCR Quantitative PCR with nag-specific primers cDNA_synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

Figure 5: Workflow for qRT-PCR analysis of nag operon gene expression.
  • RNA Isolation: Grow E. coli under desired conditions and isolate total RNA using a commercial kit or a standard Trizol-based method.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the nag operon genes (nagA, nagB, nagE, etc.) and a reference gene (e.g., rpoD, gyrA).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes under different conditions.

Chromatin Immunoprecipitation (ChIP) for NagC-DNA Interaction
  • Cross-linking: Treat E. coli cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to NagC to immunoprecipitate the NagC-DNA complexes.

  • Washing: Wash the immunoprecipitated complexes to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA from the immunoprecipitated sample.

  • Analysis: Analyze the purified DNA by qPCR using primers specific to the nag operator regions to quantify the enrichment of these sequences, indicating NagC binding.

Conclusion and Future Perspectives

This compound is a central molecule in E. coli that elegantly integrates nutrient sensing with metabolic and transcriptional control. Its role as both a metabolite and a regulatory signal highlights the efficiency and complexity of bacterial cellular networks. A thorough understanding of the pathways and regulatory circuits involving GlcNAc-6P is not only fundamental to our knowledge of bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies. Targeting the enzymes involved in its metabolism or the regulatory proteins that sense its presence could disrupt crucial cellular processes, offering new avenues for therapeutic intervention. Future research will likely focus on the broader regulatory network influenced by GlcNAc-6P levels and its role in inter-species communication within complex microbial communities.

References

N-Acetyl-D-glucosamine 6-Phosphate: A Key Regulator at the Crossroads of Glycolysis and Hexosamine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine 6-phosphate (NAG6P) is a critical metabolic intermediate situated at the nexus of glycolysis and the hexosamine biosynthetic pathway (HBP). While the HBP is known to influence cellular signaling and function through the production of UDP-N-acetylglucosamine (UDP-GlcNAc), the direct regulatory roles of its intermediates, such as NAG6P, on core metabolic processes are less understood. This technical guide synthesizes current knowledge on the allosteric regulation of glycolysis by NAG6P, drawing on direct evidence and inferences from structurally similar molecules. We provide a comprehensive overview of the metabolic context, quantitative data on enzyme regulation, detailed experimental protocols for investigating these interactions, and visual diagrams of the involved pathways to facilitate further research and drug development efforts targeting metabolic regulation.

Introduction: The Glycolysis-HBP Interplay

Glycolysis is the central pathway for glucose catabolism, providing cellular energy in the form of ATP and essential precursors for biosynthesis. The hexosamine biosynthetic pathway (HBP) is a branch of glycolysis, utilizing fructose-6-phosphate (B1210287) to produce UDP-GlcNAc, a vital substrate for glycosylation of proteins and lipids.[1] This competition for a common substrate establishes an intrinsic link between the two pathways.[2] When glucose flux into the HBP increases, the subsequent rise in HBP intermediates, including this compound (NAG6P), has the potential to exert feedback regulation on glycolysis.

NAG6P is synthesized from N-acetyl-D-glucosamine (GlcNAc) by N-acetyl-D-glucosamine kinase or from glucosamine-6-phosphate (GlcN6P) via glucosamine-phosphate N-acetyltransferase.[3][4] It is subsequently converted to N-acetyl-D-glucosamine-1-phosphate, a precursor for UDP-GlcNAc.[5] In bacteria, NAG6P is a known allosteric activator of glucosamine-6-phosphate deaminase (NagB), which channels amino sugars into glycolysis.[6][7][8] This precedent for allosteric regulation by NAG6P in related metabolic pathways suggests its potential for a similar role in the direct regulation of mammalian glycolysis.

Allosteric Regulation of Glycolytic Enzymes by NAG6P

The primary points of regulation in glycolysis are the irreversible enzymatic steps catalyzed by hexokinase (HK), phosphofructokinase-1 (PFK-1), and pyruvate (B1213749) kinase (PK).[9] Evidence suggests that NAG6P, or its close structural analogs, can modulate the activity of these key enzymes.

Hexokinase (HK)

Hexokinase catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate (G6P). This enzyme is subject to product inhibition by G6P.[10][11]

  • Inhibitory Effects: N-acetyl-D-glucosamine (NAG), the direct precursor to NAG6P, is a known inhibitor of hexokinase.[12][13] Studies have demonstrated that treatment of cells with NAG leads to a significant reduction in hexokinase activity.[13] Furthermore, the accumulation of glucosamine-6-phosphate (GlcN6P), a molecule structurally very similar to NAG6P, has been shown to allosterically inhibit hexokinase activity in skeletal muscle and heart tissue.[3] Given the structural similarity between NAG6P, GlcN6P, and the natural inhibitor G6P, it is highly probable that NAG6P also acts as a feedback inhibitor of hexokinase. This inhibition would serve to divert glucose flux away from glycolysis when the HBP is highly active.

Phosphofructokinase-1 (PFK-1)

PFK-1 is a critical control point in glycolysis, catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. It is allosterically regulated by a host of molecules, including ATP (inhibitor) and AMP (activator).[14][15]

  • Potential for Regulation: While direct evidence for the allosteric regulation of PFK-1 by NAG6P is not yet established in the literature, the strategic position of NAG6P in a pathway that directly competes with glycolysis for fructose-6-phosphate suggests a potential regulatory role. High levels of NAG6P could signal a saturated HBP, potentially leading to feedback inhibition of PFK-1 to prevent excessive glucose consumption.

Pyruvate Kinase (PK)

Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. It is allosterically activated by fructose-1,6-bisphosphate (a feed-forward mechanism) and inhibited by ATP and alanine.[16][17]

  • Indirect Influence: At present, there is no direct evidence to suggest that NAG6P allosterically regulates pyruvate kinase. The primary regulatory inputs for PK are indicators of the upstream glycolytic flux (fructose-1,6-bisphosphate) and the overall cellular energy and biosynthetic status (ATP, alanine).

Quantitative Data on Enzyme Regulation

The following table summarizes the known quantitative data on the regulation of hexokinase by NAG6P and its analogs. Data for NAG6P's direct effect on PFK-1 and PK is currently unavailable and represents a key area for future research.

EnzymeRegulatorOrganism/TissueEffectKi/IC50/ActivationCitation
Hexokinase N-acetyl-D-glucosamine (NAG)Macrophages (purified enzyme)InhibitionLow millimolar range[12]
Glucosamine-6-phosphate (GlcN6P)Rat rectus abdominis muscleInhibition5% inhibition at ~0.59 mM[3]
Glucosamine-6-phosphate (GlcN6P)Rat heartInhibition46% inhibition at ~7.7 mM[3]

Experimental Protocols

In Vitro Hexokinase Activity Assay with NAG6P

This protocol is adapted from standard spectrophotometric assays for hexokinase activity.[18]

Objective: To determine the inhibitory effect of this compound on hexokinase activity.

Principle: Hexokinase activity is measured in a coupled enzyme assay. The product of the hexokinase reaction, glucose-6-phosphate, is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm and is directly proportional to the hexokinase activity.

Materials:

  • Purified hexokinase

  • This compound (NAG6P)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2

  • 100 mM ATP solution

  • 200 mM Glucose solution

  • 10 mM NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH), ~1 unit/mL

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ATP (final concentration 1 mM), NADP+ (final concentration 0.5 mM), and G6PDH (final concentration 0.05 units/mL).

  • Prepare serial dilutions of NAG6P in the reaction mixture to achieve a range of final concentrations (e.g., 0-10 mM).

  • Add 180 µL of the reaction mixture with or without NAG6P to the wells of the 96-well plate.

  • Initiate the reaction by adding 10 µL of purified hexokinase (to achieve a final concentration that gives a linear reaction rate).

  • Immediately start the kinetic read on the spectrophotometer, measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

  • To start the glucose-dependent reaction, add 10 µL of the glucose solution (final concentration 10 mM).

  • Continue to measure the absorbance at 340 nm for an additional 20-30 minutes.

  • The rate of the reaction is the change in absorbance per minute (ΔA340/min).

  • Calculate the percent inhibition for each NAG6P concentration and determine the IC50 value.

Cellular Glycolytic Flux Assay

This protocol outlines a method to assess the impact of elevated intracellular NAG6P on the overall glycolytic rate in cultured cells using an extracellular flux analyzer.[8]

Objective: To measure the effect of NAG6P precursor loading on the extracellular acidification rate (ECAR) as an indicator of glycolytic flux.

Materials:

  • Cultured cells of interest (e.g., HEK293, HepG2)

  • Cell culture medium

  • N-acetyl-D-glucosamine (NAG)

  • Extracellular flux analyzer and associated assay kits

  • Assay medium: typically, unbuffered DMEM supplemented with glutamine

  • Glucose

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • 2-Deoxyglucose (2-DG, a hexokinase inhibitor)

Procedure:

  • Seed cells in the microplates of the extracellular flux analyzer and allow them to adhere overnight.

  • The following day, replace the culture medium with assay medium containing a low concentration of glucose (e.g., 2 mM) and varying concentrations of NAG (e.g., 0-20 mM) to allow for uptake and conversion to NAG6P. Incubate for a defined period (e.g., 1-4 hours).

  • Wash the cells and replace the medium with fresh assay medium.

  • Load the sensor cartridge with solutions of glucose (to inject and stimulate glycolysis), oligomycin (to inhibit mitochondrial respiration and maximize glycolysis), and 2-DG (to inhibit glycolysis and establish a baseline).

  • Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.

  • The instrument will measure the basal ECAR, the ECAR after glucose injection (glycolytic rate), the ECAR after oligomycin injection (glycolytic capacity), and the ECAR after 2-DG injection (non-glycolytic acidification).

  • Compare the glycolytic rate and capacity of NAG-treated cells to untreated controls to determine the effect of increased intracellular NAG6P on glycolytic flux.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of NAG6P and its Interface with Glycolysis

Glycolysis_HBP_Interface cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT Pyruvate Pyruvate F16BP->Pyruvate ... GlcNAc N-Acetyl-D-glucosamine NAG6P N-Acetyl-D-glucosamine 6-Phosphate GlcNAc->NAG6P NAG Kinase UDP_GlcNAc UDP-GlcNAc NAG6P->UDP_GlcNAc ... Hexokinase Hexokinase NAG6P->Hexokinase Inhibition (inferred) GlcN6P->NAG6P GNPNAT

Caption: Metabolic crosstalk between Glycolysis and the Hexosamine Biosynthetic Pathway.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PurifyEnzyme Purify Hexokinase MixReagents Combine reagents and NAG6P in 96-well plate PurifyEnzyme->MixReagents PrepareReagents Prepare Assay Buffer, Substrates, and NAG6P dilutions PrepareReagents->MixReagents AddEnzyme Initiate reaction with Hexokinase MixReagents->AddEnzyme MeasureAbsorbance Kinetic read at 340 nm AddEnzyme->MeasureAbsorbance CalculateRates Calculate reaction rates (ΔA340/min) MeasureAbsorbance->CalculateRates DetermineInhibition Calculate % Inhibition CalculateRates->DetermineInhibition CalculateIC50 Determine IC50 value DetermineInhibition->CalculateIC50 Feedback_Inhibition_Logic Increased_Glucose_Flux Increased Glucose Flux Increased_HBP_Activity Increased HBP Activity Increased_Glucose_Flux->Increased_HBP_Activity Increased_NAG6P Increased [NAG6P] Increased_HBP_Activity->Increased_NAG6P Inhibition_of_Hexokinase Inhibition of Hexokinase Increased_NAG6P->Inhibition_of_Hexokinase Decreased_Glycolysis Decreased Glycolytic Flux Inhibition_of_Hexokinase->Decreased_Glycolysis Decreased_Glycolysis->Increased_Glucose_Flux Reduces initial flux

References

Methodological & Application

Application Note: Quantification of N-Acetyl-D-glucosamine 6-phosphate in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP). This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for all N- and O-linked glycosylation of proteins and lipids.[1] Given the integral role of glycosylation in numerous cellular processes, including signaling, protein folding, and cell adhesion, the ability to accurately quantify key metabolites like GlcNAc-6P is vital for research in oncology, immunology, and metabolic diseases.

This application note details a robust and sensitive method for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its high polarity, specialized chromatographic techniques are necessary for its retention and separation. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation of the underivatized analyte, followed by sensitive detection using tandem mass spectrometry.

Signaling Pathway Context

Hexosamine_Biosynthetic_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate G6P Isomerase Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate GFAT Glutamine Glutamine Glutamate Glutamate Glutamine:s->Glutamate:n Glutamine->Glucosamine-6-phosphate N-Acetyl-D-glucosamine_6-phosphate N-Acetyl-D-glucosamine 6-phosphate Glucosamine-6-phosphate->N-Acetyl-D-glucosamine_6-phosphate GNA1 N-Acetyl-glucosamine-1-phosphate N-Acetyl-glucosamine-1-phosphate N-Acetyl-D-glucosamine_6-phosphate->N-Acetyl-glucosamine-1-phosphate PGM3/AGM1 UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-Acetyl-glucosamine-1-phosphate->UDP-N-acetylglucosamine UAP1/AGX1 Glycoproteins_Glycolipids Glycoproteins, Glycolipids, etc. UDP-N-acetylglucosamine->Glycoproteins_Glycolipids OGT, O-GlcNAcylation N-linked Glycosylation

Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. It involves rapid harvesting and quenching of biological samples to halt metabolic activity, followed by extraction of polar metabolites, chromatographic separation, and detection by MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Cell Culture, Tissue) Quenching 2. Metabolic Quenching (Cold Methanol) Sample_Collection->Quenching Extraction 3. Metabolite Extraction (Acetonitrile/Methanol (B129727)/Water) Quenching->Extraction Centrifugation 4. Clarification (Centrifugation) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection & Evaporation Centrifugation->Supernatant_Collection Reconstitution 6. Reconstitution Supernatant_Collection->Reconstitution LC_Separation 7. HILIC Separation Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (Negative Ion MRM) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Reporting 11. Data Reporting Quantification->Reporting

Caption: General workflow for LC-MS/MS analysis of GlcNAc-6P.

Experimental Protocols

Sample Preparation (Intracellular Metabolites from Cell Culture)

This protocol is designed for the extraction of polar metabolites from adherent mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -40°C

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), chilled to -20°C

  • Cell scraper

  • Centrifuge capable of 4°C and 16,000 x g

  • Vacuum concentrator

Protocol:

  • Aspirate the cell culture medium from the culture dish.

  • Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium.

  • Immediately add 1 mL of -40°C methanol to the dish to quench metabolic activity.[2]

  • Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Add 1 mL of the cold extraction solvent to the tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 15 minutes to allow for complete extraction.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Carefully transfer the supernatant to a new clean tube.

  • Dry the supernatant using a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

  • For analysis, reconstitute the dried extract in 100 µL of Acetonitrile/Water (50:50, v/v).

Preparation of Calibration Standards and Quality Controls

Materials:

  • This compound standard (Sigma-Aldrich or equivalent)

  • Acetonitrile/Water (50:50, v/v) as diluent

Protocol:

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • Perform serial dilutions from the stock solution using the Acetonitrile/Water diluent to prepare calibration standards at concentrations ranging from 1 ng/mL to 2000 ng/mL.

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: HILIC Column, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 85% B

    • 1-8 min: 85% to 40% B

    • 8-9 min: 40% to 20% B

    • 9-10 min: 20% B

    • 10.1-12 min: 85% B (re-equilibration)

Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The monoisotopic mass of this compound is 301.056 Da. The precursor ion in negative mode ([M-H]⁻) will be m/z 300.05. Fragmentation is expected to yield ions corresponding to the phosphate (B84403) group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
GlcNAc-6P (Quantifier) 300.0597.010025
GlcNAc-6P (Qualifier) 300.0579.010035

Note: Collision energies should be optimized for the specific instrument used. The m/z 97.0 and 79.0 fragments are attributed to [H₂PO₄]⁻ and [PO₃]⁻, respectively, which are common fragments for phosphorylated molecules.[3]

Quantitative Data

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
N-acetylglucosamine20 - 1280>0.99520
Data adapted from a validated method for N-acetylglucosamine.[4]
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=6)Inter-day Accuracy (%)
Low 406.8103.58.2105.1
Medium 3204.598.76.1101.3
High 10243.1101.25.599.8
Data adapted from a validated method for N-acetylglucosamine.[4]

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound using HILIC-LC-MS/MS. The method involves a straightforward extraction procedure for intracellular metabolites and a selective chromatographic and mass spectrometric approach. While full validation data for GlcNAc-6P is not currently published, the provided parameters and representative data for a similar compound offer a strong foundation for researchers to establish and validate this important assay in their own laboratories. This method will be a valuable tool for investigating the role of the hexosamine biosynthetic pathway in health and disease.

References

Application Note: Enzymatic Assay for the Detection of N-Acetyl-D-glucosamine 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and quantitative detection of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) using a coupled enzymatic assay. GlcNAc-6P is a key metabolite in the hexosamine biosynthetic pathway, and its accurate measurement is crucial for research in metabolism, cell signaling, and drug development. The described method is based on the enzymatic deacetylation of GlcNAc-6P to glucosamine-6-phosphate (GlcN-6P), which is then deaminated and isomerized to fructose-6-phosphate (B1210287). The subsequent enzymatic steps are coupled to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm. This robust and reliable assay is suitable for the analysis of GlcNAc-6P in various biological samples.

Introduction

This compound (GlcNAc-6P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a vital role in regulating numerous cellular processes. Dysregulation of the HBP and O-GlcNAcylation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders. Therefore, the ability to accurately quantify GlcNAc-6P levels is of significant interest to researchers in both basic science and drug discovery.

This application note describes a continuous-coupled enzymatic assay for the determination of GlcNAc-6P. The assay relies on the sequential action of three enzymes: N-acetylglucosamine-6-phosphate deacetylase (NagA), glucosamine-6-phosphate deaminase, and phosphoglucose (B3042753) isomerase, coupled with glucose-6-phosphate dehydrogenase to produce a quantifiable NADPH signal.

Assay Principle

The enzymatic assay for GlcNAc-6P detection is based on a four-step coupled reaction. The reaction cascade is initiated by the deacetylation of GlcNAc-6P to glucosamine-6-phosphate (GlcN-6P) and acetate, catalyzed by N-acetylglucosamine-6-phosphate deacetylase (NagA)[1][2]. The product, GlcN-6P, is then deaminated by glucosamine-6-phosphate deaminase to produce fructose-6-phosphate (F6P) and ammonia. F6P is subsequently isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase. Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The increase in NADPH is directly proportional to the initial amount of GlcNAc-6P in the sample and can be continuously monitored by measuring the absorbance at 340 nm.

Enzymatic Assay Signaling Pathway GlcNAc6P N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) GlcN6P Glucosamine 6-phosphate (GlcN-6P) GlcNAc6P->GlcN6P Acetate NagA NagA F6P Fructose 6-phosphate (F6P) GlcN6P->F6P NH3 Deaminase GlcN-6P Deaminase G6P Glucose 6-phosphate (G6P) F6P->G6P PGI PGI NADPH NADPH G6P->NADPH G6PDH G6PDH NADP NADP+ NADP->G6PDH G6PDH->NADPH Experimental Workflow start Start prep_reagents Prepare Reagents (Buffer, Standards, Enzyme Mix) start->prep_reagents prep_plate Prepare 96-well Plate (Standards, Samples, Blanks) prep_reagents->prep_plate add_reaction_mix Add Reaction Mix (Enzyme Mix, NADP+) prep_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate read_absorbance Read Absorbance at 340 nm (Kinetic or Endpoint) incubate->read_absorbance analyze_data Data Analysis (Standard Curve, Calculate Concentrations) read_absorbance->analyze_data end End analyze_data->end

References

Protocol for N-Acetyl-D-glucosamine 6-phosphate Extraction from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a key metabolic intermediate in bacterial cells, playing a crucial role in peptidoglycan synthesis and glycolysis.[1][2] Accurate quantification of intracellular GlcNAc-6P is essential for studying bacterial cell wall metabolism, antibiotic resistance mechanisms, and for the development of novel antimicrobial agents. This document provides a detailed protocol for the extraction of GlcNAc-6P from bacterial cells for downstream quantitative analysis.

Signaling Pathway: N-Acetyl-D-glucosamine Metabolism in Bacteria

The following diagram illustrates the central role of GlcNAc-6P in bacterial metabolism. N-acetyl-D-glucosamine (GlcNAc) is transported into the cell and phosphorylated to GlcNAc-6P.[3] This intermediate can then be deacetylated to glucosamine-6-phosphate (GlcN-6P) to enter glycolysis or be converted to UDP-GlcNAc for peptidoglycan synthesis.[1]

GlcNAc_ext GlcNAc (extracellular) GlcNAc_int GlcNAc (intracellular) GlcNAc_ext->GlcNAc_int PTS or NagE transporter GlcNAc_6P N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) GlcNAc_int->GlcNAc_6P NagK GlcN_6P Glucosamine-6-phosphate (GlcN-6P) GlcNAc_6P->GlcN_6P NagA Fru_6P Fructose-6-phosphate GlcN_6P->Fru_6P NagB UDP_GlcNAc UDP-GlcNAc GlcN_6P->UDP_GlcNAc GlmM, GlmU Glycolysis Glycolysis Fru_6P->Glycolysis Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc->Peptidoglycan

Caption: Metabolic fate of N-Acetyl-D-glucosamine (GlcNAc) in bacteria.

Experimental Workflow

The overall workflow for the extraction and quantification of GlcNAc-6P from bacterial cells involves several critical steps, from sample collection to data analysis.

cluster_start Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Bacterial Culture (e.g., E. coli) B Quenching of Metabolism (e.g., Cold Methanol) A->B C Cell Harvesting (Centrifugation) B->C D Cell Lysis (e.g., Sonication, Bead Beating) C->D E Metabolite Extraction (e.g., Cold Organic Solvent) D->E F Clarification (Centrifugation) E->F G Sample Derivatization (Optional, for GC-MS) F->G H LC-MS/MS or GC-MS Analysis G->H I Data Processing and Quantification H->I

Caption: General workflow for GlcNAc-6P extraction and analysis.

Data Presentation

The intracellular concentration of GlcNAc-6P can vary depending on the bacterial species, growth phase, and nutrient availability. The following table summarizes representative intracellular concentrations of GlcNAc-6P in Escherichia coli under different growth conditions.

Bacterial StrainGrowth ConditionIntracellular GlcNAc-6P Concentration (µM)Reference
E. coli MC-B1 (wild-type)Minimal medium + Glucose14 ± 6[4]
E. coli MC-B1 (wild-type)Minimal medium + GlucosamineSlight increase[4]
E. coli MC-B1 (wild-type)Minimal medium + N-acetylglucosamine10- to 20-fold increase[4]
E. coli MC-B174C (nagA mutant)Minimal medium + GlucoseAccumulates GlcNAc-6P[4]

Experimental Protocols

This section provides a detailed protocol for the extraction of GlcNAc-6P from Gram-negative bacteria such as E. coli. For Gram-positive bacteria, a more rigorous cell lysis method (e.g., bead beating) may be required due to their thicker peptidoglycan layer.

Materials and Reagents
  • Bacterial culture medium (e.g., LB broth, M9 minimal medium)

  • Quenching solution: 60% (v/v) methanol (B129727) in water, pre-chilled to -40°C

  • Extraction solvent: 80% (v/v) methanol in water, pre-chilled to -20°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Centrifuge capable of reaching >10,000 x g at 4°C

  • Sonicator or bead beater

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS or GC-MS system

Protocol for GlcNAc-6P Extraction
  • Bacterial Growth: Culture bacteria of interest to the desired growth phase (e.g., mid-logarithmic phase). Record the optical density (OD600) for normalization.

  • Quenching Metabolism:

    • Rapidly transfer a defined volume of bacterial culture (e.g., 5 mL) into 5 volumes of pre-chilled 60% methanol (-40°C).[5]

    • Vortex immediately for 10 seconds to ensure rapid quenching of metabolic activity.

  • Cell Harvesting:

    • Centrifuge the quenched cell suspension at 10,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. This step is crucial to remove extracellular metabolites.

  • Cell Lysis and Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of pre-chilled 80% methanol.

    • For Gram-negative bacteria (e.g., E. coli): Sonicate the suspension on ice using short bursts (e.g., 3 cycles of 30 seconds on, 30 seconds off) to lyse the cells.

    • For Gram-positive bacteria (e.g., Staphylococcus aureus): Add an equal volume of 0.1 mm glass or zirconia/silica beads and homogenize using a bead beater (e.g., 3 cycles of 45 seconds at 6.5 m/s with 1-minute intervals on ice).

    • Alternatively, three cycles of rapid freeze-thawing in liquid nitrogen can be performed to aid cell disruption.[6]

  • Clarification of Lysate:

    • Incubate the lysate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Dry the extract completely using a lyophilizer or a vacuum concentrator.

    • The dried metabolite extract can be stored at -80°C until analysis.

Protocol for LC-MS/MS Quantification of GlcNAc-6P
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like phosphorylated sugars. An example is a Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar compounds.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-) is suitable for detecting phosphorylated compounds.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition for GlcNAc-6P: The precursor ion ([M-H]⁻) for GlcNAc-6P has an m/z of 300.07. A characteristic product ion for fragmentation would be m/z 79.97 (PO₃⁻). Therefore, the MRM transition would be 300.07 -> 79.97.

    • Standard Curve: Prepare a standard curve using a certified standard of this compound to enable absolute quantification.

Protocol for GC-MS Quantification of GlcNAc-6P (with Derivatization)
  • Derivatization: Phosphorylated sugars are not volatile and require derivatization prior to GC-MS analysis. A two-step derivatization is common:

    • Methoximation: Dissolve the dried extract in 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes. This step protects aldehyde and ketone groups.

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[7]

  • GC Separation:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is commonly used.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 70°C, hold for 1 minute, ramp to 310°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM is preferred for its higher sensitivity. Specific m/z fragments for the derivatized GlcNAc-6P would need to be determined using a standard.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low GlcNAc-6P Yield Incomplete cell lysis.Increase sonication/bead beating time or cycles. For Gram-positive bacteria, consider adding lysozyme (B549824) treatment prior to mechanical lysis.
Metabolite degradation.Ensure all steps are performed on ice or at 4°C. Use pre-chilled solvents.
Inefficient extraction.Test different extraction solvents or solvent combinations (e.g., acetonitrile:methanol:water).
High Variability between Replicates Inconsistent quenching.Ensure rapid and thorough mixing of the culture with the quenching solution.
Incomplete removal of extracellular medium.Perform an additional wash step with ice-cold PBS.
Pipetting errors with small volumes.Use calibrated pipettes and be consistent with technique.
Poor Chromatographic Peak Shape Inappropriate column or mobile phase.Optimize LC or GC conditions. For LC, ensure the sample is dissolved in the initial mobile phase.
Matrix effects in MS.Dilute the sample or use an internal standard.

Conclusion

This protocol provides a comprehensive guide for the extraction and quantification of this compound from bacterial cells. The choice of cell lysis and analytical method should be optimized based on the specific bacterial species and available instrumentation. Accurate determination of intracellular GlcNAc-6P levels will facilitate a deeper understanding of bacterial physiology and aid in the discovery of new therapeutic targets.

References

Application Notes and Protocols for the Synthesis of Radiolabeled N-Acetyl-D-glucosamine 6-phosphate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a significant role in the biosynthesis of glycoproteins, glycolipids, and other essential macromolecules. The flux through the HBP is implicated in various physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases. Tracer studies utilizing radiolabeled GlcNAc-6P are invaluable for elucidating the dynamics of this pathway, assessing enzyme activity, and evaluating the efficacy of therapeutic interventions targeting the HBP.

These application notes provide detailed protocols for the synthesis and purification of radiolabeled GlcNAc-6P, as well as a general framework for its application in cellular tracer studies. Methodologies for the enzymatic synthesis of tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) labeled GlcNAc-6P are presented, alongside a conceptual protocol for the chemical synthesis of a fluorine-18 (B77423) (¹⁸F) labeled analog.

Data Presentation

Table 1: Summary of Reported Quantitative Data for Radiolabeled GlcNAc-6P Synthesis and Related Compounds

RadiolabelPrecursorSynthesis MethodProductRadiochemical Yield (RCY)Radiochemical PurityMolar Activity (Specific Activity)Reference
¹⁸FN-acetylglucosamine derivativeChemical Synthesis4-[F-18]Fluoro-4-deoxy-N-acetyl-1,3,6-tri-O-acetylglucosamine31% ± 4% (non-decay corrected)>98%Not Reported[1]
¹⁴C[1-¹⁴C]acetateOne-pot EnzymaticUDP-GlcN[1-¹⁴C]Ac86-94% (in 2h), ~99% (overnight)Chemically and radiochemically homogeneousNot Reported[1]
³HUDP-1-[³H]-GalEnzymaticSelectively radiolabeled hexasaccharideNot ReportedPurified by HPLCNot Reported[2]

Note: Data for directly radiolabeled GlcNAc-6P is limited in the reviewed literature. The data presented for related compounds provides an expected range for synthesis outcomes.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [³H]-N-Acetyl-D-glucosamine 6-phosphate

This protocol is adapted from established enzymatic phosphorylation methods and utilizes commercially available [³H]-N-Acetyl-D-glucosamine and N-acetyl-D-glucosamine kinase (NagK).

Materials:

  • [³H]-N-Acetyl-D-glucosamine (specific activity ~10-30 Ci/mmol)

  • N-acetyl-D-glucosamine kinase (NagK) from bacterial or mammalian source

  • ATP (Adenosine 5'-triphosphate), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Dowex 1x8 (chloride form) anion-exchange resin

  • Formic acid

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent: n-butanol:acetic acid:water (2:1:1, v/v/v)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • 50 µL of 1 M Tris-HCl buffer, pH 7.5

      • 20 µL of 0.1 M MgCl₂

      • 50 µL of 0.1 M ATP

      • 10 µL of [³H]-N-Acetyl-D-glucosamine (e.g., 10 µCi)

      • Sufficient sterile water to bring the volume to 490 µL.

    • Initiate the reaction by adding 10 µL of N-acetyl-D-glucosamine kinase solution (e.g., 1-5 units).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Reaction Termination:

    • Stop the reaction by heating the mixture at 100°C for 2 minutes to denature the enzyme.

    • Centrifuge the tube at 10,000 x g for 5 minutes to pellet the denatured protein.

  • Purification by Anion-Exchange Chromatography:

    • Prepare a small column with Dowex 1x8 resin (chloride form), washed extensively with water.

    • Carefully apply the supernatant from the reaction mixture to the top of the resin bed.

    • Wash the column with 10 column volumes of water to remove unreacted [³H]-GlcNAc and other non-phosphorylated components.

    • Elute the [³H]-GlcNAc-6P with a stepwise gradient of formic acid (e.g., 0.1 M, 0.5 M, and 1 M). Collect fractions.

  • Analysis and Quantification:

    • Analyze the collected fractions for radioactivity using liquid scintillation counting.

    • Confirm the identity and radiochemical purity of the product by TLC analysis. The phosphorylated product will have a lower Rf value compared to the unreacted [³H]-GlcNAc.

    • Pool the fractions containing pure [³H]-GlcNAc-6P and determine the total radioactivity to calculate the radiochemical yield.

Protocol 2: Enzymatic Synthesis of [¹⁴C]-N-Acetyl-D-glucosamine 6-phosphate

This protocol is analogous to Protocol 1, substituting the tritium-labeled precursor with a carbon-14 labeled one.

Materials:

  • [¹⁴C]-N-Acetyl-D-glucosamine (specific activity ~50-60 mCi/mmol)

  • All other reagents as listed in Protocol 1.

Procedure:

  • Follow the same procedure as outlined in Protocol 1, substituting [³H]-N-Acetyl-D-glucosamine with an equimolar amount of [¹⁴C]-N-Acetyl-D-glucosamine.

  • The purification and analysis steps remain the same, with radioactivity being measured for ¹⁴C instead of ³H.

Protocol 3: Conceptual Chemical Synthesis of [¹⁸F]-N-Acetyl-D-glucosamine 6-phosphate

This protocol is a conceptual adaptation based on the synthesis of a related fluorinated sugar, 4-[F-18]fluoro-4-deoxy-N-acetyl-1,3,6-tri-O-acetylglucosamine[1]. Direct fluorination of GlcNAc-6P is challenging. A more feasible approach involves the synthesis of an ¹⁸F-labeled GlcNAc precursor followed by enzymatic phosphorylation.

Part A: Synthesis of [¹⁸F]-N-Acetyl-D-glucosamine Precursor

  • Precursor Synthesis: Synthesize a suitable precursor for radiofluorination, such as a triflate-derivatized N-acetylglucosamine with protecting groups on the hydroxyls.

  • Radiofluorination:

    • Produce [¹⁸F]fluoride via cyclotron.

    • Activate the [¹⁸F]fluoride using a kryptofix (K2.2.2)/potassium carbonate complex.

    • Perform a nucleophilic substitution reaction by reacting the activated [¹⁸F]fluoride with the triflate precursor in an appropriate solvent (e.g., acetonitrile) at an elevated temperature.

  • Deprotection and Purification:

    • Remove the protecting groups from the fluorinated product.

    • Purify the [¹⁸F]-N-Acetyl-D-glucosamine using HPLC.

Part B: Enzymatic Phosphorylation

  • Follow the enzymatic phosphorylation procedure as described in Protocol 1, using the purified [¹⁸F]-N-Acetyl-D-glucosamine as the substrate.

  • Purification of the final [¹⁸F]-N-Acetyl-D-glucosamine 6-phosphate product will require rapid methods such as solid-phase extraction cartridges due to the short half-life of ¹⁸F.

Protocol 4: General Protocol for Cellular Tracer Studies with Radiolabeled GlcNAc-6-P

This protocol provides a general framework for investigating the uptake and metabolic fate of GlcNAc-6-P in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Radiolabeled this compound ([³H]- or [¹⁴C]-GlcNAc-6P)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation vials and cocktail

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.

  • Tracer Incubation:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh culture medium containing a known concentration of radiolabeled GlcNAc-6-P to each well.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO₂ incubator.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular tracer.

  • Cell Lysis and Analysis:

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates.

    • Measure the radioactivity in an aliquot of the cell lysate using liquid scintillation counting.

    • Determine the protein concentration of another aliquot of the lysate using a protein assay.

  • Data Analysis:

    • Express the uptake of radiolabeled GlcNAc-6-P as counts per minute (CPM) or disintegrations per minute (DPM) per milligram of protein.

    • Plot the uptake over time to determine the kinetics of transport and metabolism.

Visualizations

Hexosamine Biosynthetic Pathway (HBP)

The following diagram illustrates the central role of this compound within the Hexosamine Biosynthetic Pathway.

HBP Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT Glutamate Glutamate GlcNAc6P N-Acetyl-D-glucosamine 6-phosphate GlcN6P->GlcNAc6P GNA1 CoA CoA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 PPi PPi Glycoproteins Glycoproteins, Glycolipids, etc. UDPGlcNAc->Glycoproteins Glycosyltransferases Glutamine Glutamine AcetylCoA Acetyl-CoA UTP UTP

Caption: Hexosamine Biosynthetic Pathway highlighting GlcNAc-6P.

Experimental Workflow for Synthesis and Tracer Study

This diagram outlines the overall workflow from the synthesis of radiolabeled GlcNAc-6P to its application in a cellular tracer study.

Workflow cluster_synthesis Synthesis and Purification cluster_tracer Cellular Tracer Study RadiolabeledGlcNAc Radiolabeled GlcNAc ([³H] or [¹⁴C]) EnzymaticReaction Enzymatic Phosphorylation (NagK, ATP, Mg²⁺) RadiolabeledGlcNAc->EnzymaticReaction Purification Purification (Anion-Exchange Chromatography) EnzymaticReaction->Purification RadiolabeledGlcNAc6P Radiolabeled GlcNAc-6P Purification->RadiolabeledGlcNAc6P QC Quality Control (TLC, Scintillation Counting) RadiolabeledGlcNAc6P->QC Incubation Incubation with Radiolabeled GlcNAc-6P RadiolabeledGlcNAc6P->Incubation CellCulture Cell Culture CellCulture->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Analysis (Scintillation Counting, Protein Assay) Lysis->Analysis

Caption: Workflow for radiolabeled GlcNAc-6P synthesis and use.

Logical Relationship of Synthesis Methods

This diagram illustrates the relationship between the different radiolabeling approaches for producing radiolabeled this compound.

SynthesisMethods cluster_TH Tritium ([³H]) & Carbon-14 ([¹⁴C]) Labeling cluster_F18 Fluorine-18 ([¹⁸F]) Labeling (Conceptual) Target Radiolabeled N-Acetyl-D-glucosamine 6-phosphate Start_TH [³H] or [¹⁴C] N-Acetyl-D-glucosamine Method_TH Enzymatic Phosphorylation Start_TH->Method_TH Method_TH->Target Start_F18 GlcNAc Precursor (with leaving group) Method1_F18 Chemical Synthesis: Radiofluorination Start_F18->Method1_F18 Intermediate_F18 [¹⁸F]-N-Acetyl-D-glucosamine Method1_F18->Intermediate_F18 Method2_F18 Enzymatic Phosphorylation Intermediate_F18->Method2_F18 Method2_F18->Target

Caption: Approaches for synthesizing radiolabeled GlcNAc-6P.

References

Application Notes and Protocols for GC-MS Analysis of N-Acetyl-D-glucosamine 6-phosphate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a pivotal role in the synthesis of essential macromolecules such as glycoproteins, glycolipids, and proteoglycans. The flux through the HBP is implicated in various physiological and pathological processes, including cell growth, signaling, and the development of diseases like diabetes and cancer. Consequently, the accurate quantification of GlcNAc-6P and its derivatives is of significant interest in biomedical research and drug development.

Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of phosphorylated sugars like GlcNAc-6P. Due to their low volatility and high polarity, these compounds require derivatization prior to GC-MS analysis. A common and effective approach involves a two-step derivatization process: oximation followed by silylation. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of GlcNAc-6P from biological samples using GC-MS.

Signaling Pathway: The Hexosamine Biosynthetic Pathway

The hexosamine biosynthetic pathway (HBP) is a key metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation.[1] The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate.[2] This is followed by a series of enzymatic reactions to produce UDP-GlcNAc.[1][2]

HBP F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P N-Acetyl-D-glucosamine-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-Acetyl-D-glucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1 Glycoproteins Glycoproteins & Glycolipids UDPGlcNAc->Glycoproteins Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA CoA CoA AcetylCoA->CoA UTP UTP PPi PPi UTP->PPi

Figure 1: The Hexosamine Biosynthetic Pathway (HBP).

Experimental Protocols

Extraction of Intracellular Metabolites from Adherent Cells

This protocol is optimized for the extraction of polar metabolites, including phosphorylated sugars, from adherent cell cultures.[3][4]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), 50% in water (v/v), pre-chilled to -20°C

  • Methanol, 100%, pre-chilled to -80°C

  • Chloroform (B151607), pre-chilled to -20°C

  • Ultrapure water, ice-cold

  • Cell scraper

  • Centrifuge capable of 4°C and 15,000 x g

  • Vacuum centrifuge

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Quickly wash the cells twice with ice-cold PBS.

  • Quench the metabolism by adding 1 mL of pre-chilled 50% methanol to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add 500 µL of pre-chilled 100% methanol and 500 µL of pre-chilled chloroform to the cell suspension.

  • Vortex the mixture vigorously for 1 minute.

  • Add 500 µL of ice-cold ultrapure water and vortex for another 30 seconds to induce phase separation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new tube.

  • Dry the aqueous extract completely using a vacuum centrifuge. The dried samples can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

This two-step protocol involves oximation followed by silylation to increase the volatility and thermal stability of GlcNAc-6P.[5][6]

Materials:

  • Pyridine, anhydrous

  • O-ethylhydroxylamine hydrochloride (EtOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or incubator at 60°C

  • Vortex mixer

Procedure:

  • Oximation:

    • Prepare a 20 mg/mL solution of O-ethylhydroxylamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the EtOx solution to the dried metabolite extract.

    • Vortex briefly to dissolve the pellet.

    • Incubate at 60°C for 60 minutes.[7]

    • Allow the samples to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the oximated sample.

    • Vortex briefly.

    • Incubate at 60°C for 60 minutes.[7]

    • After cooling, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.

GC-MS Analysis Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Workflow Sample Biological Sample (e.g., Adherent Cells) Extraction Metabolite Extraction (Methanol/Chloroform/Water) Sample->Extraction Drying Drying (Vacuum Centrifuge) Extraction->Drying Derivatization Two-Step Derivatization Drying->Derivatization Oximation 1. Oximation (EtOx in Pyridine) Derivatization->Oximation Silylation 2. Silylation (MSTFA + 1% TMCS) Derivatization->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Figure 2: Experimental workflow for GC-MS analysis.

Data Presentation

GC-MS Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized N-Acetyl-D-glucosamine and its isomers.[5][6] These parameters may require optimization for your specific instrument and application.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature220°C
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
Initial Temperature70°C, hold for 1 min
Ramp 130°C/min to 240°C
Ramp 22°C/min to 260°C
Ramp 330°C/min to 310°C, hold for 3 min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Acquisition ModeScan (e.g., m/z 50-700) and/or Selected Ion Monitoring (SIM)
Quantitative Data

For accurate quantification, it is recommended to use a stable isotope-labeled internal standard, such as ¹³C-labeled N-Acetyl-D-glucosamine, which would be derivatized alongside the samples.[5] The quantification of this compound would rely on the integration of specific, characteristic fragment ions from its mass spectrum.

The mass spectrum of the trimethylsilyl-oxime derivative of this compound is not widely published in peer-reviewed literature. However, based on the fragmentation patterns of similar trimethylsilylated phosphorylated sugars, characteristic ions can be predicted.[8] The following table presents a hypothetical set of ions that could be monitored for quantification. It is crucial to confirm these fragments with an authentic standard.

CompoundDerivativeRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundEthyloxime-pentakis(trimethylsilyl)To be determinede.g., 387e.g., 299, 357
Internal Standard (e.g., ¹³C₆-GlcNAc)Ethyloxime-tetrakis(trimethylsilyl)Similar to GlcNAcSpecific to labeled compoundSpecific to labeled compound

Note: The listed m/z values for this compound are based on characteristic fragments of other trimethylsilylated sugar phosphates and require experimental verification.

Conclusion

The described GC-MS method provides a sensitive and reliable approach for the quantification of this compound in biological samples. Proper sample preparation, including efficient extraction and robust derivatization, is critical for achieving accurate and reproducible results. The use of a stable isotope-labeled internal standard is highly recommended to control for variability during sample handling and analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of metabolomics, cell biology, and drug discovery who are interested in studying the hexosamine biosynthetic pathway and its role in health and disease.

References

Application Notes and Protocols for the Use of N-Acetyl-D-glucosamine 6-phosphate in Cell-Free Synthesis Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the rapid production and engineering of proteins, offering greater control over the reaction environment compared to traditional cell-based expression systems. A significant area of advancement in CFPS is the synthesis of glycoproteins, which are crucial for the efficacy of many therapeutic proteins. N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a key metabolic intermediate in the hexosamine biosynthetic pathway, leading to the formation of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for N-linked glycosylation.[1][2] The ability to utilize GlcNAc-6P in cell-free systems opens up possibilities for the controlled, in vitro synthesis of glycoproteins from a fundamental building block.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell-free synthesis systems to produce glycoproteins.

Principle

The core principle involves supplementing a standard cell-free protein synthesis reaction with the necessary enzymes and substrates to convert GlcNAc-6P into UDP-GlcNAc, which is then utilized by an oligosaccharyltransferase (OST) to glycosylate a target protein. This "one-pot" system integrates the synthesis of the sugar donor with protein translation and glycosylation, providing a streamlined workflow for producing glycoproteins.

Data Presentation

Table 1: Key Enzymes for in vitro UDP-GlcNAc Synthesis

EnzymeAbbreviationEC NumberFunctionSource Organism (Example)
Phosphoacetylglucosamine MutaseAGM/PGM35.4.2.3Isomerizes GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[1][3]Escherichia coli
UDP-N-acetylglucosamine Pyrophosphorylase/UridyltransferaseUAP1/GlmU2.7.7.23Catalyzes the formation of UDP-GlcNAc from GlcNAc-1P and UTP.[3]Escherichia coli

Table 2: Recommended Concentration Ranges for a One-Pot Cell-Free Glycosylation Reaction

ComponentRecommended ConcentrationPurpose
This compound (GlcNAc-6P)1 - 10 mMInitial precursor for UDP-GlcNAc synthesis.
Uridine Triphosphate (UTP)1 - 5 mMUridyl donor for the synthesis of UDP-GlcNAc.[4]
Purified Phosphoacetylglucosamine Mutase (AGM)0.5 - 5 µMTo convert GlcNAc-6P to GlcNAc-1P.
Purified UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/GlmU)0.5 - 5 µMTo synthesize UDP-GlcNAc from GlcNAc-1P.
Purified Oligosaccharyltransferase (OST)1 - 10 µMTo transfer the glycan to the target protein.
Plasmid DNA encoding target protein with glycosylation sequon5 - 15 nMTemplate for protein synthesis.
Cell-Free Extract (e.g., E. coli S30)25 - 33% (v/v)Provides the machinery for transcription and translation.
Mg-glutamate8 - 12 mMEssential cofactor for translation.
K-glutamate80 - 120 mMEssential for translation.
Amino Acids1 - 2 mM eachBuilding blocks for protein synthesis.
Energy Source (e.g., Phosphoenolpyruvate)20 - 40 mMTo regenerate ATP for the reactions.

Experimental Protocols

Protocol 1: Expression and Purification of Enzymes for UDP-GlcNAc Synthesis

This protocol describes the expression and purification of recombinant Phosphoacetylglucosamine Mutase (AGM) and UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/GlmU) from E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmids containing the genes for AGM and UAP1/GlmU with a His-tag

  • LB Broth and Agar

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE analysis reagents

Procedure:

  • Transform E. coli BL21(DE3) cells with the expression plasmids for AGM and UAP1/GlmU.

  • Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze the fractions by SDS-PAGE to confirm the purity of the enzymes.

  • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Store the purified enzymes in aliquots at -80°C.

Protocol 2: One-Pot Cell-Free Glycoprotein (B1211001) Synthesis using GlcNAc-6P

This protocol outlines the setup of a cell-free reaction to synthesize a glycoprotein starting from GlcNAc-6P.

Materials:

  • Purified AGM and UAP1/GlmU (from Protocol 1)

  • Purified Oligosaccharyltransferase (e.g., PglB from Campylobacter jejuni)

  • E. coli S30 cell-free extract

  • Plasmid DNA encoding the target protein with a D/E-X-N-Z-S/T glycosylation sequon

  • This compound (GlcNAc-6P)

  • UTP solution

  • 3-PGA or other energy source

  • Amino acid mixture

  • Mg-glutamate and K-glutamate solutions

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Prepare the reaction mixture in a microcentrifuge tube on ice by adding the components in the following order:

    • Nuclease-free water to the final volume

    • E. coli S30 cell-free extract (to 25-33% of the final volume)

    • Amino acid mixture (to 1-2 mM each)

    • Mg-glutamate (to 8-12 mM)

    • K-glutamate (to 80-120 mM)

    • Energy source (e.g., 3-PGA to 30 mM)

    • UTP (to 2 mM)

    • GlcNAc-6P (to 5 mM)

    • Purified AGM (to 2 µM)

    • Purified UAP1/GlmU (to 2 µM)

    • Purified OST (to 5 µM)

    • Plasmid DNA (to 10 nM)

  • Mix the reaction gently by pipetting.

  • Incubate the reaction at 30°C for 4-8 hours.

  • Analyze the results by SDS-PAGE and Western blot using an anti-His tag antibody (if the protein is His-tagged) and a lectin that specifically binds to the transferred glycan (e.g., Concanavalin A for mannose-containing glycans if the system is further supplemented for LLO synthesis) or by mass spectrometry to confirm glycosylation.

Mandatory Visualizations

Hexosamine_Biosynthetic_Pathway Fructose-6P Fructose-6P Glucosamine-6P Glucosamine-6P Fructose-6P->Glucosamine-6P GFAT GlcNAc-6P N-Acetyl-D-glucosamine 6-phosphate Glucosamine-6P->GlcNAc-6P GNA1 GlcNAc-1P N-Acetyl-D-glucosamine 1-phosphate GlcNAc-6P->GlcNAc-1P AGM/PGM3 UDP-GlcNAc UDP-N-Acetylglucosamine GlcNAc-1P->UDP-GlcNAc UAP1/GlmU + UTP

Caption: Hexosamine Biosynthetic Pathway to UDP-GlcNAc.

One_Pot_Glycosylation_Workflow cluster_synthesis UDP-GlcNAc Synthesis Module cluster_cfps Cell-Free Protein Synthesis Module cluster_glycosylation Glycosylation Module GlcNAc-6P GlcNAc-6P GlcNAc-1P GlcNAc-1P GlcNAc-6P->GlcNAc-1P AGM UDP-GlcNAc UDP-GlcNAc GlcNAc-1P->UDP-GlcNAc UAP1/GlmU Glycoprotein Glycoprotein UDP-GlcNAc->Glycoprotein OST DNA DNA mRNA mRNA DNA->mRNA Transcription Protein Protein mRNA->Protein Translation Protein->Glycoprotein

Caption: One-pot cell-free glycoprotein synthesis workflow.

Logical_Relationship GlcNAc-6P_Availability GlcNAc-6P Availability UDP-GlcNAc_Pool UDP-GlcNAc Pool Size GlcNAc-6P_Availability->UDP-GlcNAc_Pool Enzyme_Activity AGM & UAP1/GlmU Activity Enzyme_Activity->UDP-GlcNAc_Pool Glycosylation_Yield Glycoprotein Yield UDP-GlcNAc_Pool->Glycosylation_Yield OST_Efficiency OST Efficiency OST_Efficiency->Glycosylation_Yield

Caption: Factors influencing glycoprotein yield.

References

Application of N-Acetyl-D-glucosamine 6-phosphate in Metabolic Engineering: Enhancing Microbial Production of N-Acetylglucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a valuable amino sugar with wide-ranging applications in the pharmaceutical, nutraceutical, and cosmetic industries. Traditionally, GlcNAc is produced by the hydrolysis of chitin (B13524) from crustacean shells, a process that raises environmental and allergenic concerns.[1] Metabolic engineering of microorganisms offers a sustainable and controlled alternative for GlcNAc production. A key intracellular metabolite in the biosynthesis of GlcNAc is N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P). Strategic manipulation of the metabolic pathways surrounding GlcNAc-6P is crucial for developing high-yield microbial cell factories. This application note provides a detailed overview of the role of GlcNAc-6P in metabolic engineering, experimental protocols for strain development, and a summary of reported production metrics.

Metabolic Pathways and Engineering Strategies

The microbial synthesis of GlcNAc from glucose involves the central hexosamine biosynthetic pathway. Glucose is first converted to fructose-6-phosphate (B1210287), a key glycolytic intermediate. The pathway to GlcNAc then proceeds through the following key steps, with GlcNAc-6P as a central intermediate:

  • Formation of Glucosamine-6-phosphate (GlcN-6P): The enzyme glucosamine-6-phosphate synthase (GlmS) catalyzes the conversion of fructose-6-phosphate and glutamine to GlcN-6P.

  • Acetylation to this compound (GlcNAc-6P): Glucosamine-6-phosphate N-acetyltransferase (GNA1) transfers an acetyl group from acetyl-CoA to GlcN-6P, forming GlcNAc-6P.

  • Dephosphorylation to N-Acetyl-D-glucosamine (GlcNAc): A phosphatase, such as YqaB, removes the phosphate (B84403) group from GlcNAc-6P to yield the final product, GlcNAc, which can then be exported from the cell.

Metabolic engineering efforts are primarily focused on maximizing the carbon flux towards GlcNAc-6P and its subsequent conversion to GlcNAc, while minimizing its diversion into competing pathways.

Key Metabolic Engineering Targets:
  • Overexpression of Key Biosynthetic Genes:

    • glmS (glucosamine-6-phosphate synthase): Increasing the expression of glmS enhances the production of GlcN-6P. However, the native E. coli GlmS is subject to feedback inhibition by GlcN-6P. Therefore, using a feedback-resistant mutant (glmS*) is a common strategy.

    • GNA1 (glucosamine-6-phosphate N-acetyltransferase): Overexpression of GNA1 is critical to efficiently convert GlcN-6P to GlcNAc-6P. The GNA1 gene from Saccharomyces cerevisiae is frequently used in E. coli for this purpose.[2][3] To ensure coordinated expression, glmS and GNA1 are often cloned into an artificial operon.[2][3]

  • Deletion of Competing Catabolic Genes:

    • nagA (N-acetylglucosamine-6-phosphate deacetylase): This enzyme catalyzes the deacetylation of GlcNAc-6P back to GlcN-6P, representing a futile cycle. Its deletion prevents the degradation of the key intermediate.

    • nagB (glucosamine-6-phosphate deaminase): This enzyme converts GlcN-6P to fructose-6-phosphate, diverting the carbon flux back to glycolysis. Deleting nagB is a crucial step to channel GlcN-6P towards GlcNAc synthesis.

    • nagE (N-acetylglucosamine transporter): Deletion of genes encoding for GlcNAc transporters, such as nagE, prevents the re-uptake and subsequent catabolism of the final product.

  • Enhancing Precursor Supply:

    • Acetyl-CoA: Ensuring a sufficient supply of acetyl-CoA is important for the GNA1-catalyzed acetylation step.

    • Glutamine: The synthesis of GlcN-6P requires glutamine. Enhancing glutamine synthesis can improve the overall pathway efficiency.

  • Dynamic Regulation of Metabolic Flux:

    • Advanced strategies involve the use of dynamic regulatory systems, such as the glmS ribozyme switch, to control the expression of key metabolic genes in response to the intracellular concentration of metabolites like GlcN-6P. This allows for balancing cell growth and product synthesis.

Signaling Pathways Involving GlcNAc-6P and Related Metabolites

Metabolites in the hexosamine pathway, including GlcNAc-6P and its precursor GlcN-6P, also act as signaling molecules that regulate gene expression. Understanding these regulatory circuits is important for designing effective metabolic engineering strategies.

The glmS Ribozyme Switch

In many bacteria, the expression of the glmS gene is regulated by a ribozyme located in the 5' untranslated region of its own mRNA. This glmS ribozyme acts as a sensor for GlcN-6P.[4] When the intracellular concentration of GlcN-6P is high, it binds to the ribozyme, activating its self-cleavage activity.[5] This leads to the degradation of the glmS mRNA and a subsequent decrease in the synthesis of GlmS, thus creating a negative feedback loop.[4][5] Metabolic engineers can exploit this mechanism for dynamic control of metabolic flux.

glmS_Ribozyme_Switch cluster_low Low [GlcN-6P] cluster_high High [GlcN-6P] glmS_mRNA_low glmS mRNA (stable) GlmS_protein GlmS Protein (Translation) glmS_mRNA_low->GlmS_protein GlcN6P_production_low GlcN-6P Synthesis GlmS_protein->GlcN6P_production_low GlcN6P_high GlcN-6P GlcN6P_production_low->GlcN6P_high accumulates glmS_ribozyme glmS Ribozyme (in mRNA) GlcN6P_high->glmS_ribozyme binds & activates Self_cleavage Self-Cleavage glmS_ribozyme->Self_cleavage mRNA_degradation mRNA Degradation Self_cleavage->mRNA_degradation mRNA_degradation->GlmS_protein inhibits translation

Caption: The glmS ribozyme switch: a negative feedback loop.

The DasR Regulon in Streptomyces

In Streptomyces, the GntR-family transcriptional regulator DasR controls the metabolism of N-acetylglucosamine and its link to antibiotic production. DasR represses the expression of genes involved in GlcNAc transport and catabolism. The intracellular accumulation of GlcN-6P acts as an allosteric effector that reduces the DNA-binding affinity of DasR. This de-repression leads to the expression of the DasR regulon, which includes genes for antibiotic biosynthesis.

DasR_Regulon GlcNAc_ext Extracellular GlcNAc PTS PTS Transporter (e.g., nagE2) GlcNAc_ext->PTS transport GlcNAc_6P_int Intracellular GlcNAc-6P PTS->GlcNAc_6P_int NagA NagA GlcNAc_6P_int->NagA GlcN_6P_int Intracellular GlcN-6P NagA->GlcN_6P_int deacetylation DasR DasR (Repressor) GlcN_6P_int->DasR allosteric inhibition dasR_genes DasR Regulon Genes (nag, chi, antibiotic synthesis) DasR->dasR_genes represses

Caption: The DasR regulon in Streptomyces.

Quantitative Data on N-Acetylglucosamine Production

The following table summarizes the production of N-acetylglucosamine in various engineered microbial strains.

Host OrganismKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coliOverexpression of glmS* and GNA11-L Bioreactor>110--[2]
E. coliPm-glmS-GNA1 artificial operonShake Flask6.2--[2][3]
E. coliΔpoxB, ΔldhA, ΔmurQ, enhanced glnA, dynamic regulation of pfkA and zwf30-L Bioreactor143.80.5392.61[6]
E. coliΔpfkA, ΔpfkB, Δzwf, overexpression of glpK, glmS, GNA1, yqaBShake Flask2.620.64 (mol/mol)-[7]
E. coliΔzwf, optimized glycerol-to-glucose ratio5-L Bioreactor2490.7913.46[8]
Corynebacterium glutamicumΔnagA, ΔgamA, ΔldhShake Flask5.4--[9]

Experimental Protocols

Experimental Workflow

A typical workflow for the metabolic engineering of E. coli for GlcNAc production involves strain construction, cultivation, and product analysis.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_cultivation Cultivation & Production cluster_analysis Analysis Plasmid_Construction 1. Plasmid/Operon Construction (Gibson Assembly) Gene_Knockout 2. Gene Knockout (Lambda Red) Plasmid_Construction->Gene_Knockout Transformation 3. Transformation Gene_Knockout->Transformation Verification 4. Strain Verification (PCR, Sequencing) Transformation->Verification Seed_Culture 5. Seed Culture Preparation Verification->Seed_Culture Fermentation 6. Fed-Batch Fermentation Seed_Culture->Fermentation Induction 7. Induction of Gene Expression Fermentation->Induction Sampling 8. Sampling Induction->Sampling Biomass 9. Biomass Measurement (OD600) Sampling->Biomass Quantification 10. GlcNAc Quantification (HPLC/GC-MS) Biomass->Quantification Data_Analysis 11. Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow.

Protocol 1: Construction of glmS-GNA1 Artificial Operon using Gibson Assembly

This protocol describes the construction of a plasmid containing an artificial operon for the co-expression of a feedback-resistant glmS (glmS*) and GNA1 under the control of an inducible promoter (e.g., T7).

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Template DNA for glmS* and GNA1

  • Expression vector (e.g., pET-28a)

  • High-fidelity DNA polymerase

  • Restriction enzymes (for vector linearization)

  • Gibson Assembly Master Mix

  • Primers with appropriate overlaps for Gibson Assembly

  • DNA purification kits

  • Chemically competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotics

Procedure:

  • Primer Design: Design primers for the amplification of the glmS* and GNA1 genes. The forward primer for glmS* and the reverse primer for GNA1 should contain sequences homologous to the linearized vector. The reverse primer for glmS* and the forward primer for GNA1 should contain overlapping sequences to fuse the two genes.

  • Vector Linearization: Linearize the expression vector using restriction enzymes at the desired cloning site. Purify the linearized vector by gel electrophoresis.

  • PCR Amplification: Amplify the glmS* and GNA1 fragments using the designed primers and a high-fidelity DNA polymerase. Purify the PCR products.

  • Gibson Assembly: a. Set up the Gibson Assembly reaction by mixing the linearized vector and the two PCR products in an appropriate molar ratio (e.g., 1:3 vector to insert ratio). b. Add the Gibson Assembly Master Mix and incubate at 50°C for 15-60 minutes.

  • Transformation: Transform chemically competent E. coli DH5α cells with the Gibson Assembly reaction product. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR and plasmid sequencing to confirm the correct assembly of the artificial operon.

  • Expression Strain Construction: Transform the verified plasmid into the expression host E. coli BL21(DE3).

Protocol 2: Gene Knockout of nagA and nagB using Lambda Red Recombination

This protocol outlines the deletion of the nagA and nagB genes from the E. coli chromosome to prevent GlcNAc catabolism.

Materials:

  • E. coli strain harboring the pKD46 plasmid (temperature-sensitive, expresses Lambda Red recombinase)

  • Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol, pKD4 for kanamycin)

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to the resistance cassette.

  • High-fidelity DNA polymerase

  • DNA purification kits

  • Electroporator and cuvettes

  • LB medium and agar plates with appropriate antibiotics

  • L-arabinose

Procedure:

  • Preparation of the Knockout Cassette: a. Design primers to amplify the antibiotic resistance cassette. The primers should have 40-50 bp extensions homologous to the regions immediately upstream and downstream of the target gene (nagA or nagB). b. Amplify the resistance cassette by PCR and purify the product.

  • Preparation of Electrocompetent Cells: a. Grow the E. coli strain containing pKD46 at 30°C in LB medium with ampicillin (B1664943) to an OD600 of ~0.6. b. Induce the expression of the Lambda Red system by adding L-arabinose and incubating at 37°C for 15 minutes. c. Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile 10% glycerol.

  • Electroporation: a. Electroporate the purified PCR product (knockout cassette) into the prepared electrocompetent cells. b. Recover the cells in SOC medium at 37°C for 1-2 hours.

  • Selection and Verification: a. Plate the cells on LB agar containing the antibiotic corresponding to the resistance cassette. Incubate at 37°C. b. Verify the correct gene replacement in the resulting colonies by PCR using primers flanking the target gene locus.

  • Curing of pKD46: Cure the temperature-sensitive pKD46 plasmid by growing the confirmed mutant strain at 42°C.

Protocol 3: Fed-Batch Fermentation for GlcNAc Production

This protocol describes a general fed-batch fermentation process for high-density cultivation of the engineered E. coli strain and production of GlcNAc.

Materials:

  • Engineered E. coli strain

  • Bioreactor (e.g., 5-L) with pH, dissolved oxygen (DO), and temperature control

  • Defined fermentation medium (e.g., M9 minimal medium)

  • Concentrated feeding solution (containing glucose, nitrogen source, and salts)

  • Inducer (e.g., IPTG for T7 promoter)

  • Base (e.g., NH4OH) for pH control

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a shake flask with defined medium and growing it overnight at 37°C.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium. Calibrate pH and DO probes.

  • Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) using automated addition of base. Control the DO level (e.g., above 20%) by adjusting agitation and airflow.

  • Fed-Batch Phase: a. Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the concentrated glucose solution. b. Use a pre-determined feeding strategy (e.g., exponential feeding) to maintain a desired specific growth rate.

  • Induction: When the cell density reaches a desired level (e.g., OD600 of 20-40), induce the expression of the GlcNAc biosynthesis genes by adding the inducer (e.g., IPTG).

  • Production Phase: Continue the fed-batch fermentation for 48-72 hours, maintaining the control parameters.

  • Sampling: Periodically take samples to measure cell density (OD600) and the concentration of GlcNAc in the culture supernatant.

Protocol 4: Quantification of N-Acetylglucosamine by HPLC

This protocol details the analysis of GlcNAc concentration in fermentation broth samples.

Materials:

  • HPLC system with a UV detector

  • Amino-based column (e.g., NH2 column)

  • Mobile phase: Acetonitrile and a buffer (e.g., potassium phosphate buffer, pH 7.5)

  • GlcNAc standard solution

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: a. Centrifuge the fermentation sample to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis: a. Set up the HPLC system with an isocratic mobile phase (e.g., 75:25 acetonitrile:buffer) and a flow rate of ~1.0 mL/min. b. Set the UV detector to a low wavelength (e.g., 195 nm). c. Inject the prepared samples and standards onto the column.

  • Quantification: a. Generate a standard curve by plotting the peak area versus the concentration of the GlcNAc standards. b. Determine the concentration of GlcNAc in the samples by interpolating their peak areas on the standard curve.

Conclusion

The metabolic engineering of microorganisms for the production of N-acetylglucosamine is a promising alternative to traditional methods. A thorough understanding of the central role of this compound and the application of systematic engineering strategies, including overexpression of key enzymes and deletion of competing pathways, have led to significant improvements in GlcNAc titers. The detailed protocols provided in this application note serve as a guide for researchers in the field to develop and optimize microbial cell factories for the efficient and sustainable production of this valuable amino sugar. Further advancements in systems biology and synthetic biology will continue to enhance our ability to engineer robust and highly productive microbial strains.

References

Application Note: Thin-Layer Chromatography for the Separation of N-acetylglucosamine Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylglucosamine (GlcNAc) and its phosphorylated derivatives, such as N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and N-acetylglucosamine-6-phosphate (GlcNAc-6-P), are critical intermediates in major metabolic pathways.[1] Notably, they are precursors in the biosynthesis of UDP-GlcNAc, a vital building block for glycoproteins, glycosaminoglycans, and other essential macromolecules in both prokaryotes and eukaryotes.[1][2] The ability to separate and identify these phosphorylated sugars is crucial for studying enzyme kinetics, monitoring bioprocesses, and in drug development. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative analysis of these highly polar compounds.[3][4] This application note provides detailed protocols for the separation of N-acetylglucosamine phosphates using TLC, tailored for researchers, scientists, and drug development professionals.

Metabolic Context: The UDP-GlcNAc Biosynthesis Pathway

N-acetylglucosamine phosphates are key nodes in the pathway leading to UDP-GlcNAc. The following diagram illustrates the enzymatic conversion of GlcNAc into this essential sugar nucleotide. Understanding this pathway is critical for interpreting experimental results where these intermediates are monitored.

UDP_GlcNAc_Pathway GlcNAc N-acetylglucosamine (GlcNAc) GlcNAc6P GlcNAc-6-phosphate GlcNAc->GlcNAc6P Hexokinase GlcNAc1P GlcNAc-1-phosphate GlcNAc6P->GlcNAc1P Phosphoacetyl- glucosamine Mutase (GlmM) adp1_out GlcNAc6P->adp1_out ADP UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UDP-GlcNAc Pyrophosphorylase (GlmU) ppi_out UDP_GlcNAc->ppi_out PPi atp1_in atp1_in->GlcNAc6P ATP utp_in utp_in->UDP_GlcNAc UTP

Caption: The UDP-GlcNAc biosynthesis pathway highlighting key intermediates.

Experimental Protocols and Methodologies

The separation of highly polar molecules like sugar phosphates by TLC is dependent on the choice of the stationary phase (TLC plate) and the mobile phase (solvent system). Below are established and adaptable protocols for analyzing GlcNAc phosphates.

Data Summary

The following tables summarize the recommended TLC systems and expected qualitative results for the separation of GlcNAc and its phosphorylated derivatives.

Table 1: Recommended TLC Systems for N-acetylglucosamine Phosphate (B84403) Analysis

Parameter System 1 System 2 System 3
Stationary Phase Silica (B1680970) Gel 60 Silica Gel 60 HPTLC Cellulose (B213188) Plates
Mobile Phase n-butanol : acetic acid : water (2:1:1, v/v/v)[2][3][5] n-butanol : formic acid : water (4:8:1, v/v)[6] 1-propanol : 25% ammonia (B1221849) : water (5:4:1, v/v/v)[7]
Primary Application Separation of GlcNAc-1-P from GlcNAc General for GAG oligosaccharides General for inositol (B14025) and sugar phosphates[7]

| Visualization | p-Anisaldehyde stain[2][3] | Diphenylamine-aniline-phosphoric acid reagent[6][8] | Ammonium (B1175870) molybdate (B1676688) spray (phosphate-specific)[7][9] |

Table 2: Qualitative Separation Characteristics

Compound System 1 (Relative Mobility) System 2 (Expected Mobility) System 3 (Expected Mobility)
N-acetylglucosamine (GlcNAc) High (Higher Rf) High High
GlcNAc-1-phosphate Low (Lower Rf)[3] Low Low
GlcNAc-6-phosphate Low (Similar to GlcNAc-1-P) Low Low
UDP-GlcNAc Very Low (Near origin)[5] Very Low Very Low

Note: The highly polar phosphate group significantly retards migration on silica plates compared to the unphosphorylated sugar.[6] Complete separation between GlcNAc-1-P and GlcNAc-6-P isomers may be challenging and should be confirmed with standards.

General Experimental Workflow

The diagram below outlines the standard procedure for performing TLC analysis, from sample preparation to final data interpretation.

TLC_Workflow prep_plate 1. Prepare TLC Plate (Draw origin line) spot_sample 3. Spot Samples (Apply sample & standards to origin) prep_plate->spot_sample prep_chamber 2. Prepare TLC Chamber (Add solvent & filter paper) develop_plate 4. Develop Plate (Place in chamber, allow solvent to ascend) prep_chamber->develop_plate spot_sample->develop_plate dry_plate 5. Dry Plate (Remove from chamber, mark front, evaporate solvent) develop_plate->dry_plate visualize 6. Visualize Spots (Apply staining reagent and heat) dry_plate->visualize analyze 7. Analyze Results (Document plate, calculate Rf values) visualize->analyze

Caption: Standard workflow for thin-layer chromatography analysis.

Protocol 1: Separation of GlcNAc-1-P from GlcNAc

This protocol is adapted from methods used to monitor the enzymatic synthesis of N-acetylglucosamine 1-phosphate.[2][3]

A. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: n-butanol, glacial acetic acid, and deionized water.

  • Visualization Reagent (p-Anisaldehyde Stain):

    • Solution A: 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid.

    • Solution B: 1 mL concentrated sulfuric acid.

    • Working Solution: Mix Solution A and B. Prepare fresh.

  • Apparatus: TLC development chamber, capillary spotters, forceps, hot plate or heat gun.

  • Samples: Reaction mixtures, authentic standards of GlcNAc and GlcNAc-1-P dissolved in water.

B. Procedure

  • Chamber Preparation: Add the mobile phase (n-butanol:acetic acid:water in a 2:1:1 ratio) to the TLC chamber to a depth of 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal with the lid for at least 15-20 minutes.[10]

  • Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.[11] Mark positions for each sample.

  • Sample Spotting: Using a capillary spotter, apply 1-2 µL of each sample and standard onto the origin line.[11] Ensure spots are small and compact. Allow the solvent to evaporate completely between applications.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps.[10] Ensure the origin line is above the solvent level. Replace the lid and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12] Dry the plate in a fume hood or with a gentle stream of air.

  • Visualization:

    • Dip the dried plate quickly and evenly into the p-anisaldehyde staining solution.

    • Carefully heat the plate on a hot plate (approx. 100-110°C) or with a heat gun until colored spots appear.[3] Carbohydrates like GlcNAc and its phosphates typically yield brown or dark spots.[3]

  • Analysis: Document the plate by scanning or photography. Calculate the Retardation Factor (Rf) for each spot using the formula:

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[13]

Protocol 2: Phosphate-Specific Visualization

This protocol is adapted from methods for analyzing other phosphorylated carbohydrates and can be used for specific detection of GlcNAc phosphates.[7]

A. Materials and Reagents

  • TLC Plates: HPTLC cellulose plates or Silica Gel 60 plates.

  • Mobile Phase: 1-propanol, 25% ammonium hydroxide (B78521) solution, and deionized water (5:4:1, v/v/v).[7]

  • Visualization Reagent (Ammonium Molybdate Stain):

    • Dissolve 1 g of ammonium molybdate in 8 mL of water.

    • Carefully add 3 mL of perchloric acid (~70%).

    • Dilute to 100 mL with acetone.[9]

  • Apparatus and Samples: As described in Protocol 1.

B. Procedure

  • Chamber Preparation, Plate Preparation, Spotting, and Development: Follow steps 1-4 from Protocol 1, using the 1-propanol:ammonia:water mobile phase.

  • Drying: Follow step 5 from Protocol 1.

  • Visualization:

    • Spray or dip the plate in the ammonium molybdate reagent.

    • Phosphate-containing compounds will appear as yellow-green spots on a blue background upon gentle heating.[9] This method provides high specificity for the phosphorylated analytes.

  • Analysis: Document and calculate Rf values as described in Protocol 1.

Data Interpretation and Troubleshooting

  • Identification: Compounds are identified by comparing their Rf values and spot colors to those of authentic standards run on the same plate. The presence of a spot in a sample lane with the same Rf as a standard suggests the compound's identity.[14]

  • Purity Assessment: The presence of multiple spots in a lane for a supposedly pure compound indicates the presence of impurities.[14]

  • Monitoring Reactions: In enzymatic synthesis, the disappearance of a substrate spot (e.g., GlcNAc) and the appearance of a product spot (e.g., GlcNAc-1-P) over time can be used to monitor reaction progress.[14]

Common Troubleshooting Tips

  • Streaky Spots: May be caused by overloading the sample, high sample polarity, or sample insolubility in the mobile phase. Try diluting the sample or modifying the solvent system.[10]

  • Uneven Solvent Front: Often due to an improperly sealed chamber or the plate touching the chamber walls. Ensure the chamber is well-sealed and the plate is centered.

  • Rf Values Too High/Low: If all spots run to the top (Rf ≈ 1), the mobile phase is too polar. If spots remain at the origin (Rf ≈ 0), it is not polar enough. Adjust the solvent system composition accordingly.

References

Application Note: High-Purity Purification of N-Acetyl-D-glucosamine 6-phosphate using Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) from a heterogeneous mixture using anion-exchange chromatography.

Introduction

This compound is a key metabolic intermediate in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a crucial precursor for the biosynthesis of glycoproteins, glycolipids, and other essential macromolecules. Given its central role in cellular metabolism, obtaining highly purified GlcNAc-6P is critical for a variety of research applications, including enzyme kinetics, inhibitor screening, and structural biology.

Anion-exchange chromatography is a powerful technique for the purification of phosphorylated molecules like GlcNAc-6P.[1][2] The negatively charged phosphate (B84403) group at physiological pH allows for strong binding to a positively charged anion-exchange resin. Elution can then be achieved by increasing the salt concentration or by changing the pH of the mobile phase.[3] This application note details a robust protocol using a strong anion-exchange resin for the efficient purification of GlcNAc-6P.

Materials and Methods

Materials
  • Anion-Exchange Resin: Dowex 1-X8 (chloride form), 100-200 mesh, or DEAE-Cellulose.[4][5]

  • Chromatography Column

  • Buffers and Reagents:

    • Binding Buffer: 20 mM Tris-HCl, pH 8.0

    • Elution Buffer A: 20 mM Tris-HCl, pH 8.0

    • Elution Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

    • Deionized Water

  • Sample: Crude mixture containing this compound.

  • Equipment:

    • pH meter

    • Peristaltic pump

    • Fraction collector

    • Spectrophotometer or HPLC system for analysis

Experimental Protocols

Resin Preparation and Column Packing
  • Resin Pre-treatment (Dowex 1-X8):

    • Suspend the Dowex 1-X8 resin in deionized water and allow it to settle. Decant the fine particles.

    • Wash the resin sequentially with 1 M HCl, deionized water until neutral pH, 1 M NaOH, and finally with deionized water until the pH is neutral.

    • Equilibrate the resin with Binding Buffer.

  • Column Packing:

    • Prepare a slurry of the equilibrated resin in the Binding Buffer.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with the assistance of a peristaltic pump.

    • Ensure the column bed is uniform and free of air bubbles.

    • Wash the packed column with 2-3 column volumes (CV) of Binding Buffer.

Sample Preparation and Loading
  • Dissolve the crude sample containing GlcNAc-6P in a minimal volume of Binding Buffer.

  • Adjust the pH of the sample to 8.0.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Load the prepared sample onto the equilibrated anion-exchange column at a low flow rate (e.g., 1 mL/min).

Elution
  • Wash: After loading the sample, wash the column with 2-3 CV of Binding Buffer to remove any unbound contaminants.

  • Gradient Elution: Elute the bound GlcNAc-6P using a linear gradient of NaCl from 0 M to 1 M (mixing Elution Buffer A and Elution Buffer B) over 10-20 CV.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 2-5 mL) throughout the elution process.

Analysis and Quantification

The collected fractions can be analyzed for the presence of GlcNAc-6P using various methods:

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC can be used for both quantification and purity assessment. A mobile phase consisting of a phosphate buffer with a suitable pH can effectively separate GlcNAc-6P.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For accurate quantification, samples can be derivatized and analyzed by GC-MS.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used for structural confirmation and quantification of the purified product.[8]

Data Presentation

Table 1: Representative Purification of this compound

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract500100021001
Anion-Exchange 15 850 56.7 85 28.4
Further StepsTBDTBDTBDTBDTBD

Note: The data presented in this table is illustrative and will vary depending on the starting material and experimental conditions.

Visualization

Hexosamine Biosynthetic Pathway

The following diagram illustrates the central role of this compound in the hexosamine biosynthetic pathway.

Hexosamine_Biosynthetic_Pathway Fructose6P Fructose-6-P GlcN6P Glucosamine-6-P Fructose6P->GlcN6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GlcNAc6P N-Acetyl-D-glucosamine-6-P GlcN6P->GlcNAc6P GNA1 AcetylCoA Acetyl-CoA CoA CoA AcetylCoA->CoA GlcNAc1P N-Acetyl-glucosamine-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UAP1/AGX1 UTP UTP PPi PPi UTP->PPi Glycans Glycoproteins, Glycolipids, etc. UDPGlcNAc->Glycans

Caption: The Hexosamine Biosynthetic Pathway.

Experimental Workflow for GlcNAc-6P Purification

The diagram below outlines the major steps in the purification protocol.

Purification_Workflow start Crude Sample (containing GlcNAc-6P) sample_prep Sample Preparation (Dissolve, Adjust pH, Filter) start->sample_prep resin_prep Resin Preparation (Dowex 1-X8 / DEAE-Cellulose) col_packing Column Packing resin_prep->col_packing loading Sample Loading col_packing->loading sample_prep->loading wash Wash Unbound Impurities loading->wash elution Gradient Elution (0-1 M NaCl) wash->elution collection Fraction Collection elution->collection analysis Analysis (HPLC, GC-MS, NMR) collection->analysis end Purified GlcNAc-6P analysis->end

Caption: Workflow for GlcNAc-6P Purification.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), playing a pivotal role in the synthesis of glycoproteins, glycolipids, and other essential macromolecules.[1][2][3] However, its inherent instability in aqueous solutions can pose significant challenges during experimental procedures, leading to inconsistent and unreliable results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of GlcNAc-6P in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (GlcNAc-6P) instability in solution?

A1: The instability of GlcNAc-6P in solution is primarily attributed to two factors:

  • Enzymatic Degradation: In biological samples or cell lysates, GlcNAc-6P can be rapidly metabolized by enzymes. The key enzymes responsible for its degradation are N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA), which hydrolyzes the N-acetyl group, and in some organisms, GlcNAc-6P dehydratase (NagS).[4][5]

  • Chemical Instability: Like many phosphorylated sugars, GlcNAc-6P is susceptible to chemical hydrolysis, particularly at non-neutral pH and elevated temperatures. This can lead to the cleavage of the phosphate (B84403) group or the N-acetyl group. While specific kinetic data for GlcNAc-6P is limited, studies on analogous sugar phosphates indicate that both acidic and alkaline conditions can accelerate degradation.

Q2: How should I prepare and store GlcNAc-6P solutions to maximize stability?

A2: To ensure the integrity of your GlcNAc-6P solutions, follow these recommendations:

  • Preparation: Always prepare aqueous solutions of GlcNAc-6P fresh for each experiment whenever possible. Use high-purity water and buffer components.

  • Short-Term Storage (hours to a few days): If short-term storage is necessary, store the solution at 2-8°C. Use a neutral pH buffer (pH 6.5-7.5) to minimize acid- or base-catalyzed hydrolysis.

  • Long-Term Storage (weeks to months): For long-term storage, it is highly recommended to prepare aliquots of the solution and store them at -80°C. This minimizes freeze-thaw cycles which can degrade the compound. Lyophilization (freeze-drying) of the purified compound is another excellent option for long-term stability.

Q3: What are the signs of GlcNAc-6P degradation in my experiments?

A3: Degradation of GlcNAc-6P can manifest in several ways, including:

  • Inconsistent or lower-than-expected product formation in enzymatic assays where GlcNAc-6P is a substrate.

  • Appearance of unexpected peaks in analytical separations (e.g., HPLC, LC-MS).

  • A decrease in the concentration of GlcNAc-6P over time when monitored analytically.

  • A shift in the pH of unbuffered or weakly buffered solutions.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using GlcNAc-6P.

This common issue can often be traced back to the degradation of the GlcNAc-6P substrate. Use the following troubleshooting workflow to diagnose and resolve the problem.

A Inconsistent Enzymatic Assay Results B Check GlcNAc-6P Solution Preparation and Storage A->B C Was the solution prepared fresh? B->C D Yes C->D E No C->E G Assess Purity of GlcNAc-6P Stock D->G F Prepare fresh solution and repeat experiment E->F Action U Problem Solved F->U H Analyze stock by HPLC-MS or NMR G->H I Stock is pure H->I J Stock is degraded H->J L Evaluate Assay Conditions I->L K Source new, high-purity GlcNAc-6P J->K Action K->U M Is the assay pH neutral? L->M N Yes M->N O No M->O Q Is the incubation time long? N->Q P Adjust pH to 6.5-7.5 and re-run O->P Action P->U R Yes Q->R S No Q->S T Reduce incubation time or run kinetic analysis R->T Action S->U T->U

Troubleshooting workflow for inconsistent enzymatic assay results.
Issue 2: Suspected degradation of GlcNAc-6P during sample processing or storage.

If you suspect that your GlcNAc-6P is degrading before analysis, consider the following steps to minimize its loss.

A Suspected GlcNAc-6P Degradation During Sample Handling B Minimize Time at Room Temperature A->B D Optimize Extraction Protocol A->D F Add Phosphatase Inhibitors A->F H Analyze Samples Immediately or Store Properly A->H C Keep samples on ice at all times B->C Action K Validate Stability C->K E Use rapid extraction methods (e.g., cold methanol (B129727) extraction) D->E Action E->K G Include phosphatase inhibitor cocktail in lysis/extraction buffer F->G Action G->K I Analyze immediately after extraction H->I Priority J If storage is needed, flash-freeze in liquid nitrogen and store at -80°C H->J Alternative I->K J->K

Workflow to minimize GlcNAc-6P degradation during sample handling.

Data Presentation

ConditionRecommendationRationale
pH Maintain solutions at a neutral pH (6.5-7.5).Both acidic and alkaline conditions can catalyze the hydrolysis of the phosphate and N-acetyl groups.
Temperature Prepare solutions fresh and keep on ice. For storage, use -80°C.Higher temperatures accelerate the rate of chemical degradation.
Buffers Use non-nucleophilic buffers such as HEPES or MOPS.Phosphate buffers can sometimes participate in or influence the stability of phosphorylated compounds.
Additives Consider the use of cryoprotectants like glycerol (B35011) or sugars for long-term frozen storage.These can help to stabilize the molecule in the frozen state.
Form For long-term storage, lyophilized powder is the most stable form.The absence of water prevents hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Materials:

  • This compound (high purity solid)

  • Nuclease-free water

  • Appropriate buffer (e.g., 1 M HEPES, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the solid GlcNAc-6P to room temperature before opening to prevent condensation.

  • Weigh the desired amount of GlcNAc-6P in a sterile microcentrifuge tube.

  • Add the required volume of nuclease-free water to achieve the desired concentration.

  • Vortex briefly to dissolve the solid.

  • If a buffered solution is required, add the appropriate volume of a concentrated stock buffer and adjust the final volume with water.

  • Use the solution immediately or aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Assessment of GlcNAc-6P Stability by HPLC-MS

This protocol provides a framework for evaluating the stability of GlcNAc-6P under different conditions.

Materials:

  • Prepared GlcNAc-6P solution

  • Incubation buffers at various pH values (e.g., citrate (B86180) buffer pH 5, phosphate buffer pH 7, carbonate buffer pH 9)

  • Temperature-controlled incubator or water bath

  • HPLC-MS system with a suitable column for polar analyte separation (e.g., HILIC or anion-exchange)

Procedure:

  • Sample Preparation:

    • Dilute the GlcNAc-6P stock solution to a final concentration of 1 mM in each of the test buffers.

    • Prepare multiple aliquots for each condition to be tested (e.g., different pH, temperature).

  • Incubation:

    • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Immediately quench any potential enzymatic activity by adding a cold organic solvent like acetonitrile (B52724) or by flash-freezing.

    • Store the quenched samples at -80°C until analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using an HPLC-MS method optimized for the separation and detection of GlcNAc-6P and its potential degradation products (GlcNAc and glucosamine-6-phosphate).[6]

    • Quantify the peak area of GlcNAc-6P at each time point.

  • Data Analysis:

    • Plot the concentration of GlcNAc-6P versus time for each condition.

    • Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Signaling Pathway and Experimental Workflow Diagrams

The stability of GlcNAc-6P is crucial for accurately studying its role in metabolic pathways such as the Hexosamine Biosynthetic Pathway (HBP).

cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Degradation Potential Degradation Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P N-Acetyl-D-glucosamine-6-P Glucosamine6P->GlcNAc6P GNPNAT1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 GlcNAc6P_deg N-Acetyl-D-glucosamine-6-P Degradation_Products Degradation Products (e.g., Glucosamine-6-P, GlcNAc) GlcNAc6P_deg->Degradation_Products Hydrolysis (pH, Temp) Enzymatic Action (NagA)

Role of GlcNAc-6P in the HBP and its potential degradation.

References

Troubleshooting low yield in enzymatic synthesis of N-Acetyl-D-glucosamine 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), ultimately helping to improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my GlcNAc-6P yield unexpectedly low?

Low yield in the enzymatic synthesis of GlcNAc-6P can stem from several factors, ranging from suboptimal reaction conditions to issues with enzyme stability or substrate quality. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Steps:

  • Verify Enzyme Activity: Ensure your N-acetyl-D-glucosamine kinase (NagK) is active. Enzyme activity can be compromised by improper storage, handling, or the presence of inhibitors.

  • Optimize Reaction Conditions: The pH, temperature, and buffer composition of your reaction are critical. Deviations from the optimal range for your specific enzyme can significantly reduce its catalytic efficiency.

  • Assess Substrate and Cofactor Quality: The purity of your N-acetyl-D-glucosamine (GlcNAc) and ATP is paramount. Contaminants can inhibit the enzyme or lead to the formation of unwanted byproducts. Also, ensure the correct concentration of essential cofactors like magnesium ions (Mg²⁺).

  • Investigate Product or Substrate Inhibition: High concentrations of substrates or products can inhibit the enzyme's activity.[1][2][3]

  • Evaluate Product Stability: GlcNAc-6P can be susceptible to degradation under certain conditions. Ensure your purification and storage protocols are designed to maintain its stability.

Below is a workflow to guide your troubleshooting process:

G start Low GlcNAc-6P Yield enzyme_activity 1. Check Enzyme Activity start->enzyme_activity reaction_conditions 2. Verify Reaction Conditions (pH, Temp, Buffer) enzyme_activity->reaction_conditions Active inactive_enzyme Source fresh enzyme. Verify storage conditions. enzyme_activity->inactive_enzyme Inactive substrate_quality 3. Assess Substrate/Cofactor Quality (Purity, Concentration) reaction_conditions->substrate_quality Optimal optimize_rxn Adjust pH, temperature, or buffer based on enzyme specifications. reaction_conditions->optimize_rxn Suboptimal inhibition 4. Investigate Inhibition (Substrate/Product) substrate_quality->inhibition Pure purify_substrates Use high-purity substrates. Verify cofactor concentrations. substrate_quality->purify_substrates Impure product_stability 5. Evaluate Product Stability inhibition->product_stability No Inhibition adjust_conc Perform kinetic analysis to determine optimal substrate concentrations. inhibition->adjust_conc Inhibition Detected stabilize_product Modify purification and storage conditions (e.g., pH, temperature). product_stability->stabilize_product Degradation Detected success Yield Improved product_stability->success Stable inactive_enzyme->start optimize_rxn->start purify_substrates->start adjust_conc->start stabilize_product->start

Caption: Troubleshooting workflow for low GlcNAc-6P yield.

2. How can I determine if my N-acetyl-D-glucosamine kinase (NagK) is active?

An enzyme activity assay is the most direct method to confirm the catalytic activity of your NagK. A common method is a coupled-enzyme assay that spectrophotometrically measures the consumption of NADH.

Principle: The production of ADP in the NagK-catalyzed reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the NagK activity.

Experimental Protocol: Coupled Enzyme Activity Assay

  • Prepare the Assay Mixture: In a suitable buffer (e.g., 50 mM HEPES, pH 7.5), combine the following components (final concentrations):

    • 50 mM NaCl

    • 10 mM MgCl₂

    • 70 µM N-acetyl-D-glucosamine (GlcNAc)

    • 100 µM ATP

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Excess pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Initiate the Reaction: Add the NagK enzyme to the assay mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 1 hour).

  • Calculate Activity: The rate of NADH consumption (and thus NagK activity) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

3. What are the optimal reaction conditions for GlcNAc-6P synthesis?

The optimal pH, temperature, and metal ion concentrations can vary depending on the source of the N-acetyl-D-glucosamine kinase. However, general guidelines can be provided.

ParameterOptimal Range/ValueNotes
pH 7.5 - 8.5The pH optimum for NagK is typically slightly alkaline.[2][3]
Temperature 30 - 37 °CWhile many enzymes show activity at room temperature, the optimal temperature is generally in this range.
Divalent Cations Mg²⁺ or Mn²⁺Magnesium is a common cofactor for kinases. Some NagK enzymes can also utilize manganese.[1]
Substrate Conc. Varies (see below)Substrate inhibition can occur at high concentrations of GlcNAc or ATP.[1]

Kinetic Parameters for N-acetyl-D-glucosamine Kinase (NagK) from various sources:

Enzyme SourceSubstrateKₘ (mM)Kᵢ (mM)Reference
Escherichia coliGlcNAc0.342-[4]
ATP0.896-[4]
ADP-~1.4[4]
Rat LiverGlcNAc0.06-[2][3]
Rat KidneyGlcNAc0.04-[2][3]
Plesiomonas shigelloidesMg²⁺-20 ± 6[1]
Mn²⁺-1.1 ± 0.1[1]

4. Could substrate or product inhibition be the cause of my low yield?

Yes, both substrate and product inhibition can significantly reduce the efficiency of the enzymatic synthesis of GlcNAc-6P.

  • Substrate Inhibition: High concentrations of N-acetyl-D-glucosamine or ATP can lead to the formation of a dead-end complex with the enzyme, reducing its catalytic activity. For example, with NagK from Plesiomonas shigelloides, high concentrations of magnesium and manganese have been shown to cause substrate inhibition.[1]

  • Product Inhibition: The products of the reaction, GlcNAc-6P and ADP, can also bind to the enzyme and inhibit its function. ADP is a known strong inhibitor of NagK.[2][3][4]

Troubleshooting Strategy:

To determine if inhibition is occurring, perform a kinetic analysis by varying the concentration of one substrate while keeping the others constant and measuring the initial reaction rates. If substrate inhibition is present, the reaction rate will decrease at higher substrate concentrations. If product inhibition is a factor, adding the product to the initial reaction mixture will decrease the reaction rate.

The enzymatic synthesis of GlcNAc-6P follows a sequential mechanism.[1]

G E NagK E_GlcNAc NagK-GlcNAc E->E_GlcNAc + GlcNAc E_ATP NagK-ATP E->E_ATP + ATP E_GlcNAc_ATP NagK-GlcNAc-ATP E_GlcNAc->E_GlcNAc_ATP + ATP E_ATP->E_GlcNAc_ATP + GlcNAc E_GlcNAc_ATP->E_GlcNAc - ATP E_GlcNAc_ATP->E_ATP - GlcNAc E_GlcNAc6P_ADP NagK-GlcNAc-6P-ADP E_GlcNAc_ATP->E_GlcNAc6P_ADP Catalysis E_GlcNAc6P_ADP->E_GlcNAc - ADP E_GlcNAc6P_ADP->E_ATP - GlcNAc-6P E_GlcNAc6P NagK-GlcNAc-6P E_GlcNAc6P_ADP->E_GlcNAc6P - ADP E_GlcNAc6P->E - GlcNAc-6P GlcNAc GlcNAc ATP ATP GlcNAc6P GlcNAc-6P ADP ADP

Caption: Sequential random mechanism of NagK.

5. How can I effectively purify the synthesized this compound?

Purification of the charged GlcNAc-6P molecule is typically achieved using chromatographic techniques.

Recommended Purification Protocol: Ion-Exchange Chromatography

  • Column Selection: A strong anion exchange (SAX) column is suitable for binding the negatively charged phosphate (B84403) group of GlcNAc-6P.

  • Equilibration: Equilibrate the column with a low-ionic-strength buffer at a neutral or slightly alkaline pH.

  • Sample Loading: Load the reaction mixture onto the column. Unreacted substrates and the enzyme should flow through, while GlcNAc-6P binds to the column resin.

  • Washing: Wash the column with the equilibration buffer to remove any non-specifically bound components.

  • Elution: Elute the bound GlcNAc-6P using a linear gradient of increasing salt concentration (e.g., NaCl or ammonium (B1175870) bicarbonate).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of GlcNAc-6P using a suitable method, such as a phosphate assay or thin-layer chromatography (TLC).

  • Desalting: Pool the fractions containing the product and desalt using size-exclusion chromatography or dialysis.

For enzymes that are tagged (e.g., His-tag), affinity chromatography (such as Ni²⁺-chelating chromatography) can be used to remove the enzyme from the reaction mixture prior to product purification.[5] Size-exclusion chromatography can also be employed to separate the enzyme from the smaller product molecule.[5]

6. My final product appears to be degrading. How can I improve the stability of GlcNAc-6P?

The stability of phosphorylated sugars can be influenced by pH and temperature.

Recommendations for Improving Stability:

  • pH Control: Maintain the pH of the purified GlcNAc-6P solution in the neutral to slightly acidic range (pH 4.5-7.0).[6] Acidic conditions, in particular, can lead to hydrolysis of the phosphate group.

  • Temperature: Store the purified product at low temperatures (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Buffer Choice: The choice of buffer can impact stability. For example, acetate (B1210297) buffer has been shown to be effective in stabilizing some biomolecules.[6]

  • Purity: Ensure the final product is free from contaminating enzymes, such as phosphatases, that could degrade GlcNAc-6P.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of enzymatically synthesized this compound.

References

Technical Support Center: Optimizing Derivatization of N-Acetyl-D-glucosamine 6-phosphate for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of GlcNAc-6P and other phosphorylated sugars.

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar and non-volatile molecule due to the presence of hydroxyl, N-acetyl, and phosphate (B84403) groups.[1][2][3] GC-MS analysis requires analytes to be volatile and thermally stable to travel through the gas chromatograph.[2][4][5] Derivatization converts these polar functional groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis.[4][5] The most common method is a two-step process involving oximation followed by silylation.[1][2][6]

Q2: I am observing multiple peaks for my derivatized GlcNAc-6P standard. What are the potential causes and solutions?

A2: The presence of multiple peaks for a single analyte is a common issue and can stem from several factors:

  • Incomplete Derivatization: If not all active hydrogens on the molecule are replaced by a trimethylsilyl (B98337) (TMS) group, various partially derivatized forms can be produced, each resulting in a different chromatographic peak.[4][7]

    • Solution: Optimize the reaction conditions. This includes ensuring a sufficient excess of the silylating reagent, increasing the reaction time or temperature, and ensuring the sample is completely dry before adding the reagents.[4][8]

  • Formation of Isomers: The initial oximation step can result in the formation of syn and anti isomers, which can then be chromatographically separated, leading to two distinct peaks.[2][6] This is an expected outcome of the derivatization chemistry.

    • Solution: While this is a normal outcome, ensure that the ratio of the two isomer peaks is consistent across your samples and standards for accurate quantification. If the peaks are not well-resolved, chromatographic conditions may need optimization.

  • Tautomerization: Sugars can exist in different isomeric forms (e.g., ring-chain tautomers). The oximation step is designed to prevent ring formation and reduce the number of stereoisomers.[4][9]

    • Solution: The methoximation or ethoximation step should be performed prior to silylation to lock the sugar in its open-chain form, which minimizes the number of potential isomers.[2][4][9]

Q3: My peak shapes are broad or tailing. How can I improve them?

A3: Poor peak shape can be caused by several factors related to the derivatization and the GC-MS system:

  • Analyte Adsorption: Active sites in the GC inlet liner, column, or connections can interact with the derivatized analyte, causing peak tailing.[10] The phosphate group, even when derivatized, can contribute to this issue.

    • Solution: Use a deactivated inlet liner and a high-quality, well-maintained GC column. Ensure all connections are clean and properly fitted to minimize dead volume.[10]

  • Co-elution with Reagent Byproducts: Byproducts from the derivatization reagents can sometimes co-elute with the analyte of interest, distorting the peak shape.

    • Solution: Optimize the cleanup procedure or the amount of derivatization reagent used. A liquid-liquid extraction step after derivatization can sometimes help remove excess reagent and byproducts.[11]

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a large volume of a solvent that is very different from the mobile phase (carrier gas) can cause peak distortion.[10]

    • Solution: Ensure the final sample is dissolved in a volatile and compatible solvent. Reduce the injection volume if necessary.

Q4: I am experiencing low signal intensity or complete loss of my analyte. What could be the problem?

A4: Low or no signal can be a frustrating problem with several potential root causes:

  • Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[2][4] Water in the sample or reagents will react preferentially with the silylating agent, reducing the derivatization efficiency and potentially hydrolyzing the already formed derivatives.[4][8]

    • Solution: Ensure the sample is completely dry before derivatization. Use anhydrous solvents and store derivatization reagents under inert gas and in a desiccator.[4][8] Adding a molecular sieve during derivatization can help scavenge residual moisture, though it may slightly reduce peak heights.[2][12]

  • Analyte Degradation: Although derivatization increases thermal stability, some degradation can still occur in the hot GC inlet.

    • Solution: Optimize the inlet temperature to be high enough for efficient volatilization but not so high as to cause degradation.

  • Incomplete Silylation of the Phosphate Group: The phosphate group can be more challenging to derivatize than hydroxyl groups.

    • Solution: Use a more powerful silylating reagent, such as MSTFA with a catalyst like TMCS, and optimize the reaction conditions (time and temperature).[7]

Experimental Protocols

A standard two-step derivatization protocol involving methoximation followed by trimethylsilylation is provided below.

Protocol: Methoximation and Trimethylsilylation of this compound

Materials:

  • Dried sample containing GlcNAc-6P

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Drying: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen gas followed by vacuum desiccation is recommended. Moisture is detrimental to the silylation reaction.[2][4]

  • Methoximation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex vigorously to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes.[6] This step converts the carbonyl group to an oxime, preventing ring formation and reducing the number of isomers.[4][9]

  • Trimethylsilylation:

    • After the methoximation step, cool the sample to room temperature.

    • Add 80 µL of MSTFA with 1% TMCS to the reaction vial.

    • Vortex the mixture thoroughly.

    • Incubate at 60°C for 60 minutes to ensure complete silylation of all active hydrogens, including those on the hydroxyl and phosphate groups.[6]

  • Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to a GC vial.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their impact on derivatization efficiency.

Table 1: Comparison of Silylation Reagent Conditions

ReagentCatalystTemperature (°C)Time (min)Target GroupsNotes
BSTFA None or TMCS60 - 8030 - 60-OH, -COOH, -NH2N,O-bis(trimethylsilyl)trifluoroacetamide is a common and effective reagent.[4]
MSTFA None or TMCS37 - 7030 - 60-OH, -COOH, -NH2, -SH, -PO4N-Methyl-N-(trimethylsilyl)trifluoroacetamide is considered one of the most volatile and powerful silylating agents.[5][9]

Table 2: Typical GC-MS Parameters for Derivatized Sugar Phosphates

ParameterValue
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 - 280 °C
Oven Program Initial 180°C, ramp at 1-5°C/min to 280°C, hold for 5 min[13]
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50 - 650

Visualizations

Figure 1: Troubleshooting Workflow for Poor Derivatization Results

TroubleshootingWorkflow Troubleshooting Workflow for Poor Derivatization Results Start Problem Observed: Multiple Peaks, Low Signal, or Poor Peak Shape CheckMoisture Is the sample completely dry and are reagents anhydrous? Start->CheckMoisture CheckReagents Are the derivatization reagents expired or contaminated? CheckMoisture->CheckReagents Yes DrySample Solution: Thoroughly dry sample (lyophilize). Use fresh anhydrous reagents and solvents. CheckMoisture->DrySample No CheckConditions Are the reaction time and temperature optimal? CheckReagents->CheckConditions Yes NewReagents Solution: Use fresh, properly stored derivatization reagents. CheckReagents->NewReagents No CheckGCSystem Is the GC-MS system performing optimally? (e.g., clean liner, no leaks, good column) CheckConditions->CheckGCSystem Yes OptimizeConditions Solution: Increase reaction time and/or temperature. Ensure sufficient reagent excess. CheckConditions->OptimizeConditions No MaintainGC Solution: Perform inlet maintenance. Check for leaks. Condition or replace the column. CheckGCSystem->MaintainGC No IsomerFormation Consider Isomer Formation: Oximation can lead to syn/anti isomers (2 peaks). This is an expected outcome. CheckGCSystem->IsomerFormation Yes

Caption: A logical workflow for troubleshooting common issues in GC-MS derivatization.

// Nodes Start [label="Start:\nDried Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Methoximation [label="Step 1: Methoximation\nAdd Methoxyamine HCl in Pyridine\nIncubate at 60°C for 60 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool1 [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Silylation [label="Step 2: Silylation\nAdd MSTFA + 1% TMCS\nIncubate at 60°C for 60 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cool2 [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Methoximation; Methoximation -> Cool1; Cool1 -> Silylation; Silylation -> Cool2; Cool2 -> Analysis; }

References

Technical Support Center: Eliminating Matrix Effects in LC-MS Analysis of N-Acetyl-D-glucosamine 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of GlcNAc-6P?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] For GlcNAc-6P, a highly polar and phosphorylated monosaccharide, matrix components from biological samples like salts, phospholipids (B1166683), and proteins can suppress or enhance its signal in the mass spectrometer. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: What are the most common signs of matrix effects in my GlcNAc-6P analysis?

A2: Common indicators include:

  • Significant differences in peak area or intensity for GlcNAc-6P between neat standards and matrix-spiked samples.

  • Poor reproducibility of analytical results across different sample preparations.

  • Inconsistent internal standard response.

  • Non-linear calibration curves when using matrix-based calibrators.

  • Peak shape distortion, such as tailing or fronting.[3]

Q3: Which sample preparation techniques are most effective for minimizing matrix effects for a polar compound like GlcNAc-6P?

A3: Due to its high polarity, effective sample preparation is crucial. Here's a comparison of common techniques:

  • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interfering compounds, including phospholipids, from complex matrices.[2][4] For polar analytes like GlcNAc-6P, a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be particularly effective.

  • Protein Precipitation (PPT): A simpler and faster method, but often less effective at removing phospholipids and other small molecule interferences compared to SPE.[2]

  • Liquid-Liquid Extraction (LLE): Can be effective, but optimizing the solvent system for a highly polar analyte like GlcNAc-6P can be challenging.

Q4: How can I optimize my chromatographic conditions to reduce matrix effects?

A4: Chromatographic optimization aims to separate GlcNAc-6P from co-eluting matrix components.[4] Consider the following:

  • Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining and separating highly polar compounds like phosphorylated sugars.[5][6] Reversed-phase chromatography with an ion-pairing agent can also be used, but may introduce other complexities.[6]

  • Mobile Phase Gradient: A well-optimized gradient can improve the separation of the analyte from interfering compounds.

  • Column Dimensions: Using a column with a smaller particle size or a longer length can increase resolution.

Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary?

A5: Yes, using a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled GlcNAc-6P, is highly recommended.[1] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement and leading to more reliable quantification.[4][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Co-eluting matrix components are interfering with the ionization of GlcNAc-6P.[3]1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE).[2] 2. Optimize Chromatography: Use a HILIC column to better retain GlcNAc-6P and separate it from interferences.[5] Adjust the mobile phase gradient to increase resolution. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8]
Poor Reproducibility Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[1][4] 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples.
Peak Tailing Secondary interactions between the phosphate (B84403) group of GlcNAc-6P and active sites on the column or LC system.[6]1. Use a High-Quality, Well-Endcapped Column. 2. Add a Mobile Phase Modifier: Incorporating a small amount of a competing agent, like methylphosphonic acid, can reduce interactions with metal components in the LC system.[6]
Inaccurate Quantification Matrix effects are impacting the accuracy of the calibration curve.1. Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects.[4] 2. Standard Addition: This method can be used when a blank matrix is unavailable, but it is more time-consuming.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE cleanup of biological fluids for GlcNAc-6P analysis. Note: Specific conditions may need to be optimized for your particular sample matrix and SPE sorbent.

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric HILIC sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 95% acetonitrile/5% water.

  • Loading: Pretreat the sample (e.g., 100 µL of plasma) by precipitating proteins with 300 µL of acetonitrile. Centrifuge and load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 95% acetonitrile/5% water to remove non-polar and less polar interferences.

  • Elution: Elute GlcNAc-6P with 1 mL of 50% acetonitrile/50% water containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: HILIC-LC-MS/MS Method for GlcNAc-6P Analysis

This protocol outlines a typical HILIC-LC-MS/MS method for the analysis of GlcNAc-6P.

  • LC Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 90% B

    • 6.1-8 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Negative ion mode electrospray ionization (ESI-).

  • MRM Transitions: Monitor appropriate precursor-to-product ion transitions for GlcNAc-6P and its stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Elution Elution & Reconstitution SPE->Elution LC_Separation HILIC Separation Elution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for LC-MS analysis of GlcNAc-6P.

troubleshooting_logic start Problem Identified: Inaccurate Results ion_suppression Check for Ion Suppression? start->ion_suppression improve_cleanup Improve Sample Cleanup (e.g., use SPE) ion_suppression->improve_cleanup Yes use_sil_is Use Stable Isotope-Labeled Internal Standard ion_suppression->use_sil_is No optimize_lc Optimize Chromatography (e.g., use HILIC) improve_cleanup->optimize_lc optimize_lc->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration use_sil_is->matrix_matched_cal end Accurate Quantification matrix_matched_cal->end

Caption: Troubleshooting logic for matrix effects in GlcNAc-6P analysis.

References

Technical Support Center: N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) extraction from complex samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction and analysis of GlcNAc-6P.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GlcNAc-6P) and why is it important?

A1: this compound (GlcNAc-6P) is a critical metabolic intermediate in the Hexosamine Biosynthetic Pathway (HBP). The HBP is a branch of glycolysis that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for post-translational modifications of proteins known as O-GlcNAcylation.[1][2] This modification plays a crucial role in regulating various cellular processes, including signal transduction, protein stability, and gene expression.[3][4] Dysregulation of the HBP and O-GlcNAcylation has been implicated in various diseases, including diabetes and cancer.[5]

Q2: What are the major challenges in extracting GlcNAc-6P from complex samples?

A2: The primary challenges in extracting GlcNAc-6P stem from its low intracellular concentration, rapid turnover, and the presence of interfering substances in complex biological matrices. As a phosphorylated sugar, GlcNAc-6P is susceptible to degradation by phosphatases and other enzymes during sample preparation. Incomplete quenching of metabolic activity can lead to a significant loss of the target analyte. Furthermore, the presence of structural isomers can complicate accurate quantification.

Q3: Which analytical techniques are most suitable for quantifying GlcNAc-6P?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of GlcNAc-6P.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, typically after a derivatization step.[7] Additionally, enzymatic assays that measure the products of reactions involving GlcNAc-6P can be employed for quantification.[8]

Q4: How can I minimize the degradation of GlcNAc-6P during sample preparation?

A4: To minimize degradation, it is crucial to rapidly quench metabolic activity by snap-freezing the sample in liquid nitrogen immediately after collection. All subsequent extraction steps should be performed at low temperatures (e.g., on dry ice or at 4°C). The use of cold extraction solvents containing phosphatase and protease inhibitors is also essential to preserve the integrity of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of GlcNAc-6P.

Issue 1: Low or No Detectable GlcNAc-6P Signal
Potential Cause Troubleshooting Action
Inefficient Cell Lysis Ensure complete cell disruption. For cultured cells, use a combination of freeze-thaw cycles and sonication. For tissue samples, homogenize thoroughly in a cold lysis buffer.
Analyte Degradation Immediately snap-freeze samples in liquid nitrogen after harvesting. Use ice-cold extraction solvents and keep samples on ice or at 4°C throughout the procedure. Add phosphatase and protease inhibitors to the lysis buffer.
Poor Extraction Efficiency Optimize the extraction solvent. A common choice is a mixture of methanol (B129727), acetonitrile, and water. Ensure the solvent-to-sample ratio is sufficient for complete extraction.
Suboptimal LC-MS/MS Conditions Optimize the mass spectrometry parameters, including the specific transitions for GlcNAc-6P. Ensure the chromatographic method effectively separates GlcNAc-6P from its isomers.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Action
Inconsistent Sample Handling Standardize every step of the protocol, from cell harvesting to final analysis. Ensure consistent timing for quenching and extraction steps for all samples.
Incomplete Quenching Ensure rapid and complete inactivation of metabolic enzymes by immediately immersing samples in liquid nitrogen.
Precipitation Issues After extraction and centrifugation, ensure the supernatant is completely clear before transferring to a new tube. Incomplete removal of precipitated proteins can interfere with analysis.
Matrix Effects in LC-MS/MS Perform a matrix effect study by spiking a known amount of GlcNAc-6P standard into a sample extract and comparing the signal to the standard in a clean solvent. If significant matrix effects are observed, consider further sample cleanup using solid-phase extraction (SPE) or dilution of the sample.

Experimental Protocols

Protocol 1: Extraction of GlcNAc-6P from Cultured Mammalian Cells
  • Cell Culture and Harvesting:

    • Grow cells to the desired confluency (typically 80-90%).

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Quenching:

    • Immediately add liquid nitrogen to the culture dish to flash-freeze the cells.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) extraction solvent (80% methanol in water) to each dish.

    • Scrape the frozen cells into the extraction solvent using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds and incubate on dry ice for 15 minutes.

  • Protein Precipitation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Store the extracts at -80°C until analysis.

Protocol 2: Extraction of GlcNAc-6P from Bacterial Cells
  • Cell Culture and Quenching:

    • Grow bacterial cultures to the desired optical density.

    • Rapidly quench the culture by mixing with a cold quenching solution (e.g., 60% methanol at -40°C) in a 1:3 ratio (culture to solution).[9]

  • Harvesting:

    • Immediately filter the quenched cell suspension through a nylon filter.

    • Wash the biomass on the filter with the cold quenching solution to remove extracellular metabolites.[9]

  • Metabolite Extraction:

    • Transfer the washed biomass into a pre-chilled tube containing a cold extraction solvent (e.g., a 1:1 v/v mixture of methanol and TE buffer at -40°C).[9]

    • Disrupt the cells using sonication on ice.

  • Phase Separation:

    • Add chloroform (B151607) at a 1:1 ratio with the methanol-buffer suspension.[9]

    • Incubate for 24 hours with end-over-end rotation at -20°C.[9]

    • Centrifuge at 10,000 x g for 10 minutes at -11°C.[9]

  • Sample Collection:

    • Collect the upper aqueous phase containing the polar metabolites.

    • Store at -80°C until analysis.

Protocol 3: Extraction of GlcNAc-6P from Tissue Samples
  • Tissue Collection and Quenching:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen.

  • Homogenization:

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryomill.

  • Metabolite Extraction:

    • Transfer the powdered tissue to a pre-chilled tube containing an ice-cold extraction solvent (e.g., chloroform:methanol:water in a 1:3:1 ratio).

    • Homogenize the sample using a tissue homogenizer on ice.

  • Protein Precipitation and Phase Separation:

    • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Collect the upper aqueous phase containing the polar metabolites.

    • Store at -80°C until analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents for GlcNAc-6P Recovery

Extraction SolventRelative Recovery (%)Reference
80% Methanol95 ± 5[9]
Acetonitrile:Methanol:Water (40:40:20)92 ± 7General Metabolomics Protocol
Chloroform:Methanol:Water (1:3:1)88 ± 6General Metabolomics Protocol

Note: Relative recovery values are illustrative and can vary depending on the sample matrix and specific experimental conditions.

Visualizations

Signaling Pathway

Hexosamine_Biosynthetic_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_salvage Salvage Pathway cluster_o_glcnacylation O-GlcNAcylation Glucose Glucose Glucose_6_P Glucose-6-P Glucose->Glucose_6_P Hexokinase Fructose_6_P Fructose-6-P Glucose_6_P->Fructose_6_P PGI Glucosamine_6_P Glucosamine-6-P Fructose_6_P->Glucosamine_6_P GFAT Fructose_6_P->Glucosamine_6_P Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine->Glucosamine_6_P GlcNAc_6_P N-Acetyl-D-glucosamine-6-P Glucosamine_6_P->GlcNAc_6_P GNA1 GlcNAc_1_P GlcNAc-1-P GlcNAc_6_P->GlcNAc_1_P PGM3 UDP_GlcNAc UDP-GlcNAc GlcNAc_1_P->UDP_GlcNAc UAP1 Protein Protein UDP_GlcNAc->Protein OGT UDP_GlcNAc->Protein GlcNAc N-Acetyl-D-glucosamine GlcNAc->GlcNAc_6_P NAGK O_GlcNAc_Protein O-GlcNAc Protein Protein->O_GlcNAc_Protein OGT O_GlcNAc_Protein->Protein OGA

Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation.

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis Sample_Collection 1. Sample Collection (Cells/Tissue) Quenching 2. Rapid Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Metabolite Extraction (Cold Solvent) Quenching->Extraction Protein_Precipitation 4. Protein Precipitation (Centrifugation) Extraction->Protein_Precipitation Supernatant_Collection 5. Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying_Reconstitution 6. Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for GlcNAc-6P extraction and analysis.

Troubleshooting Logic

Troubleshooting_Logic Start Low GlcNAc-6P Yield Check_Quenching Is Quenching Sufficiently Rapid? Start->Check_Quenching Improve_Quenching Improve quenching protocol: - Immediate snap-freezing - Use pre-chilled tools Check_Quenching->Improve_Quenching No Check_Extraction Is Extraction Efficient? Check_Quenching->Check_Extraction Yes Improve_Quenching->Check_Extraction Optimize_Solvent Optimize extraction solvent: - Test different polar solvent mixtures - Adjust solvent-to-sample ratio Check_Extraction->Optimize_Solvent No Check_Degradation Is Analyte Degrading? Check_Extraction->Check_Degradation Yes Optimize_Solvent->Check_Degradation Add_Inhibitors Add phosphatase and protease inhibitors to the extraction buffer Check_Degradation->Add_Inhibitors Yes Check_Analysis Are Analytical Methods Optimized? Check_Degradation->Check_Analysis No Add_Inhibitors->Check_Analysis Optimize_LCMS Optimize LC-MS/MS parameters: - Check MS/MS transitions - Improve chromatographic separation Check_Analysis->Optimize_LCMS No End Improved Yield Check_Analysis->End Yes Optimize_LCMS->End

Caption: Troubleshooting workflow for low GlcNAc-6P recovery.

References

Technical Support Center: Strategies for Labeled N-Acetyl-D-glucosamine 6-Phosphate Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the incorporation of labeled N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the incorporation of exogenously supplied labeled N-Acetyl-D-glucosamine (GlcNAc)?

When labeled GlcNAc is supplied to cells, it is primarily utilized through the Hexosamine Salvage Pathway. It is first phosphorylated by N-acetylglucosamine kinase (NAGK) to form labeled GlcNAc-6-phosphate.[1] This intermediate then enters the mainstream Hexosamine Biosynthetic Pathway (HBP) to be converted into UDP-GlcNAc, which is the donor substrate for glycosylation.[1][2] This salvage pathway runs in parallel to the de novo HBP, which synthesizes UDP-GlcNAc from glucose and glutamine.[1]

Q2: Why is the incorporation efficiency of my labeled GlcNAc-6P low?

Low incorporation efficiency of labeled GlcNAc-6P can be attributed to several factors:

  • Competition with the de novo Hexosamine Biosynthetic Pathway: The cell's own production of UDP-GlcNAc from glucose and glutamine can dilute the pool of labeled precursors, leading to reduced enrichment in the final glycans and glycoproteins.[1]

  • Cell-Type Specific Uptake: The efficiency of GlcNAc uptake can vary significantly between different cell lines, with some having limited expression of the necessary transporters.[1]

  • Suboptimal Culture Conditions: High concentrations of glucose and glutamine in the culture medium can favor the de novo pathway over the salvage pathway.[1]

  • Cell Viability and Proliferation Rate: Slower growing or less metabolically active cells may exhibit lower uptake and incorporation of the labeled sugar.[1]

  • Insufficient Labeling Time or Concentration: The duration of labeling and the concentration of the labeled substrate may not be optimal for your specific cell line.[3][4]

Q3: How can I assess the incorporation efficiency of labeled GlcNAc-6P?

The most common and effective method for assessing labeling efficiency is mass spectrometry. By analyzing the isotopic distribution of specific glycopeptides or released glycans, you can determine the percentage of enrichment with the stable isotope label.[1][4] This involves comparing the mass spectra of samples cultured with labeled and unlabeled GlcNAc.[1]

Troubleshooting Guides

Problem: Low or No Incorporation of Labeled GlcNAc-6P

This is a common issue that can often be resolved by systematically evaluating and optimizing several experimental parameters.

Step 1: Verify Cellular Uptake of GlcNAc

  • Rationale: The cell line being used may not efficiently transport GlcNAc.

  • Troubleshooting Action:

    • Perform a Radiolabeled Uptake Assay: Use [³H]-GlcNAc to directly measure its uptake into the cells over a time course.[1]

    • Test Different Cell Lines: If possible, compare the uptake in your cell line of interest with a cell line known to have efficient GlcNAc metabolism.[1]

Step 2: Modulate Metabolic Pathways to Favor Salvage

  • Rationale: The de novo synthesis of UDP-GlcNAc may be outcompeting the salvage pathway for your labeled GlcNAc.

  • Troubleshooting Action:

    • Reduce Glucose and Glutamine Concentrations: Lowering the concentration of glucose and glutamine in the culture medium can decrease the flux through the de novo HBP, thereby promoting the utilization of the salvage pathway.[1]

    • Inhibit the de novo Pathway: Use a specific inhibitor for the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). Common inhibitors include azaserine (B1665924) or 6-diazo-5-oxo-L-norleucine (DON).[1]

Step 3: Optimize Labeling Conditions

  • Rationale: The concentration of labeled GlcNAc or the labeling duration may be suboptimal for your specific cell line and experimental goals.

  • Troubleshooting Action:

    • Titrate Labeled GlcNAc Concentration: Perform a dose-response experiment with varying concentrations of labeled GlcNAc to determine the optimal concentration for your cell line.[1][3][4]

    • Optimize Labeling Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for sufficient incorporation, especially in slow-growing cell lines.[1][3]

Step 4: Ensure Optimal Cell Health

  • Rationale: Poor cell viability or slow proliferation can significantly reduce metabolic activity and, consequently, the incorporation of the labeled sugar.

  • Troubleshooting Action:

    • Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your labeling experiment.[1][4]

    • Monitor Cell Growth: Ensure cells are in the exponential growth phase and have high viability before initiating the labeling experiment.[4]

    • Gradual Media Adaptation: If using low glucose/glutamine media, adapt cells gradually over several passages to minimize metabolic stress.[1]

Data Presentation

Table 1: Troubleshooting Summary for Low Labeled GlcNAc-6P Incorporation

Potential Cause Troubleshooting Action Expected Outcome
Inefficient Cellular Uptake Perform a radiolabeled uptake assay; test different cell lines.[1]Confirmation of GlcNAc transport into the cells.
Competition with de novo HBP Reduce glucose and glutamine in media; use GFAT inhibitors (azaserine, DON).[1]Increased flux through the salvage pathway, enhancing labeled precursor utilization.
Suboptimal Labeling Concentration Titrate labeled GlcNAc concentration (e.g., 10 µM to 200 µM).[4]Identification of the optimal concentration for maximal incorporation without toxicity.
Insufficient Labeling Duration Perform a time-course experiment (e.g., 24, 48, 72 hours).[1][3]Determination of the necessary incubation time to achieve steady-state labeling.
Poor Cell Health Monitor cell viability and proliferation; ensure cells are in exponential growth phase.[1][4]Healthy, metabolically active cells for efficient uptake and incorporation.
Metabolic Bottlenecks Ensure overall cellular health as enzymatic activity is dependent on it.[3]Unrestricted enzymatic conversion of labeled GlcNAc to UDP-GlcNAc.

Table 2: Recommended Starting Concentrations for Labeling

Application Recommended Starting Concentration Notes
General Metabolic Labeling 50 µM - 200 µMOptimization for specific cell lines is crucial.[2]
Flux Analysis 1 mM - 10 mMHigher concentrations may be required for shorter time points.[3]
E. coli Labeling Varies based on experimental goalsRefer to specific protocols for bacterial labeling.[5]

Experimental Protocols

Protocol 1: General Metabolic Labeling of Adherent Mammalian Cells with Labeled GlcNAc

This protocol provides a general guideline. Optimization is recommended for each specific cell line and experimental goal.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Labeled N-Acetyl-D-glucosamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture plates/flasks

  • Lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of harvest.[1] Allow cells to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare the complete labeling medium by supplementing the base medium with the desired final concentration of labeled GlcNAc. A common starting range is 50 µM to 200 µM.[2]

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with sterile PBS to remove any residual unlabeled GlcNAc.[6]

    • Add the pre-warmed labeling medium to the cells.[6]

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1]

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.[6]

    • Add an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Downstream Analysis:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a suitable assay (e.g., BCA).[6]

    • The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.

Visualizations

Hexosamine_Metabolic_Pathways Hexosamine Biosynthetic and Salvage Pathways Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GFAT GlcNAc_6P_de_novo GlcNAc-6-P Glucosamine_6P->GlcNAc_6P_de_novo GlcNAc_1P GlcNAc-1-P GlcNAc_6P_de_novo->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc Glycosylation Glycosylation UDP_GlcNAc->Glycosylation Labeled_GlcNAc Labeled GlcNAc Labeled_GlcNAc_6P Labeled GlcNAc-6-P Labeled_GlcNAc->Labeled_GlcNAc_6P NAGK Labeled_GlcNAc_6P->GlcNAc_1P

Caption: Overview of the de novo and salvage pathways for UDP-GlcNAc synthesis.

Troubleshooting_Workflow Troubleshooting Low Labeled GlcNAc-6P Incorporation Start Low Incorporation Observed Check_Uptake Verify Cellular Uptake Start->Check_Uptake Uptake_OK Uptake Confirmed Check_Uptake->Uptake_OK Yes Uptake_Bad Inefficient Uptake Check_Uptake->Uptake_Bad No Optimize_Metabolism Modulate Metabolic Pathways Uptake_OK->Optimize_Metabolism Metabolism_OK Salvage Pathway Favored Optimize_Metabolism->Metabolism_OK Successful Optimize_Conditions Optimize Labeling Conditions Metabolism_OK->Optimize_Conditions Conditions_OK Optimal Conditions Found Optimize_Conditions->Conditions_OK Successful Check_Health Assess Cell Health Conditions_OK->Check_Health Health_OK Cells are Healthy Check_Health->Health_OK Yes Health_Bad Poor Cell Health Check_Health->Health_Bad No Success Successful Incorporation Health_OK->Success

References

Preventing degradation of N-Acetyl-D-glucosamine 6-phosphate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N-Acetyl-D-glucosamine 6-phosphate (NAG-6P) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAG-6P) and why is it important?

This compound is a key intracellular metabolite in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation. The stability of NAG-6P is critical for accurate quantification in metabolic studies.

Q2: What are the primary causes of NAG-6P degradation during sample preparation?

The two main causes of NAG-6P degradation are:

  • Enzymatic degradation: The enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) hydrolyzes NAG-6P to glucosamine-6-phosphate and acetate.[1][2][3][4]

  • Chemical instability: As a phosphorylated sugar, NAG-6P can be susceptible to degradation under suboptimal pH and temperature conditions.

Q3: How can I minimize enzymatic degradation of NAG-6P?

To minimize enzymatic degradation, it is crucial to rapidly inactivate enzymes at the point of sample collection. This can be achieved by:

  • Rapid quenching: Immediately treating your sample with an ice-cold solvent, such as 60-80% methanol (B129727), to halt all enzymatic activity.[5][6][7][8]

  • Maintaining low temperatures: All subsequent sample preparation steps should be performed on ice or at 4°C.

  • pH control: The NagA enzyme has an optimal pH of around 8.5.[3] Maintaining a neutral or slightly acidic pH during extraction can help reduce its activity.

Q4: What are the best practices for storing samples intended for NAG-6P analysis?

For long-term stability, samples should be snap-frozen in liquid nitrogen and stored at -80°C immediately after collection and quenching.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of metabolites.[9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or no detectable NAG-6P Enzymatic degradation: Inefficient quenching of cellular metabolism, allowing NagA to degrade NAG-6P.- Ensure immediate and thorough mixing with ice-cold quenching solution (e.g., 80% methanol) at the time of harvest.[5][6] - Keep samples on dry ice or at -80°C throughout the extraction process. - Consider the use of a general protease and phosphatase inhibitor cocktail, although specific inhibitors for NagA are not commonly used in standard metabolomics workflows.
Chemical degradation: Suboptimal pH or high temperatures during extraction or storage.- Maintain a neutral or slightly acidic pH during the extraction process. - Avoid heating steps. If evaporation is necessary, use a vacuum concentrator at a low temperature.[10] - Store extracts at -80°C until analysis.
Inefficient extraction: The extraction protocol is not suitable for phosphorylated sugars.- Use a polar solvent system, such as a methanol/water or methanol/chloroform/water mixture, for extraction.[7] - Ensure complete cell lysis to release intracellular metabolites. Sonication or bead beating on ice can be employed.[11]
High variability between replicates Inconsistent sample handling: Differences in the time between sample collection and quenching.- Standardize the workflow to ensure all samples are processed identically and rapidly. - Prepare quenching and extraction solutions in advance and have them pre-chilled.
Incomplete enzyme inactivation: Insufficient volume or concentration of the quenching solution.- Use a sufficient volume of cold quenching solution to rapidly lower the temperature of the entire sample. A common ratio is 1:3 to 1:10 (sample to solvent).
Cell leakage during washing: Washing cells with an inappropriate buffer before quenching can cause leakage of intracellular metabolites.- If a washing step is necessary, use an ice-cold, isotonic solution like phosphate-buffered saline (PBS) very briefly before immediate quenching.[5] Some studies suggest that washing can lead to metabolite loss and recommend direct quenching of the cell pellet.[8]
Presence of interfering peaks in LC-MS analysis Sample matrix effects: Contaminants from the biological matrix can interfere with the detection of NAG-6P.- Optimize the chromatographic separation to resolve NAG-6P from other isomers and matrix components. - Perform a sample cleanup step, such as solid-phase extraction (SPE), if necessary.
Contamination from reagents or labware: Impurities in solvents or leaching from plastic tubes.- Use high-purity, LC-MS grade solvents and reagents.[12] - Use polypropylene (B1209903) tubes that are certified to be free of contaminants.

Experimental Protocols

Protocol 1: Extraction of NAG-6P from Adherent Mammalian Cells

This protocol is designed for the rapid quenching and extraction of intracellular metabolites, including NAG-6P, from adherent cell cultures.

  • Preparation:

    • Prepare a quenching solution of 80% methanol in water and cool it to -80°C.

    • Prepare an extraction solution of 80% methanol in water and cool it on dry ice.

    • Have a cell scraper and pre-chilled 1.5 mL microcentrifuge tubes ready.

  • Quenching:

    • Aspirate the cell culture medium completely.

    • Immediately add a sufficient volume of ice-cold PBS to wash the cells once, and aspirate.

    • Immediately add 1 mL of -80°C quenching solution to the plate.

    • Place the plate on a bed of dry ice for 5 minutes to ensure rapid and complete quenching.

  • Extraction:

    • Scrape the cells in the quenching solution using a pre-chilled cell scraper.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant (this is your metabolite extract) and transfer it to a new pre-chilled tube.

    • For analysis, the extract can be dried using a vacuum concentrator and reconstituted in a suitable solvent for LC-MS analysis.

  • Storage:

    • Store the metabolite extract at -80°C until analysis.

Protocol 2: Extraction of NAG-6P from Tissue Samples

This protocol is for the extraction of NAG-6P from tissue samples, ensuring the rapid inactivation of enzymes.

  • Preparation:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Prepare an extraction solution of 80% methanol in water and cool it to -80°C.

    • Have pre-chilled homogenization tubes with ceramic beads ready.

  • Sample Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately snap-freeze the tissue in liquid nitrogen.

  • Homogenization and Extraction:

    • Transfer the frozen tissue to the pre-cooled mortar and grind it to a fine powder under liquid nitrogen.

    • Transfer the frozen tissue powder to a pre-chilled homogenization tube containing ice-cold 80% methanol.

    • Homogenize the sample using a bead beater or sonicator, ensuring the sample remains cold throughout the process (e.g., by processing in short bursts and cooling on ice in between).

    • Incubate the homogenate at -20°C for 20 minutes to allow for complete extraction.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the tissue debris.

    • Collect the supernatant containing the metabolites.

  • Storage:

    • Store the metabolite extract at -80°C until analysis.

Visualizations

Hexosamine_Biosynthetic_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P NAG6P N-Acetyl-D-glucosamine-6-P GlcN6P->NAG6P NAG1P N-Acetyl-glucosamine-1-P NAG6P->NAG1P UDPGlcNAc UDP-GlcNAc NAG1P->UDPGlcNAc Glycosylation Protein/Lipid Glycosylation UDPGlcNAc->Glycosylation

Caption: The Hexosamine Biosynthetic Pathway leading to glycosylation precursors.

Experimental_Workflow cluster_collection Sample Collection cluster_quenching Metabolism Quenching cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis Collection 1. Rapid Sample Collection (Cells or Tissue) Quenching 2. Immediate Quenching (e.g., -80°C 80% Methanol) Collection->Quenching Extraction 3. Extraction on Dry Ice/4°C Quenching->Extraction Centrifugation 4. Centrifugation to Pellet Debris Extraction->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant Storage 6. Storage at -80°C Supernatant->Storage Analysis 7. LC-MS Analysis Storage->Analysis

Caption: A generalized experimental workflow for preventing NAG-6P degradation.

Troubleshooting_Logic Start Low NAG-6P Signal CheckQuenching Was quenching immediate and with ice-cold solvent? Start->CheckQuenching CheckTemp Were samples kept on ice/at 4°C? CheckQuenching->CheckTemp Yes ImproveQuenching Optimize quenching protocol: - Faster processing - Colder solvent CheckQuenching->ImproveQuenching No CheckStorage Were samples stored at -80°C and freeze-thaw avoided? CheckTemp->CheckStorage Yes ImproveTemp Maintain low temperatures throughout the protocol CheckTemp->ImproveTemp No ImproveStorage Aliquot samples before freezing to avoid freeze-thaw cycles CheckStorage->ImproveStorage No ConsiderExtraction Review extraction efficiency and solvent choice CheckStorage->ConsiderExtraction Yes

Caption: A logical workflow for troubleshooting low NAG-6P signal.

References

Addressing poor chromatographic peak shape of N-Acetyl-D-glucosamine 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding poor chromatographic peak shape for N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing for GlcNAc-6P is a common issue primarily caused by secondary interactions between the negatively charged phosphate (B84403) group of the analyte and active sites on the chromatographic system. Key causes include:

  • Interaction with Metal Surfaces: The phosphate moiety can chelate with trace metal ions present in stainless steel components of the HPLC system, such as the column hardware, frits, and tubing, leading to adsorption and distorted peak shapes.

  • Silanol (B1196071) Interactions: On silica-based columns (especially older, Type-A silica), the negatively charged phosphate group can interact with positively charged, ionized silanol groups on the stationary phase surface, causing peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte and active silanol groups, exacerbating secondary interactions.

Q2: What is the best type of column for analyzing GlcNAc-6P?

There is no single "best" column, as the optimal choice depends on the sample matrix and detection method. However, for GlcNAc-6P, the following are highly recommended:

  • HILIC Columns (Hydrophilic Interaction Chromatography): HILIC is well-suited for retaining and separating highly polar compounds like phosphorylated sugars. Look for columns with amide or zwitterionic phases.

  • Mixed-Mode Columns: These columns combine multiple retention mechanisms (e.g., anion-exchange and reversed-phase), which can provide excellent selectivity and peak shape for charged polar analytes.

  • Biocompatible or PEEK-Lined Columns: To mitigate metal interactions, columns with hardware made from PEEK or stainless steel treated with technologies like MaxPeak High Performance Surfaces are highly effective at improving peak shape and recovery for phosphorylated compounds.

Q3: How does mobile phase pH affect the peak shape of GlcNAc-6P?

Mobile phase pH is a critical parameter. For silica-based columns, a lower pH (e.g., pH 2.5-4) is often used to suppress the ionization of surface silanol groups, minimizing their interaction with the analyte's phosphate group and reducing peak tailing. However, the optimal pH must be determined empirically, as it also affects the analyte's charge state and retention.

Q4: Can I use reversed-phase chromatography for GlcNAc-6P?

Standard C18 reversed-phase chromatography provides very poor retention for highly polar analytes like GlcNAc-6P. To use a reversed-phase column, you must employ an ion-pairing agent . An amine-based ion-pairing reagent (e.g., triethylamine (B128534), TEA) is added to the mobile phase. It forms a neutral, hydrophobic complex with the negatively charged GlcNAc-6P, allowing it to be retained and separated on the C18 phase.

Q5: My peak shape is poor even with a HILIC column. What should I check?

Even with a HILIC column, poor peak shape can occur. Common causes include:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (more aqueous) than the mobile phase can cause significant peak distortion. Whenever possible, dissolve your sample in a solvent with a similar or higher organic content than your initial mobile phase.

  • Insufficient Column Equilibration: HILIC requires a stable water layer on the stationary phase for reproducible retention. Ensure the column is thoroughly equilibrated with the starting mobile phase between injections, which can take longer than in reversed-phase.

  • Mobile Phase Additives: The presence of a suitable counter-ion, typically from an ammonium (B1175870) salt like ammonium formate (B1220265) or acetate, is crucial for good peak shape and reproducibility in HILIC. In some cases, adding trace amounts of phosphate to the mobile phase can dramatically improve the peak shape of phosphorylated compounds on zwitterionic HILIC columns.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak shape problems.

G start Poor Peak Shape Observed (Tailing, Splitting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue check_all_peaks->analyte_issue No all_peaks_path Yes, all peaks affected check_void Check for Column Void or Blocked Frit system_issue->check_void check_solvent Check Sample Solvent & Injection Volume system_issue->check_solvent check_leaks Check for System Leaks & Extra-Column Volume system_issue->check_leaks solution_flush Solution: - Reverse flush column (if permissible) - Replace guard/column check_void->solution_flush solution_solvent Solution: - Dissolve sample in mobile phase - Reduce injection volume check_solvent->solution_solvent solution_tubing Solution: - Tighten fittings - Use shorter/narrower ID tubing check_leaks->solution_tubing single_peak_path No, primarily GlcNAc-6P peak check_secondary_int Address Secondary Interactions analyte_issue->check_secondary_int optimize_mp Optimize Mobile Phase analyte_issue->optimize_mp solution_metal Solution: - Use biocompatible/PEEK-lined column - Add competing agent (e.g., methylphosphonic acid) check_secondary_int->solution_metal solution_mp Solution: - Adjust pH to suppress silanol interaction - Increase buffer strength - Add ion-pairing agent (RP) optimize_mp->solution_mp

Caption: A logical workflow for troubleshooting poor peak shape.

Issue 1: Peak Tailing

Peak tailing is the most common problem for phosphorylated analytes.

  • Cause A: Secondary Interactions with Column Hardware

    • Diagnosis: The issue is more pronounced with new stainless steel columns and may decrease over time with repeated injections (passivation). The peak shape improves significantly when using a column with biocompatible hardware.

    • Solution:

      • Use Inert Hardware: Employ columns with PEEK or specially treated stainless steel hardware (e.g., MaxPeak HPS) to create a barrier between the analyte and the metal surfaces.

      • Mobile Phase Additives: Add a small concentration of a competing chelating agent, such as methylphosphonic acid, to the mobile phase to reduce interactions with metal surfaces.

  • Cause B: Secondary Interactions with Stationary Phase

    • Diagnosis: Tailing is observed on silica-based columns, particularly with mobile phases at neutral or higher pH where silanol groups are ionized.

    • Solution:

      • Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 3) to keep the silanol groups in their non-ionized state, reducing electrostatic interactions.

      • Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol interactions.

      • Use an Ion-Pairing Agent (for Reversed-Phase): Introduce an agent like triethylamine (TEA) to the mobile phase to form a neutral complex with GlcNAc-6P, preventing its interaction with the stationary phase.

Issue 2: Peak Splitting or Shoulders
  • Cause A: Sample Solvent Mismatch

    • Diagnosis: The problem is most severe for early-eluting peaks. The peak shape improves when the sample is injected in a solvent matching the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample, and keep the injection volume as small as possible.

  • Cause B: Column Void or Contamination

    • Diagnosis: The problem appears suddenly after a pressure shock or develops over time with dirty samples. All peaks in the chromatogram are typically affected.

    • Solution:

      • Remove the guard column (if used) and re-inject. If the peak shape is restored, replace the guard column.

      • If the analytical column is the issue, try back-flushing with a strong solvent. If this fails, the column may have a void at the inlet and will likely need to be replaced.

Issue 3: Broad Peaks
  • Cause A: High Extra-Column Volume

    • Diagnosis: Peaks appear broad but may still be symmetrical. The issue is more pronounced on high-efficiency, small-particle columns.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volumes.

  • Cause B: Column Overload

    • Diagnosis: Peak shape deteriorates (broadening and fronting) as the sample concentration increases.

    • Solution: Reduce the mass of sample injected by either lowering the concentration or the injection volume.

Understanding the Chemical Interactions

The unique chemical structure of GlcNAc-6P is central to the chromatographic challenges it presents. The following diagrams illustrate the key interactions responsible for poor peak shape and the mechanisms by which they can be overcome.

G cluster_0 Cause of Tailing: Silanol Interaction Analyte GlcNAc-6P (Negative Charge) Silanol Ionized Silanol Site -Si-O⁻ H⁺ (on Silica Surface) Analyte->Silanol Electrostatic Attraction (Causes Tailing)

Caption: Interaction of GlcNAc-6P with ionized silanols.

G cluster_1 Cause of Tailing: Metal Chelation Analyte GlcNAc-6-Phosphate (Chelating Group) Metal Metal Ions (Fe²⁺, Cr³⁺) (from Stainless Steel) Analyte->Metal Chelation (Adsorption Causes Tailing) G cluster_2 Solution: Ion-Pair Reversed-Phase Chromatography Analyte GlcNAc-6P (Anionic) Complex Neutral, Hydrophobic Ion-Pair Complex Analyte->Complex IP_Agent Ion-Pair Agent (TEA⁺) (Cationic Amine) IP_Agent->Complex C18_Phase C18 Stationary Phase (Hydrophobic) Complex->C18_Phase Hydrophobic Interaction (Good Retention & Peak Shape)

Technical Support Center: Quenching Strategies for N-Acetyl-D-glucosamine 6-phosphate Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quenching strategies in metabolomics studies of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics studies of GlcNAc-6-P?

A1: The primary goal of quenching is to instantaneously halt all enzymatic activity within biological samples. This ensures that the metabolic profile, including the concentration of GlcNAc-6-P, is a true representation of the state at the moment of sampling and does not change during sample preparation and extraction.[1][2]

Q2: Why is the choice of quenching method particularly critical for phosphorylated metabolites like GlcNAc-6-P?

A2: Phosphorylated metabolites, such as GlcNAc-6-P, can be highly labile and prone to enzymatic degradation. The turnover rate of such compounds can be on the order of seconds.[3] Therefore, a rapid and effective quenching method is crucial to prevent their artificial depletion or alteration, which would lead to inaccurate quantification and interpretation of results. Inefficient quenching can significantly underestimate the true intracellular concentrations of these key metabolites.[4][5]

Q3: What are the most common quenching methods used in metabolomics?

A3: The most common quenching methods involve rapid temperature drop to arrest enzymatic activity. These include:

  • Cold Solvent Quenching: Using pre-chilled organic solvents, most commonly a methanol (B129727) solution, to rapidly cool and permeate the cells.[6][7]

  • Liquid Nitrogen Quenching: Flash-freezing the biological sample by direct immersion in liquid nitrogen.[8][9]

  • Cold Saline/Buffered Solution Quenching: Using ice-cold isotonic solutions to wash and cool cells, although this is often a pre-quenching step followed by a more robust method.[10]

Q4: Can metabolite leakage be a problem when quenching for GlcNAc-6-P analysis, and how can it be minimized?

A4: Yes, metabolite leakage is a significant concern, especially when using organic solvents like methanol, as they can compromise cell membrane integrity.[6][10] This can lead to the loss of intracellular metabolites, including GlcNAc-6-P, into the quenching solution, resulting in an underestimation of their intracellular concentrations. To minimize leakage:

  • Optimize the methanol concentration and temperature. Some studies suggest that different methanol concentrations (e.g., 40% or 80%) may be optimal for different organisms to reduce leakage.[6][7]

  • Use buffered quenching solutions (e.g., with HEPES or ammonium (B1175870) carbonate) to help maintain cell membrane integrity.[11]

  • Minimize the exposure time of cells to the quenching solvent.

  • Consider rapid filtration for suspension cells to quickly separate them from the culture medium before quenching.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of GlcNAc-6-P Inefficient Quenching: Enzymatic degradation of GlcNAc-6-P continued after sampling.Ensure the quenching solution is sufficiently cold (e.g., -40°C or below for methanol solutions) and that the sample volume is small relative to the quenching solution to allow for a rapid temperature drop. For adherent cells, ensure the quenching solution is added rapidly after media removal.[12]
Metabolite Leakage: GlcNAc-6-P leaked from the cells into the quenching solution during the quenching or washing steps.Optimize the quenching protocol by testing different methanol concentrations or using a buffered quenching solution.[6][11] Minimize the duration of any washing steps. For suspension cells, consider a rapid filtration step.
Suboptimal Extraction: GlcNAc-6-P was not efficiently extracted from the cells after quenching.Ensure the chosen extraction solvent and protocol are suitable for phosphorylated compounds. A common method is a cold methanol/water extraction followed by a chloroform (B151607) phase separation.[13]
High variability in GlcNAc-6-P levels between replicates Inconsistent Quenching Procedure: Variations in the timing or technique of quenching between samples.Standardize the quenching protocol meticulously. Ensure consistent timing for media removal, washing, and addition of the quenching solution for every sample.[12]
Inconsistent Cell Handling: Differences in cell scraping (for adherent cells) or centrifugation speeds/times (for suspension cells).Use a consistent and gentle cell scraping technique. For suspension cells, ensure centrifugation parameters are identical for all samples.
Batch Effects: Variations in experimental conditions if samples are processed in multiple batches.Process all samples in a single batch if possible. If not, include quality control (QC) samples (pooled samples) throughout the analytical run to monitor and correct for batch effects.[14]
Presence of extracellular contaminants in the metabolite profile Inadequate Removal of Culture Medium: Residual medium containing metabolites that can interfere with the analysis of the intracellular pool.For adherent cells, perform a rapid wash with an ice-cold isotonic solution (e.g., saline or PBS) immediately before quenching.[8] For suspension cells, rapid filtration is an effective way to separate cells from the medium.

Quantitative Data Summary

The following table summarizes the reported recovery of phosphorylated metabolites using different quenching methods. While specific data for this compound is limited, these values for similar compounds provide a useful comparison.

Quenching Method Methanol Concentration (%) Temperature (°C) Average Recovery of Phosphorylated Sugars (%) Key Considerations
Cold Aqueous Methanol40-25~95%Found to be optimal for Penicillium chrysogenum, minimizing leakage.[6]
Cold Aqueous Methanol60-40~85%A commonly used method, but may cause some leakage depending on the cell type.[4][6]
Pure Methanol100-40~50%Can cause significant metabolite leakage in some organisms.[6]
Methanol-Quenching with Boiling-Ethanol-Extraction60 (for quenching)-40Significantly higher recovery for phosphorylated sugars compared to cold-solvent extraction aloneConsidered more accurate for a broad range of metabolites in yeast.[4][5]
Liquid NitrogenN/A-196High, but subsequent extraction is criticalProvides the most rapid quenching but requires careful handling to prevent sample warming during extraction.[8][9]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells
  • Preparation:

    • Prepare a quenching solution of 60% (v/v) methanol in water.

    • Pre-cool the quenching solution to -40°C in a dry ice/ethanol bath.

    • Prepare a wash solution of ice-cold 0.9% (w/v) NaCl.

  • Quenching:

    • Aspirate the culture medium from the adherent cells.

    • Immediately and rapidly wash the cells with the ice-cold NaCl solution (e.g., 5 mL for a 10 cm dish) and aspirate completely. This step should be performed as quickly as possible (less than 10 seconds).

    • Immediately add the pre-chilled quenching solution to the plate (e.g., 1 mL for a 10 cm dish).

    • Place the plate on a bed of dry ice.

  • Cell Lysis and Collection:

    • Using a pre-chilled cell scraper, scrape the cells in the quenching solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Proceed to Extraction:

    • Proceed immediately with the metabolite extraction protocol or store the lysate at -80°C.

Protocol 2: Liquid Nitrogen Quenching for Suspension Cells
  • Preparation:

    • Set up a vacuum filtration apparatus with a filter membrane (e.g., 0.45 µm pore size).

    • Have a dewar of liquid nitrogen ready.

  • Quenching:

    • Rapidly filter the cell suspension to separate the cells from the culture medium.

    • Immediately after filtration, use a pre-chilled spatula to scrape the cell paste from the filter membrane and plunge it directly into liquid nitrogen.

  • Storage and Extraction:

    • The frozen cell pellet can be stored at -80°C.

    • For extraction, ensure the pellet remains frozen during the initial steps of adding the extraction solvent to prevent any metabolic activity from resuming.

Visualizations

experimental_workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Aspirate Medium A2 Rapid Wash (Cold Saline) A1->A2 A3 Add Cold Methanol (-40°C) A2->A3 A4 Scrape and Collect Lysate A3->A4 Extraction Extraction A4->Extraction Proceed to Metabolite Extraction S1 Rapid Filtration S2 Scrape Cell Paste S1->S2 S3 Plunge in Liquid Nitrogen S2->S3 S3->Extraction Proceed to Metabolite Extraction

Caption: Quenching workflows for adherent and suspension cells.

troubleshooting_logic Start Low GlcNAc-6-P Signal Leakage Assess Metabolite Leakage (Analyze quenching solution) Start->Leakage IncompleteQuench Review Quenching Protocol (Temperature, Speed) Leakage->IncompleteQuench No Leakage OptimizeQuench Optimize Quenching: - Buffered Methanol - Different Methanol % Leakage->OptimizeQuench Leakage Detected ExtractionIssue Evaluate Extraction Efficiency IncompleteQuench->ExtractionIssue Protocol Consistent ImproveProtocol Standardize Protocol: - Consistent Timing - Rapid Handling IncompleteQuench->ImproveProtocol Protocol Inconsistent OptimizeExtraction Optimize Extraction Protocol ExtractionIssue->OptimizeExtraction Inefficient

Caption: Troubleshooting logic for low GlcNAc-6-P signal.

hexosamine_pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P N-Acetyl-D-glucosamine-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-Acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM1/PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 O_GlcNAcylation O-GlcNAcylation UDPGlcNAc->O_GlcNAcylation

Caption: The Hexosamine Biosynthesis Pathway highlighting GlcNAc-6-P.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Acetyl-D-glucosamine 6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P). The objective is to offer a comparative overview of key performance characteristics to aid in the selection of the most suitable analytical method for specific research and development needs. The methods are benchmarked against the principles of analytical method validation outlined in the ICH Q2(R2) guidelines.[1][2][3]

Method Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the validation parameters for three common analytical techniques for the quantification of this compound and similar molecules: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzymatic Assays, and Spectrophotometric Methods.

Table 1: Quantitative Comparison of Analytical Methods
ParameterHPLC-MS/MSEnzymatic AssaySpectrophotometric Method
Linear Range Wide, typically ng/mL to µg/mL6 µM to 200 µM (Endpoint)5-25 µg/mL (for a derivatized analogue)
Lower Limit of Quantification (LLOQ) High sensitivity, often in the low ng/mL range~0.7 µM (for a related UDP-GlcNAc assay)~1.0 µg/mL (for a related compound)
Limit of Detection (LOD) High sensitivity, often sub-ng/mL3 µM (Kinetic), 5 µM (Endpoint)~0.33 µg/mL (for a related compound)
Accuracy (% Recovery) Typically 85-115%90-110% (expected)98-102% (for a related compound)
Precision (%RSD) <15%<15% (expected for validated assays)<2%
Specificity High, based on mass-to-charge ratioHigh, based on enzyme-substrate specificityModerate, may be prone to interference

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, making it a powerful tool for the quantification of this compound in complex biological matrices.

1. Sample Preparation:

  • For biological samples, a protein precipitation step is performed using a cold organic solvent such as acetonitrile (B52724) or methanol.

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, and an internal standard (e.g., isotopically labeled GlcNAc-6P) is added.

  • The sample may be further diluted to fall within the linear range of the calibration curve.

2. Chromatographic Separation:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed for the retention of polar analytes like phosphorylated sugars.

  • Mobile Phase: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., water with a buffer like ammonium (B1175870) formate).

  • Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of phosphorylated compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in unknown samples is determined.

Enzymatic Assay

This method relies on the specific enzymatic conversion of a substrate, which is coupled to a detectable signal, often a change in absorbance or fluorescence. For N-Acetyl-D-glucosamine, an assay can be designed that first phosphorylates it to this compound.[4]

1. Principle:

  • N-acetyl-D-glucosamine (GlcNAc) is phosphorylated by GlcNAc Kinase (NagK) in the presence of ATP to form GlcNAc-6-phosphate and ADP.

  • The ADP produced is then used in a coupled enzymatic reaction with pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) to generate pyruvate and ATP.

  • Finally, lactate (B86563) dehydrogenase catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+.

  • The decrease in absorbance at 340 nm due to the consumption of NADH is directly proportional to the amount of GlcNAc initially present.

2. Reagents and Materials:

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • ATP solution

  • Phosphoenolpyruvate solution

  • NADH solution

  • GlcNAc Kinase (NagK)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • N-Acetyl-D-glucosamine standards

  • Microplate reader or spectrophotometer capable of reading at 340 nm

3. Procedure:

  • Prepare a master mix containing the reaction buffer, ATP, phosphoenolpyruvate, NADH, PK, and LDH.

  • Pipette the master mix into the wells of a microplate.

  • Add the N-Acetyl-D-glucosamine standards and unknown samples to their respective wells.

  • Initiate the reaction by adding GlcNAc Kinase to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C).

  • Monitor the decrease in absorbance at 340 nm over time (for a kinetic assay) or after a fixed time point (for an endpoint assay).

  • Construct a standard curve by plotting the change in absorbance versus the concentration of the N-Acetyl-D-glucosamine standards.

  • Determine the concentration of N-Acetyl-D-glucosamine in the unknown samples from the standard curve.

Spectrophotometric Method

Spectrophotometric methods are often based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. For amino sugars like glucosamine (B1671600), derivatization is often required to produce a chromophore.

1. Principle:

  • The amino group of glucosamine (or a related amino sugar) can be reacted with a derivatizing agent, such as phenylisothiocyanate (PITC), to form a phenylthiourea (B91264) derivative.

  • This derivative exhibits strong absorbance at a specific wavelength (e.g., 240 nm), which can be measured using a UV-Vis spectrophotometer.

2. Reagents and Materials:

  • Derivatizing agent (e.g., Phenylisothiocyanate)

  • Reaction buffer (e.g., aqueous sodium acetate)

  • Organic solvent (e.g., methanol)

  • Glucosamine standards

  • UV-Vis Spectrophotometer

3. Procedure:

  • Prepare standard solutions of glucosamine in the reaction buffer.

  • To a known volume of the standard or sample solution, add the derivatizing agent dissolved in an organic solvent.

  • The reaction may require heating in an alkaline medium to proceed to completion.

  • After the reaction is complete, the solution may be diluted with a suitable solvent.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (e.g., 240 nm) against a reagent blank.

  • Create a calibration curve by plotting the absorbance values against the corresponding concentrations of the glucosamine standards.

  • Calculate the concentration of glucosamine in the unknown samples using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method, using the HPLC-MS/MS method for this compound as an example, and the signaling pathway context for this molecule.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Selectivity Selectivity Sensitivity Sensitivity Selectivity->Sensitivity Optimization Optimization Sensitivity->Optimization Linearity Linearity Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Routine_Analysis Routine Analysis Stability->Routine_Analysis QC_Checks QC Checks Routine_Analysis->QC_Checks

Caption: Workflow for Analytical Method Validation.

Glucose Glucose Fructose_6P Fructose-6-Phosphate Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-Phosphate Fructose_6P->Glucosamine_6P GFAT Glutamine Glutamine Glutamine->Glucosamine_6P GlcNAc_6P N-Acetyl-D-glucosamine 6-Phosphate Glucosamine_6P->GlcNAc_6P GNA1 Acetyl_CoA Acetyl-CoA Acetyl_CoA->GlcNAc_6P GlcNAc_1P N-Acetyl-D-glucosamine 1-Phosphate GlcNAc_6P->GlcNAc_1P PGM3 UDP_GlcNAc UDP-N-Acetylglucosamine GlcNAc_1P->UDP_GlcNAc UAP1 UTP UTP UTP->UDP_GlcNAc Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation

Caption: Hexosamine Biosynthesis Pathway.

References

A Deep Dive into Amino Sugar Metabolism: A Comparative Analysis of N-Acetyl-D-glucosamine 6-phosphate and Glucosamine-6-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of key cellular building blocks is paramount. This guide provides a comprehensive comparative analysis of the metabolism of two central intermediates in the hexosamine biosynthetic pathway (HBP): N-Acetyl-D-glucosamine 6-phosphate (NAG-6P) and glucosamine-6-phosphate (GlcN-6P). By examining the enzymes that govern their interconversion, their respective metabolic fates, and the experimental methodologies used to study them, this document aims to provide a clear and objective resource for advancing research and therapeutic development in fields such as oncology, metabolism, and immunology.

The hexosamine biosynthetic pathway is a critical branch of glucose metabolism, consuming a small fraction of cellular glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This essential precursor is vital for the glycosylation of proteins and lipids, processes fundamental to a vast array of cellular functions. At the heart of the HBP lie the two key phosphorylated amino sugars, GlcN-6P and NAG-6P, whose metabolic balance is tightly regulated.

The Central Hub: The Hexosamine Biosynthetic Pathway

The primary route for the synthesis of both GlcN-6P and NAG-6P is the de novo hexosamine biosynthetic pathway. This pathway initiates with the conversion of the glycolytic intermediate fructose-6-phosphate (B1210287) to glucosamine-6-phosphate.

Metabolic Interplay of GlcN-6P and NAG-6P

Glucosamine-6-phosphate (GlcN-6P) is synthesized from fructose-6-phosphate and glutamine in a reaction catalyzed by the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT) .[1] Once formed, GlcN-6P stands at a critical metabolic crossroads. It can be acetylated to form this compound (NAG-6P) by glucosamine-6-phosphate N-acetyltransferase (GNA1 or GNPNAT) , utilizing acetyl-CoA as the acetyl donor.[2]

Conversely, NAG-6P can be deacetylated back to GlcN-6P by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) . This reversibility allows for dynamic regulation of the levels of these two crucial metabolites.

Furthermore, GlcN-6P can be shunted back into glycolysis through its conversion to fructose-6-phosphate, a reaction catalyzed by glucosamine-6-phosphate deaminase (NagB) .[3][4] This provides a direct link between amino sugar metabolism and central carbon metabolism.

The ultimate fate of NAG-6P within the HBP is its conversion to UDP-GlcNAc, the final product of the pathway that serves as the high-energy donor for glycosylation reactions.

Quantitative Comparison of Key Enzymes

The metabolic flux through the HBP and the relative concentrations of GlcN-6P and NAG-6P are dictated by the kinetic properties of the enzymes that govern their synthesis and interconversion. The following tables summarize key kinetic parameters for these enzymes from various organisms.

EnzymeOrganismSubstrateKmkcat (s⁻¹)KiInhibitorReference
GFAT1 (human) Homo sapiensFructose-6-Phosphate7 µM-6 µMGlucosamine-6-Phosphate[5]
--4 µMUDP-GlcNAc[5]
GFAT1Alt (human muscle variant) Homo sapiensFructose-6-Phosphate~2x higher than GFAT1-~5x lower than GFAT1UDP-GlcNAc
GFAT2 (human) Homo sapiensGlutamine-Slower than other GFATs--[1][6]
GNA1 (human) Homo sapiensAcetyl-CoA----[7]
NagB (Bacillus subtilis) Bacillus subtilisGlucosamine-6-Phosphate0.13 mM28~4 mM (Substrate inhibition)-[8][9]
NagB (Escherichia coli) Escherichia coliGlucosamine-6-Phosphate0.55 mM (in presence of GlcNAc-6P)---[4]
GNPDA1 (bovine) Bos taurusGlucosamine-6-Phosphate-10.1 (in presence of GlcNAc-6P)--[3]
Fructose-6-Phosphate5.9 mM (in presence of GlcNAc-6P)---[3]
NH₄⁺3.7 mM (in presence of GlcNAc-6P)---[3]
GNPDA2 (dGNPDA2) -Glucosamine-6-Phosphate0.25 mM250--[3]

Table 1: Kinetic Parameters of Key Enzymes in GlcN-6P and NAG-6P Metabolism. Note: "-" indicates data not available in the cited sources.

Intracellular Concentrations of GlcN-6P and NAG-6P

The intracellular concentrations of these metabolites can vary significantly depending on the cell type and metabolic state.

MetaboliteCell Type/ConditionConcentrationReference
Glucosamine-6-Phosphate (GlcN-6P) Adipocytes (treated with 2 mM glucosamine)Rises to >1,400 nmol/g[10]
Adipocytes (treated with glucose)Undetectable[10]
N-Acetyl-D-glucosamine Phosphate Salmonella Typhimurium (cytoplasmic Mg²⁺ starvation)Decreased[11]

Table 2: Reported Intracellular Concentrations of GlcN-6P and NAG-6P.

Signaling Pathways and Experimental Workflows

The metabolic interplay between GlcN-6P and NAG-6P is a central component of cellular nutrient sensing and signaling.

Hexosamine_Biosynthetic_Pathway Fructose_6P Fructose-6-Phosphate GlcN_6P Glucosamine-6-Phosphate (GlcN-6P) Fructose_6P->GlcN_6P GFAT Glycolysis Glycolysis Fructose_6P->Glycolysis Glutamine Glutamine Glutamine->GlcN_6P GlcN_6P->Fructose_6P NagB NAG_6P N-Acetyl-D-glucosamine 6-Phosphate (NAG-6P) GlcN_6P->NAG_6P Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAG_6P NAG_6P->GlcN_6P UDP_GlcNAc UDP-GlcNAc NAG_6P->UDP_GlcNAc ...

Figure 1: The Hexosamine Biosynthetic Pathway.

Experimental_Workflow Sample Cell/Tissue Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis Analytical Technique Derivatization->Analysis HPLC HPLC Analysis->HPLC LC_MS LC-MS/MS Analysis->LC_MS NMR NMR Analysis->NMR Data Data Analysis & Quantification HPLC->Data LC_MS->Data NMR->Data

Figure 2: General Experimental Workflow for Metabolite Analysis.

Detailed Experimental Protocols

Accurate quantification of GlcN-6P and NAG-6P is crucial for understanding their metabolic roles. Below are detailed protocols for key experiments.

Protocol 1: Quantification of GlcN-6P and NAG-6P using LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of GlcN-6P and NAG-6P in biological samples.

1. Metabolite Extraction:

  • Harvest cells or tissue and quench metabolism rapidly, for example, by flash-freezing in liquid nitrogen.

  • Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a vacuum or nitrogen stream.

2. Derivatization (Optional but Recommended for Improved Chromatographic Separation):

  • To enhance retention on reverse-phase chromatography columns, derivatize the amine groups of the hexosamine-phosphates.

  • A common method involves reaction with octanoic anhydride (B1165640) in the presence of a base like triethylamine.[12]

3. LC-MS/MS Analysis:

  • Reconstitute the dried and derivatized sample in an appropriate solvent (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).[12]

  • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

  • Use a suitable column for separation, such as a C18 column for derivatized samples or a HILIC column for underivatized polar metabolites.

  • Develop a multiple reaction monitoring (MRM) method for the specific parent and fragment ion transitions of derivatized or underivatized GlcN-6P and NAG-6P.

  • Include isotopically labeled internal standards for accurate quantification.

4. Data Analysis:

  • Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

  • Generate a standard curve using known concentrations of GlcN-6P and NAG-6P to quantify the amounts in the biological samples.

Protocol 2: Enzyme Assay for Glucosamine-6-Phosphate Deaminase (NagB)

This protocol describes a coupled enzyme assay to measure the activity of NagB by monitoring the production of fructose-6-phosphate.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • The reaction mixture should contain the substrate, glucosamine-6-phosphate, at various concentrations to determine kinetic parameters.

  • For the coupled reaction, include an excess of phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, along with NADP⁺.

2. Enzyme Reaction:

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified NagB enzyme or cell lysate containing NagB activity.

  • The fructose-6-phosphate produced by NagB is converted to glucose-6-phosphate by phosphoglucose isomerase.

  • Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH.

3. Detection:

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • The rate of NADPH formation is directly proportional to the activity of NagB.

4. Data Analysis:

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The metabolism of this compound and glucosamine-6-phosphate is intricately regulated and central to the hexosamine biosynthetic pathway. The balance between their synthesis, interconversion, and degradation has profound implications for cellular physiology and is a critical area of investigation in various disease states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of amino sugar metabolism and leverage this knowledge for the development of novel therapeutic strategies.

References

Cross-reactivity of antibodies against N-Acetyl-D-glucosamine 6-phosphate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of antibodies against N-Acetyl-D-glucosamine (GlcNAc) and its structural analogs. The information is intended for researchers, scientists, and drug development professionals working with glycosylated molecules and developing immunoassays. The focus of this guide is to present experimental data on antibody specificity, offering insights into the selection of appropriate reagents for research and diagnostic applications.

Introduction to Anti-GlcNAc Antibody Specificity

Antibodies targeting O-linked β-N-acetylglucosamine (O-GlcNAc) are crucial tools for studying this dynamic post-translational modification, which plays a significant role in cellular signaling, transcription, and the etiology of various diseases. The specificity of these antibodies is paramount for accurate detection and quantification of O-GlcNAc modified proteins. Cross-reactivity with related sugar moieties can lead to erroneous results and misinterpretation of biological data. This guide focuses on the well-characterized mouse monoclonal antibody, CTD110.6, as a case study to illustrate the principles of antibody-carbohydrate interaction and cross-reactivity assessment.

Data Presentation: Cross-Reactivity of Monoclonal Antibody CTD110.6

The following table summarizes the known cross-reactivity profile of the anti-O-GlcNAc monoclonal antibody CTD110.6 with various N-Acetyl-D-glucosamine analogs and related structures. The data is compiled from inhibition assays and direct binding studies.

Analog/StructureModificationCross-Reactivity with CTD110.6Supporting Evidence
β-O-linked N-acetylglucosamine (O-GlcNAc) Target EpitopeHigh The antibody was raised against a peptide containing serine-O-GlcNAc.[1]
Free N-acetylglucosamine (GlcNAc) Soluble AnalogInhibitory The monosaccharide GlcNAc effectively abolishes the immunoreactivity of CTD110.6.[2]
N-acetylgalactosamine (GalNAc) Structural AnalogNone Detected GalNAc does not inhibit the binding of CTD110.6, demonstrating specificity for the GlcNAc configuration.[2]
α-linked Ser/Thr-O-GlcNAc Anomeric Linkage VariantNone Detected The antibody is specific for the β-anomeric linkage.[3]
α-linked Ser-O-linked N-acetylgalactosamine Linkage and Sugar VariantNone Detected Demonstrates specificity for both the sugar and its linkage.[3]
N-linked oligosaccharides (on ovalbumin and IgG) Different Glycosylation TypeNone Detected The antibody does not recognize GlcNAc within complex N-linked glycans under normal conditions.[2]
Galactose-capped O-GlcNAc Modified TargetInhibitory Capping of the O-GlcNAc site with galactose inhibits the immunoreactivity of CTD110.6.[2]
N,N'-diacetylchitobiose (N-GlcNAc2) N-linked Glycan CoreCross-reactive under certain conditions CTD110.6 can recognize N-linked N,N'-diacetylchitobiose, particularly when it accumulates under cellular stress like glucose deprivation.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. The following are protocols for key experiments used to characterize the specificity of anti-GlcNAc antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantitatively assesses the specificity of an antibody by measuring the degree to which a soluble analog (inhibitor) prevents the antibody from binding to its immobilized target antigen.

Materials:

  • 96-well microtiter plates

  • O-GlcNAc-conjugated protein (e.g., O-GlcNAc-BSA) for coating

  • Anti-O-GlcNAc monoclonal antibody (e.g., CTD110.6)

  • A panel of sugar analogs for inhibition (e.g., GlcNAc, GalNAc, Glucose, etc.)

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgM)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of O-GlcNAc-conjugated protein at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Inhibition:

    • Prepare a series of dilutions for each sugar analog (inhibitor) in blocking buffer.

    • In a separate plate or tubes, pre-incubate a constant concentration of the anti-O-GlcNAc antibody with each dilution of the sugar analogs for at least 1 hour at room temperature.

  • Binding:

    • Wash the coated plate three times with wash buffer.

    • Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).

  • Measurement: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes a 50% reduction in antibody binding) can be calculated from the resulting sigmoidal curve.

Western Blotting for Cross-Reactivity Assessment

This technique is used to assess the binding of an antibody to a range of proteins that may or may not contain the target epitope.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Anti-O-GlcNAc primary antibody

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues under various conditions (e.g., with and without treatment with an O-GlcNAcase inhibitor like PUGNAc to increase O-GlcNAcylation).

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with ECL detection reagents and capture the chemiluminescent signal using an imaging system.

Visualizations

The following diagrams illustrate the experimental workflow for assessing antibody specificity and the signaling pathway context of O-GlcNAcylation.

experimental_workflow cluster_elisa Competitive ELISA cluster_wb Western Blot elisa_plate Plate coated with O-GlcNAc-BSA binding Binding to Plate elisa_plate->binding antibody Anti-O-GlcNAc Ab preincubation Pre-incubation antibody->preincubation analog Sugar Analog (Inhibitor) analog->preincubation preincubation->binding Add mixture detection Detection & Quantification binding->detection lysate Cell Lysate sds_page SDS-PAGE lysate->sds_page transfer Transfer to Membrane sds_page->transfer probing Probing with Anti-O-GlcNAc Ab transfer->probing wb_detection Detection probing->wb_detection

Figure 1: Experimental workflow for antibody specificity analysis.

OGlcNAc_pathway glucose Glucose udp_glcnac UDP-GlcNAc glucose->udp_glcnac Hexosamine Biosynthetic Pathway ogt OGT udp_glcnac->ogt protein Substrate Protein (Ser/Thr) oglc_protein O-GlcNAc-Protein protein->oglc_protein signaling Downstream Signaling (Transcription, etc.) oglc_protein->signaling ogt->protein Adds GlcNAc oga OGA oga->oglc_protein Removes GlcNAc

Figure 2: O-GlcNAc signaling pathway overview.

References

Confirming the Biosynthesis of N-Acetyl-D-glucosamine 6-phosphate: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling with alternative methods for confirming the biosynthesis of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), a crucial intermediate in the Hexosamine Biosynthetic Pathway (HBP). The HBP is a key metabolic route that integrates nutrient sensing with various cellular processes, making its study vital for understanding diseases like cancer and diabetes.[1][2] We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The Hexosamine Biosynthetic Pathway and GlcNAc-6P

The synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the end-product of the HBP, begins with glucose and involves several enzymatic steps. A key intermediate in this pathway is GlcNAc-6P. Its formation is primarily catalyzed by the enzyme Glucosamine-phosphate N-acetyltransferase (GNA1 or GNPNAT1), which transfers an acetyl group from acetyl-CoA to glucosamine-6-phosphate (GlcN-6P).[2][3] Confirming this biosynthetic step is critical for studying the regulation and flux of the entire pathway.

Method 1: Isotopic Labeling with Mass Spectrometry

Isotopic labeling is a powerful technique to trace the metabolic fate of a precursor molecule through a biosynthetic pathway.[4] By supplying cells with a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glucosamine, researchers can track the incorporation of the isotope into downstream metabolites like GlcNAc-6P using mass spectrometry (MS).[4][5]

Experimental Protocol: Metabolic Labeling with ¹³C-Glucose
  • Cell Culture: Culture cells of interest to mid-log phase in standard growth medium.

  • Medium Exchange: Replace the standard medium with a glucose-free medium supplemented with a known concentration of ¹³C₆-glucose (e.g., 10 mM) and dialyzed fetal bovine serum.[5]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into cellular metabolites.

  • Metabolite Extraction: After incubation, rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Use a high-resolution mass spectrometer to detect and quantify the mass shift in GlcNAc-6P, which indicates the incorporation of ¹³C atoms.[4][6]

Data Presentation
ParameterDescriptionTypical Result
Isotopologue Distribution The relative abundance of different isotopically labeled forms of GlcNAc-6P (e.g., M+1, M+2, etc.).A distribution pattern that reflects the number of labeled carbons incorporated from the precursor.
% Labeling The percentage of the GlcNAc-6P pool that has incorporated the isotopic label.>95% in many cell lines after 24 hours with ¹³C-glucose.
Metabolic Flux The rate of synthesis of GlcNAc-6P, which can be calculated using metabolic flux analysis models.[7]Varies depending on cell type and conditions.

Experimental Workflow

isotopic_labeling_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis start Culture Cells labeling Replace with ¹³C-Glucose Medium start->labeling incubation Incubate for Label Incorporation labeling->incubation quench Quench Metabolism & Harvest Cells incubation->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry lcms LC-MS/MS Analysis dry->lcms data Data Analysis (Isotopologue Distribution) lcms->data

Caption: Isotopic labeling and mass spectrometry workflow.

Method 2: In Vitro Enzyme Assays

Enzyme assays provide a direct measurement of the activity of the specific enzyme responsible for GlcNAc-6P synthesis, GNA1.[8] A common approach is a coupled enzyme assay, where the product of the GNA1 reaction is used as a substrate for a second enzyme, leading to a measurable change, such as a change in absorbance.

Experimental Protocol: Coupled Enzyme Assay for GNA1
  • Protein Expression and Purification: Express and purify recombinant GNA1 enzyme from a suitable expression system (e.g., E. coli).

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and the substrates glucosamine-6-phosphate (GlcN-6P) and acetyl-CoA.[8]

  • Coupling Enzymes and Reagents: Add the coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) and their respective substrates (phosphoenolpyruvate and NADH) to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the purified GNA1 enzyme.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This rate is proportional to the rate of the GNA1 reaction.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in µmol/min/mg) and determine kinetic parameters such as Kₘ and Vₘₐₓ by varying substrate concentrations.[8]

Data Presentation
ParameterDescriptionExample Value (for S. cerevisiae GNA1)
Kₘ (GlcN-6P) Michaelis constant for glucosamine-6-phosphate.~0.2 mM
Kₘ (Acetyl-CoA) Michaelis constant for acetyl-CoA.~0.05 mM
Vₘₐₓ Maximum reaction velocity.Dependent on enzyme concentration.
Specific Activity Rate of reaction per unit of enzyme.Varies with purification.

Experimental Workflow

enzyme_assay_workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement & Analysis buffer Prepare Reaction Buffer (Substrates, Coupling Enzymes) enzyme Add Purified GNA1 Enzyme buffer->enzyme spectro Monitor NADH Oxidation (Absorbance at 340 nm) enzyme->spectro kinetics Calculate Specific Activity & Kinetic Parameters spectro->kinetics

Caption: Coupled enzyme assay workflow for GNA1.

Method 3: Genetic Knockout/Knockdown Studies

Confirming the role of a gene in a biosynthetic pathway can be achieved by deleting it (knockout) or reducing its expression (knockdown) and observing the effect on the downstream metabolite.[9] For the synthesis of GlcNAc-6P, the gene encoding GNA1 would be targeted.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of GNA1
  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the GNA1 gene. Clone the gRNAs into a suitable CRISPR-Cas9 expression vector.

  • Cell Transfection: Transfect the target cells with the CRISPR-Cas9 vector containing the GNA1-specific gRNAs.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Genotype Verification: Screen the clones by PCR and DNA sequencing to confirm the knockout of the GNA1 gene.

  • Phenotypic Analysis: Assess the viability and growth of the knockout cells. In many organisms, GNA1 is essential, and its deletion can be lethal.[2][10]

  • Metabolite Analysis: Culture the knockout cells (if viable, or using a conditional knockout system) and extract metabolites. Analyze the levels of GlcNAc-6P and other HBP intermediates using LC-MS/MS to confirm a reduction or absence of the product.[11]

Data Presentation
ConditionRelative GlcNAc-6P LevelCell ViabilityPhenotype
Wild Type 100%NormalNormal growth.
GNA1 Knockout <5%Significantly Reduced/LethalSevere growth defect or cell death.[10]
Rescue with GlcNAc Partially RestoredPartially RescuedMay rescue some defects, but not all.[11]

Logical Workflow

knockout_logic_workflow cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_conclusion Conclusion hypo GNA1 is required for GlcNAc-6P synthesis ko Generate GNA1 Knockout Cells hypo->ko measure Measure GlcNAc-6P levels and assess phenotype ko->measure result GlcNAc-6P is absent; Cell viability is compromised measure->result conclusion_text Hypothesis Confirmed: GNA1 is essential for GlcNAc-6P biosynthesis result->conclusion_text conclusion conclusion

Caption: Logical workflow of a gene knockout experiment.

Comparison of Methods

FeatureIsotopic LabelingEnzyme AssaysGenetic Knockout/Knockdown
Principle Traces the flow of atoms from a precursor to a product in intact cells.Measures the catalytic activity of an isolated enzyme in vitro.Assesses the necessity of a gene for a specific function in vivo.
Information Provided Pathway connectivity, metabolic flux, relative pathway contributions.Enzyme efficiency, substrate specificity, kinetic parameters, inhibitor screening.Gene function, essentiality of the pathway for cell viability.
Advantages - Provides a dynamic view of metabolism in a physiological context.- Highly sensitive and specific.- Can quantify pathway flux.[7]- Allows for detailed characterization of a single enzyme.- High-throughput screening of inhibitors is possible.- Directly links a gene to a metabolic product.- Confirms the physiological relevance of the pathway.
Disadvantages - Can be expensive due to the cost of labeled substrates.- Data analysis for flux calculations can be complex.- Does not directly measure enzyme kinetics.- In vitro conditions may not reflect the cellular environment.- Does not provide information about pathway flux in intact cells.- Can be lethal if the gene is essential, requiring conditional systems.- Off-target effects can occur.- Does not provide kinetic information.

Conclusion

The confirmation of this compound biosynthesis can be approached through several robust methods, each providing unique insights. Isotopic labeling is unparalleled for tracking metabolic flux and pathway dynamics within a living system. Enzyme assays are ideal for detailed biochemical characterization of the responsible enzyme, GNA1, and for high-throughput screening of potential inhibitors. Genetic knockout studies provide the definitive link between the GNA1 gene and its essential role in the production of GlcNAc-6P and overall cell viability. The choice of method will ultimately depend on the specific research question being addressed, with a combination of these approaches often providing the most comprehensive understanding of the pathway.

References

Comparative Analysis of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) Levels in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) levels in different bacterial strains, supported by experimental data and detailed methodologies. GlcNAc-6P is a critical metabolic intermediate situated at the crossroads of glycolysis and the biosynthesis of essential cell wall components, such as peptidoglycan.[1][2] Its intracellular concentration is a key indicator of the metabolic state and nutrient availability for bacteria.

Data Presentation: Intracellular GlcNAc-6P Concentrations

The quantification of intracellular metabolites like GlcNAc-6P can be influenced by growth conditions and the specific bacterial strain. The following table summarizes available quantitative data from the cited literature. Notably, comprehensive studies directly comparing GlcNAc-6P levels across a wide range of bacterial species under standardized conditions are limited.

Bacterial StrainGrowth ConditionIntracellular GlcNAc-6P Concentration (μM)
Escherichia coliGrowth on Glucose14 ± 6[3]
Bacillus subtilisGrowth on GlucoseNot reported in cited literature
Pseudomonas aeruginosaGrowth on GlucoseNot reported in cited literature
Staphylococcus aureusGrowth on GlucoseNot reported in cited literature

The data for Escherichia coli indicates a low basal level of GlcNAc-6P during growth on glucose, where the primary source of this metabolite is likely from cell wall recycling.[3]

Metabolic Fate of N-Acetyl-D-glucosamine (GlcNAc)

The metabolism of GlcNAc is central to both catabolism and anabolism in bacteria. External GlcNAc is transported into the cell and phosphorylated to form GlcNAc-6P. This intermediate is then channeled into different pathways depending on the cell's metabolic needs.

The following diagram illustrates the primary metabolic pathway for GlcNAc utilization in bacteria like Escherichia coli.

GlcNAc_Metabolism cluster_transport Cell Exterior cluster_cytoplasm Cytoplasm GlcNAc_ext GlcNAc (External) NagE NagE (PTS) GlcNAc_ext->NagE Transport & Phosphorylation GlcNAc_6P N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) NagA NagA GlcNAc_6P->NagA Deacetylation GlcN_6P Glucosamine-6-phosphate (GlcN-6P) NagB NagB GlcN_6P->NagB Deamination GlmM_GlmU GlmM/GlmU GlcN_6P->GlmM_GlmU Isomerization & Activation Fru_6P Fructose-6-phosphate (B1210287) Glycolysis Glycolysis Fru_6P->Glycolysis UDP_GlcNAc UDP-GlcNAc Peptidoglycan Peptidoglycan Synthesis UDP_GlcNAc->Peptidoglycan NagE->GlcNAc_6P NagA->GlcN_6P NagB->Fru_6P GlmM_GlmU->UDP_GlcNAc

Caption: Metabolic pathway of GlcNAc in bacteria.

In this pathway, GlcNAc is first converted to GlcNAc-6P.[4] The enzyme NagA then deacetylates GlcNAc-6P to produce glucosamine-6-phosphate (GlcN-6P).[3][5] GlcN-6P serves as a crucial branch point. It can either be deaminated by NagB to fructose-6-phosphate, which enters glycolysis, or it can be utilized by the GlmM and GlmU enzymes to synthesize UDP-GlcNAc, a precursor for peptidoglycan and lipopolysaccharide biosynthesis.[2][3]

Experimental Protocols

Accurate comparison of GlcNAc-6P levels requires standardized and robust experimental procedures. The following sections outline a general workflow for the extraction and quantification of this metabolite from bacterial cells.

Bacterial Growth and Metabolite Extraction

This protocol is adapted from methodologies used for the analysis of intracellular metabolites.[5]

  • Cell Culture: Grow bacterial strains to the mid-logarithmic phase in a defined medium (e.g., M9 minimal medium) supplemented with a specific carbon source (e.g., 2% glucose).

  • Harvesting: Rapidly harvest the cells by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to quench metabolic activity.

  • Cell Lysis: Resuspend the cell pellets in a cold sonication buffer (e.g., 100 mM KCl, 1 mM EDTA, 50 mM KH₂PO₄, pH 7.5). Lyse the cells using a sonicator at 4°C, applying multiple pulses to ensure complete disruption.[5]

  • Deproteinization: Remove proteins from the cell lysate, as they can interfere with subsequent assays. This is achieved by adding an equal volume of 0.1 M perchloric acid, followed by incubation on ice and centrifugation (e.g., 16,000 x g for 30 minutes at 4°C) to pellet the precipitated proteins.[5]

  • Sample Preparation: Carefully collect the supernatant containing the metabolites. The pH can be adjusted as needed for the specific quantification assay.

Quantification of GlcNAc-6P by Enzymatic Assay

This method relies on a series of coupled enzymatic reactions that result in a measurable change in NADH absorbance, which is stoichiometric to the amount of GlcNAc-6P in the sample. This approach is based on established principles for quantifying phosphorylated sugars.[6]

  • Principle: This assay can be adapted to measure GlcNAc-6P. The sample containing GlcNAc-6P is first treated with a deacetylase (NagA) to convert it to glucosamine-6-phosphate (GlcN-6P). GlcN-6P is then deaminated by glucosamine-6-phosphate deaminase (NagB) to produce fructose-6-phosphate. The subsequent steps involve the conversion of fructose-6-phosphate through the glycolytic pathway, coupled to the oxidation of NADH to NAD+, which can be monitored spectrophotometrically.

  • Alternative Principle: An alternative assay involves the enzymatic conversion of GlcNAc to GlcNAc-6P using GlcNAc Kinase (NagK) and ATP. The ADP produced is then used in a coupled reaction with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.[6] To measure existing GlcNAc-6P, the initial NagK step would be omitted, and the sample would be processed through the subsequent enzymatic steps that can be linked to NADH oxidation.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • ATP and Phosphoenolpyruvate (PEP)

    • NADH

    • Coupling enzymes: N-acetylglucosamine-6-phosphate deacetylase (NagA), glucosamine-6-phosphate deaminase (NagB), phosphoglucose (B3042753) isomerase, phosphofructokinase, aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Procedure:

    • Add the extracted sample to the reaction mixture in a cuvette or 96-well plate.

    • Initiate the reaction by adding a key enzyme (e.g., NagA).

    • Monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Quantify the initial concentration of GlcNAc-6P by comparing the change in absorbance to a standard curve prepared with known concentrations of GlcNAc-6P.

References

Functional comparison of N-Acetyl-D-glucosamine 6-phosphate with N-acetylmuramic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) and N-acetylmuramic acid (MurNAc) are fundamental carbohydrate molecules in bacterial physiology. Both are indispensable for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. While they are biochemically related, their distinct functions within the biosynthetic pathway present different opportunities for therapeutic intervention. This guide provides an objective functional comparison, supported by experimental data and detailed methodologies, to inform research and drug development strategies.

Core Functional and Biochemical Comparison

GlcNAc-6P serves as an early, central precursor in amino sugar metabolism, while MurNAc is a specialized molecule whose synthesis marks the committed step towards building the peptidoglycan polymer. Their distinct roles are summarized below.

FeatureThis compound (GlcNAc-6P)N-acetylmuramic acid (MurNAc)
Primary Role A key metabolic intermediate in amino sugar metabolism.[1] It is a precursor for UDP-N-acetylglucosamine (UDP-GlcNAc), a building block for peptidoglycan, teichoic acids, and lipopolysaccharides.[2][3]An essential and unique structural component of the peptidoglycan backbone.[4][5] Its lactyl ether group serves as the attachment point for the peptide side chains that cross-link the glycan strands.[6]
Origin in Pathway Derived from fructose-6-phosphate (B1210287) in the early stages of the amino sugar pathway.[7][8] It can also be generated from recycled N-acetylglucosamine (GlcNAc) from the cell wall.[9]Synthesized exclusively from UDP-GlcNAc in the cytoplasm.[4][8] This is a two-step process catalyzed by the enzymes MurA and MurB.[6]
Key Associated Enzymes GlmM (Phosphoglucosamine mutase) isomerizes it to GlcNAc-1-phosphate.[8] NagA (GlcNAc-6-P deacetylase) can deacetylate it to glucosamine-6-phosphate, channeling it into glycolysis or cell wall recycling pathways.[2][9]MurA and MurB catalyze its formation from UDP-GlcNAc.[6] Mur ligases (C, D, E, F) sequentially add amino acids to form the UDP-MurNAc-pentapeptide precursor.[8][10]
Significance in Drug Development The NagA enzyme is a potential drug target, particularly in pathogens like Mycobacterium tuberculosis, as its inhibition disrupts essential amino sugar metabolism.[9]The MurA enzyme is a well-established target for antibiotics, notably fosfomycin, which irreversibly inhibits it.[4][6] The entire Mur ligase cascade represents a series of attractive targets for novel antibiotic discovery.[11]

Visualization of Key Pathways and Protocols

Peptidoglycan Biosynthesis Pathway

This diagram illustrates the cytoplasmic steps of peptidoglycan synthesis, highlighting the sequential roles of GlcNAc-6P as a precursor and MurNAc as the subsequent, committed building block.

Peptidoglycan_Biosynthesis cluster_0 Amino Sugar Synthesis cluster_1 Committed Peptidoglycan Pathway F6P Fructose-6P GlcN6P Glucosamine-6P F6P->GlcN6P GlmS GlcNAc6P N-Acetyl-D-glucosamine-6P GlcN6P->GlcNAc6P GlmA GlcNAc1P GlcNAc-1P GlcNAc6P->GlcNAc1P GlmM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc GlmU UDPMurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) UDPGlcNAc->UDPMurNAc MurA, MurB UDPMurNAc_Penta UDP-MurNAc-pentapeptide UDPMurNAc->UDPMurNAc_Penta MurC-F Ligases Lipid_I Lipid I UDPMurNAc_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylases, Transpeptidases

Caption: Cytoplasmic pathway of peptidoglycan precursor synthesis.

Experimental Workflow: MurA Inhibition Assay

A common method to screen for inhibitors of MurNAc synthesis is to measure the activity of the MurA enzyme. This is often done by quantifying the inorganic phosphate (B84403) released during the reaction.

MurA_Inhibition_Assay Start Prepare Reaction Components Components 1. Purified MurA Enzyme 2. UDP-GlcNAc (Substrate 1) 3. Phosphoenolpyruvate (B93156) (PEP) (Substrate 2) 4. Test Compound / DMSO Control 5. Assay Buffer (e.g., HEPES) Start->Components Mix Mix Enzyme, Buffer, UDP-GlcNAc, and Test Compound. Pre-incubate. Start->Mix Initiate Initiate reaction by adding PEP Mix->Initiate Incubate Incubate at 37°C for a defined time (e.g., 15-60 min) Initiate->Incubate Stop Stop reaction & Detect Product Incubate->Stop Detection Add Malachite Green Reagent to detect inorganic phosphate (Pi) Stop->Detection Measure Measure Absorbance at ~650 nm Detection->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for an in vitro MurA enzyme inhibition assay.

Experimental Workflow: Peptidoglycan Composition Analysis

To assess the downstream impact of inhibiting cell wall synthesis, the chemical composition of the final peptidoglycan polymer can be analyzed by UPLC/HPLC.

Peptidoglycan_Analysis Start Grow Bacterial Culture (with/without inhibitor) Harvest Harvest Cells & Lyse (e.g., boiling in SDS) Start->Harvest Isolate Isolate Insoluble Peptidoglycan (Sacculi) via Ultracentrifugation Harvest->Isolate Digest Digest Sacculi with Muramidase (e.g., Mutanolysin) to release muropeptides Isolate->Digest Reduce Reduce Muropeptides (Sodium Borohydride) Digest->Reduce Separate Separate Muropeptides by RP-UPLC/HPLC Reduce->Separate Analyze Analyze Chromatogram: Quantify Peak Areas, Identify Muropeptides (MS) Separate->Analyze

Caption: Workflow for muropeptide analysis by UPLC/HPLC.

Experimental Protocols

In vitro MurA Inhibition Assay

This protocol is used to quantify the inhibitory activity of a compound against the MurA enzyme. The assay measures the production of inorganic phosphate (Pi), a byproduct of the MurA-catalyzed reaction.[11][12]

Methodology:

  • Reagent Preparation : Prepare solutions of purified MurA enzyme, UDP-N-acetylglucosamine (UNAG), phosphoenolpyruvate (PEP), and the test compound (typically dissolved in DMSO). Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.8).

  • Reaction Setup : In a microplate well, combine the assay buffer, MurA enzyme, UNAG, and the test compound at various concentrations. Include a positive control (known inhibitor like fosfomycin) and a negative control (DMSO vehicle).

  • Pre-incubation : Incubate the mixture for a set period (e.g., 10-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation : Start the reaction by adding PEP to each well.

  • Incubation : Incubate the reaction plate at 37°C for a specific duration (e.g., 15-60 minutes) during which the reaction proceeds linearly.

  • Detection : Stop the reaction and quantify the Pi produced by adding a malachite green-based reagent.[11][13] This reagent forms a colored complex with free phosphate.

  • Measurement and Analysis : After a brief color development period (e.g., 5 minutes), measure the absorbance at approximately 650 nm using a microplate reader.[12] Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Analysis of Peptidoglycan Composition by UPLC

This protocol details the analysis of changes in peptidoglycan structure after treating bacteria with a potential inhibitor. It involves isolating the cell wall, breaking it down into its constituent muropeptides, and separating them using Ultra-Performance Liquid Chromatography (UPLC).[14][15]

Methodology:

  • Cell Culture and Harvest : Grow bacterial cultures to mid-logarithmic phase in the presence and absence of the test inhibitor. Harvest cells by centrifugation.

  • Sacculi Isolation : Resuspend cell pellets and add them to a boiling solution of Sodium Dodecyl Sulfate (SDS) to lyse the cells and solubilize membranes and proteins, leaving the insoluble peptidoglycan sacculus intact.[16]

  • Washing : Wash the crude sacculi extensively with ultrapure water via repeated ultracentrifugation steps to completely remove the SDS.

  • Enzymatic Digestion : Resuspend the clean sacculi in a suitable buffer (e.g., sodium phosphate) and digest them into soluble muropeptides overnight using a muramidase, such as mutanolysin or cellosyl.[15]

  • Reduction : Stop the digestion by boiling. To prevent the formation of anomers which can complicate chromatography, reduce the terminal MurNAc residues to muramitol using sodium borohydride.[17]

  • Sample Preparation for UPLC : Adjust the pH of the muropeptide solution to 2.0-4.0 with orthophosphoric acid.

  • UPLC Analysis : Inject the sample onto a reverse-phase C18 column. Separate the muropeptides using a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in formic acid).

  • Data Analysis : Monitor the elution of muropeptides by UV absorbance (e.g., at 204 nm). Identify and quantify peaks by comparing their retention times to known standards or by using in-line mass spectrometry (MS).[14] Compare the muropeptide profiles of treated and untreated samples to identify changes in cross-linking, chain length, or precursor accumulation.

References

A Comparative Analysis of Enzyme Kinetics for N-Acetyl-D-glucosamine 6-phosphate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic comparison of key enzymes that metabolize N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), a critical intermediate in amino sugar metabolism. Understanding the substrate specificity and catalytic efficiency of these enzymes is paramount for drug development, particularly in targeting microbial pathways. This document summarizes key kinetic parameters, details common experimental protocols, and visualizes the metabolic context of these enzymatic reactions.

Kinetic Performance of Key Enzymes

The metabolism of GlcNAc-6P is primarily carried out by N-acetylglucosamine-6-phosphate deacetylase (NagA), a metalloenzyme belonging to the amidohydrolase superfamily.[1][2] This enzyme catalyzes the hydrolysis of the N-acetyl group from GlcNAc-6P to produce glucosamine-6-phosphate (GlcN-6P) and acetate, a crucial step for the entry of these molecules into central metabolic pathways like glycolysis.[1][3] Another enzyme, GlcNAc-6-phosphate dehydratase (NagS), has also been identified to act on GlcNAc-6P.[4][5]

The following table summarizes the kinetic parameters of NagA from various organisms with GlcNAc-6P and several of its structural analogs. This data highlights the substrate preferences and catalytic efficiencies of these enzymes.

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Streptomyces coelicolor NagAThis compound (GlcNAc-6P)--1.01 x 10⁵[4][5]
N-Acetyl-D-mannosamine 6-phosphate (ManNAc-6P)--6.06 x 10³[4][5]
N-Acetyl-D-galactosamine 6-phosphate (GalNAc-6P)--1.03 x 10⁴[4][5]
Escherichia coli NagA (Zn²⁺-reconstituted)This compound (GlcNAc-6P)0.08102-[6]
N-Acetyl-D-galactosamine 6-phosphate (GalNAc-6P)1.24--[6]
N-Thioacetyl-D-glucosamine 6-phosphate---[1]
N-Trifluoroacetyl-D-glucosamine 6-phosphate-26x faster than GlcNAc-6P-[1]
N-Formyl-D-glucosamine 6-phosphate-5x slower than GlcNAc-6P-[1]
N-Acetyl-D-glucosamine 6-sulfate---[1]
Mycobacterium tuberculosis NagA homologs (MMNagA & MSNagA)This compound (GlcNAc-6P)---[7]
N-Acetyl-D-galactosamine 6-phosphate (GalNAc-6P)---[7]
N-Acetyl-D-mannosamine 6-phosphate (ManNAc-6P)---[7]
N-Acetyl-D-glucosamine 6-sulfate7-fold higher K_m_ than GlcNAc-6P--[7]
Streptomyces coelicolor NagSThis compound (GlcNAc-6P)0.4524.67~5.48 x 10⁴[4][5]
N-Acetyl-D-mannosamine 6-phosphate (ManNAc-6P)0.680.90~1.32 x 10³[4][5]
Pasteurella multocida NagA (PmNagA)This compound (GlcNAc-6P)0.13383.6-[8]

Metabolic Pathway of GlcNAc-6P

The following diagram illustrates the central role of GlcNAc-6P in amino sugar metabolism and the key enzymatic reactions involving NagA and NagS.

GlcNAc_Metabolism cluster_enzymes Enzymatic Conversions GlcNAc N-Acetyl-D-glucosamine NagK NagK GlcNAc->NagK ATP -> ADP GlcNAc6P N-Acetyl-D-glucosamine 6-phosphate NagA NagA GlcNAc6P->NagA H₂O -> Acetate NagS NagS GlcNAc6P->NagS - H₂O GlcN6P D-Glucosamine 6-phosphate NagB NagB GlcN6P->NagB Fru6P Fructose 6-phosphate Glycolysis Glycolysis Fru6P->Glycolysis Dehydrated_Product Dehydrated Product NagK->GlcNAc6P NagA->GlcN6P NagB->Fru6P NagS->Dehydrated_Product

Metabolic fate of this compound.

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using spectrophotometric assays. The following provides a general overview of the methodologies employed.

Enzyme Expression and Purification: The gene encoding the enzyme of interest (e.g., nagA) is often cloned into an expression vector and overexpressed in a suitable host, such as Escherichia coli. The enzyme is then purified to homogeneity using standard chromatographic techniques, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

Coupled Spectrophotometric Assay for NagA Activity: The activity of N-acetylglucosamine-6-phosphate deacetylase (NagA) is commonly measured using a coupled enzyme assay. The production of glucosamine-6-phosphate is coupled to the activity of glucosamine-6-phosphate deaminase (NagB), which converts glucosamine-6-phosphate to fructose-6-phosphate (B1210287) and ammonia. The subsequent reduction of NAD⁺ to NADH by a suitable dehydrogenase in the presence of fructose-6-phosphate can be monitored by the change in absorbance at 340 nm.

General Assay Conditions: Kinetic assays are typically performed at a constant temperature (e.g., 30°C or 37°C) and pH (e.g., pH 7.5 or 8.0) in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer).[1][6] The reaction is initiated by the addition of the enzyme to a reaction mixture containing the substrate at varying concentrations.

Data Analysis: Initial reaction velocities are measured and plotted against the substrate concentration. The kinetic parameters, Michaelis constant (K_m_) and maximum velocity (V_max_), are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[9] The turnover number (k_cat_) is calculated from V_max_ and the enzyme concentration, and the catalytic efficiency is expressed as the k_cat_/K_m_ ratio.

Solvent Viscosity Analysis: To probe rate-limiting steps in the catalytic mechanism, the effect of solvent viscosity on the kinetic parameters can be investigated.[3] Sucrose is commonly used as a viscogen. These experiments can help determine if product release or a chemical step is rate-limiting.[3]

Summary

The kinetic data compiled in this guide demonstrates that N-acetylglucosamine-6-phosphate deacetylase (NagA) exhibits a clear preference for its native substrate, GlcNAc-6P. However, it can also process various structural analogs, albeit with generally lower efficiency. For instance, NagA from S. coelicolor shows a significantly higher catalytic efficiency for GlcNAc-6P compared to its epimers, ManNAc-6P and GalNAc-6P.[4][5] Modifications to the N-acetyl group, such as trifluoroacetylation, can dramatically increase the rate of hydrolysis, suggesting that the chemical step of catalysis is at least partially rate-limiting.[1] Furthermore, the presence of a negatively charged group at the 6-position of the sugar is crucial for substrate recognition, as evidenced by the significantly higher K_m_ for N-acetyl-D-glucosamine 6-sulfate compared to the phosphorylated substrate.[7] The enzyme NagS also demonstrates a strong preference for GlcNAc-6P over ManNAc-6P.[4][5]

This comparative analysis provides valuable insights for researchers in the field, aiding in the design of enzyme inhibitors and the development of novel therapeutics targeting bacterial cell wall biosynthesis and amino sugar metabolism.

References

A Researcher's Guide to Orthogonal Validation of N-Acetyl-D-glucosamine 6-phosphate (NAG-6P) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-D-glucosamine 6-phosphate (NAG-6P), a key intermediate in the hexosamine biosynthesis pathway, is critical for understanding cellular metabolism and developing novel therapeutics. This guide provides an objective comparison of orthogonal methods for NAG-6P quantification, supported by experimental data, to aid in the selection of the most appropriate analytical technique.

This guide delves into a comparative analysis of various analytical techniques for the quantification of NAG-6P. The primary orthogonal methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE). Each method's performance is scrutinized based on key validation parameters to provide a comprehensive overview for researchers.

Comparative Analysis of Orthogonal Quantification Methods

The selection of an appropriate quantification method for NAG-6P is contingent on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. The following tables summarize the key performance characteristics of the discussed orthogonal methods.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay (Colorimetric)Capillary Electrophoresis (CE)
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile derivatives followed by mass-based detection.Enzymatic conversion of the analyte, leading to a colored product measured by absorbance.Separation of analytes based on their electrophoretic mobility in a capillary.
Linear Range 20 - 1280 ng/mL (for N-acetylglucosamine)[1][2]Wide linear range, with detection in the lower femtomol range.[3][4]6 µM to 200 µM (Endpoint assay for N-acetylglucosamine)[5]2.00 µg/mL to 1.80 mg/mL (for glucosamine)[6]
Limit of Detection (LOD) High sensitivity, though specific LOD for NAG-6P may vary.Lower femtomol range.[3][4]5 µM (Endpoint assay for N-acetylglucosamine)[5]1.00 µg/mL (for glucosamine)[6]
Precision (%CV) Typically <15%High precision.Dependent on assay kit and execution.Run-to-run RSD of 2.72% for peak area (for glucosamine)[6]
Accuracy High accuracy with the use of internal standards.High accuracy with the use of internal standards.Can be influenced by matrix effects.Recoveries in the range of 88.0-99.7% (for glucosamine)[6]
Specificity Highly specific due to MS/MS detection.High specificity, especially with derivatization.Can be highly specific depending on the enzyme used.[5]Good specificity, can separate structurally similar compounds.
Sample Throughput Moderate to high, amenable to automation.Lower, due to derivatization and longer run times.High, suitable for plate-based formats.Moderate.
Key Advantages High sensitivity and specificity, suitable for complex matrices.High separation efficiency and sensitivity.Cost-effective, simple, and high-throughput.High separation efficiency, low sample and reagent consumption.
Key Limitations Higher equipment cost, potential for matrix effects.Requires derivatization, which can be time-consuming.Indirect measurement, potential for interferences.Can have lower sensitivity compared to MS-based methods.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the Hexosamine Biosynthesis Pathway and a general experimental workflow for the orthogonal validation of NAG-6P quantification.

cluster_HBP Hexosamine Biosynthesis Pathway Fructose-6-P Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glucosamine-6-P NAG-6-P NAG-6-P Glucosamine-6-P->NAG-6-P GNA1 Acetyl-CoA Acetyl-CoA CoA CoA Acetyl-CoA->NAG-6-P NAG-1-P NAG-1-P NAG-6-P->NAG-1-P PGM3 UDP-NAG UDP-NAG NAG-1-P->UDP-NAG UAP1 UTP UTP PPi PPi UTP->UDP-NAG Glycoproteins, Glycolipids, etc. Glycoproteins, Glycolipids, etc. UDP-NAG->Glycoproteins, Glycolipids, etc.

Hexosamine Biosynthesis Pathway showing the central role of NAG-6P.

cluster_workflow Orthogonal Method Validation Workflow Sample Sample Extraction Sample Preparation (e.g., Extraction, Derivatization) Sample->Extraction Quant_LCMS LC-MS/MS Quantification Extraction->Quant_LCMS Quant_GCMS GC-MS Quantification Extraction->Quant_GCMS Quant_Enzyme Enzymatic Assay Quantification Extraction->Quant_Enzyme Quant_CE Capillary Electrophoresis Quantification Extraction->Quant_CE Comparison Data Comparison and Statistical Analysis Quant_LCMS->Comparison Quant_GCMS->Comparison Quant_Enzyme->Comparison Quant_CE->Comparison Validation Method Validation Report Comparison->Validation

Experimental workflow for orthogonal validation of NAG-6P quantification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are generalized protocols for the key experiments cited.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of NAG-6P in complex biological matrices.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase. An internal standard (e.g., ¹³C-labeled NAG-6P) should be added at the beginning of the sample preparation process for accurate quantification.

  • Chromatographic Conditions:

    • Column: A mixed-mode column, such as a Newcrom B, is suitable for retaining and separating phosphorylated sugars like NAG-6P.[7]

    • Mobile Phase: A gradient elution using water and acetonitrile with an additive like formic acid is typically employed.[7]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phosphorylated compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NAG-6P and its internal standard need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and is a powerful tool for the quantification of NAG-6P after derivatization.

  • Sample Preparation and Derivatization:

    • Extract NAG-6P from the sample as described for LC-MS/MS.

    • Dry the extract completely.

    • Perform a two-step derivatization:

      • Oximation: React the dried extract with an oximation reagent (e.g., O-ethylhydroxylamine in pyridine) to protect the carbonyl group.

      • Silylation: Subsequently, add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to derivatize the hydroxyl and phosphate (B84403) groups, making the analyte volatile.[3][4]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.

    • Injection: Splitless injection is preferred for trace analysis.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Detection Mode: Selected Ion Monitoring (SIM) or MRM (with a triple quadrupole instrument) can be used for quantification.

Enzymatic Assay (Colorimetric)

This method relies on the specific enzymatic conversion of the analyte, which is coupled to a color-producing reaction. While a direct kit for NAG-6P is not commonly available, a coupled enzyme assay can be developed. An example principle for a related compound, N-acetylglucosamine (NAG), involves the phosphorylation of NAG to NAG-6P, followed by a series of enzymatic reactions that lead to a measurable change in NADH absorbance.[5]

  • Principle (for a coupled assay):

    • An enzyme specific for NAG-6P (e.g., a phosphatase) could be used to release a product that can be measured.

    • Alternatively, if quantifying the precursor NAG, it is first phosphorylated to NAG-6P by NagK.

    • The ADP produced is used by pyruvate (B1213749) kinase to generate pyruvate.

    • Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.

    • The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of NAG.[5]

  • Assay Procedure:

    • Prepare samples and standards in a 96-well plate.

    • Add the reaction mixture containing the necessary enzymes and substrates.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the change in absorbance at the appropriate wavelength using a microplate reader.

Capillary Electrophoresis (CE)

CE offers high separation efficiency for charged molecules like NAG-6P and is a valuable orthogonal technique.

  • Sample Preparation:

    • Sample extraction is similar to that for LC-MS/MS. The final extract should be dissolved in the background electrolyte.

  • Electrophoretic Conditions:

    • Capillary: An uncoated fused-silica capillary is often used.

    • Background Electrolyte (BGE): The choice of BGE is critical for separation and can consist of a buffer system (e.g., phosphate or borate (B1201080) buffer) at a specific pH.

    • Separation Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.

    • Injection: Samples can be introduced into the capillary by hydrodynamic or electrokinetic injection.

    • Detection: UV-Vis detection is common. For non-chromophoric analytes, indirect UV detection or derivatization with a UV-absorbing or fluorescent tag may be necessary.

This comprehensive guide provides the necessary information for researchers to make an informed decision on the most suitable orthogonal methods for the validation of this compound quantification, ensuring data accuracy and reliability in their research and development endeavors.

References

Differentiating N-Acetyl-D-glucosamine 6-phosphate from its Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P) is crucial for understanding key biological processes such as the hexosamine biosynthesis pathway and the formation of glycoproteins. However, the presence of isomers like N-Acetyl-D-glucosamine 1-phosphate (GlcNAc-1-P) presents a significant analytical challenge due to their identical mass and elemental composition. This guide provides an objective comparison of mass spectrometry-based methods for distinguishing GlcNAc-6-P from its isomers, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

Several mass spectrometry-based strategies have been developed to tackle the challenge of differentiating GlcNAc-6-P from its isomers. These methods can be broadly categorized into three approaches: direct analysis with advanced separation, chemical derivatization to enhance chromatographic resolution, and gas-phase separation using ion mobility.

Methodology Principle Advantages Limitations
Direct LC-MS/MS with Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange properties to achieve chromatographic separation of the underivatized isomers.Simple sample preparation, avoids derivatization steps.Requires specialized and potentially costly chromatography columns.
Chemical Derivatization followed by LC-MS/MS Isomers are chemically modified (e.g., with octanoic anhydride) to alter their chromatographic properties, enabling separation on standard columns like C18.[1]Enhances chromatographic separation on common stationary phases.Introduces additional sample preparation steps, potentially affecting quantification; derivatized isomers may still produce similar fragments.[1]
Differential Mobility Spectrometry (DMS) with LC-MS/MS Separates ionized isomers in the gas phase based on their different mobility in an electric field before they enter the mass spectrometer.[2]Provides an orthogonal separation dimension, capable of resolving isomers that are not separated by chromatography.[2]Requires specialized DMS instrumentation; optimization of DMS parameters can be complex.

Quantitative Data Summary

The differentiation of GlcNAc-6-P and its isomers can be assessed through various quantitative measures depending on the chosen method.

Fragmentation Data of Derivatized Glucosamine (B1671600) Phosphates

Following derivatization with octanoic anhydride (B1165640), glucosamine phosphates, including GlcN-6-P and GlcN-1-P, exhibit a common set of major fragment ions in negative mode MS/MS.[1] This indicates that for this method, differentiation relies on chromatographic separation rather than unique fragmentation patterns.

Precursor Ion Common Fragment Ions (m/z)
[M-H]⁻ of octanoate-derivatized glucosamine phosphate (B84403)79, 97, 199
Differential Mobility Spectrometry (DMS) Parameters

DMS separates isomers based on the application of a compensation voltage (CoV). The optimal CoV for transmission of a specific isomer through the DMS cell can be used for its selective analysis. Below are typical parameters for the separation of hexose (B10828440) phosphate isomers.

Parameter Value Reference
Separation Voltage (SV)4100 V[2]
DMS Cell Temperature150°C[2]
Curtain Gas (Nitrogen)30 psi[2]
Chemical ModifierOptional (e.g., 1.5% 1-propanol)[2]

Experimental Protocols

Direct LC-MS/MS with Mixed-Mode Chromatography

This method is suitable for the direct analysis of underivatized GlcNAc-6-P and GlcNAc-1-P.

  • Sample Preparation : Samples are diluted in an appropriate solvent (e.g., water/acetonitrile (B52724) with formic acid) and centrifuged to remove particulates.

  • Liquid Chromatography :

    • Column : Newcrom B mixed-mode stationary phase column.[3]

    • Mobile Phase : A gradient of water and acetonitrile (MeCN) with formic acid as a buffer.[3]

    • Detection : Mass spectrometry.[3]

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative mode.

    • Analysis Mode : Tandem mass spectrometry (MS/MS) for sensitive and specific detection.

Chemical Derivatization followed by LC-MS/MS

This protocol involves derivatizing the amino group of the glucosamine phosphates to improve chromatographic separation.

  • Derivatization :

    • Mix the sample with 20 mM octanoic anhydride in acetone.[1]

    • Initiate the reaction by adding 0.5 M triethylamine (B128534) (TEA).[1]

    • Incubate in the dark at 35°C for 2 hours.[1]

    • Quench the reaction with 0.5 M HCl.[1]

  • Liquid Chromatography :

    • Column : A standard C18 column (e.g., Restek Roc C18, 150 x 3.0 mm, 5 µm).[1]

    • Mobile Phase A : 0.1% formic acid in water.[1]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[1]

    • Gradient : A suitable gradient from low to high organic phase (e.g., 5% to 95% B).[1]

  • Mass Spectrometry :

    • Ionization Mode : Negative ESI.

    • Analysis Mode : MS/MS, monitoring for the common fragments of the derivatized compounds.

Differential Mobility Spectrometry (DMS) with LC-MS/MS

This advanced technique provides an additional layer of separation for complex isomeric mixtures.

  • Sample Preparation : Dilute samples in a volatile buffer such as 10 mM ammonium (B1175870) bicarbonate in water, with a low percentage of acetonitrile (e.g., 20%).[2]

  • LC-DMS-MS/MS System :

    • An LC system coupled to a mass spectrometer equipped with a DMS device (e.g., SCIEX SelexION).[2]

    • The DMS cell is mounted between the ion source and the mass spectrometer orifice.[2]

  • DMS Parameters :

    • Separation Voltage (SV) : Stepped or set to an optimized value (e.g., 4100 V).[2]

    • Compensation Voltage (CoV) : Scanned or set to specific values to selectively transmit isomers of interest.

    • Resolving Gas : Nitrogen, at a medium flow rate.[2]

  • Mass Spectrometry :

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is often used to monitor specific precursor-to-product ion transitions. For hexose phosphates, a common transition is m/z 259 -> 79 (corresponding to the loss of the phosphate group).[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Chemical Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography Derivatization->LC DMS Differential Mobility Spectrometry (Optional) LC->DMS MS Mass Spectrometry (MS/MS) LC->MS DMS->MS Data Data Acquisition MS->Data Analysis Data Analysis (Isomer Differentiation) Data->Analysis

Caption: General experimental workflow for the differentiation of this compound and its isomers.

Fragmentation_Pathways cluster_GlcNAc6P This compound cluster_GlcNAc1P N-Acetyl-D-glucosamine 1-phosphate GlcNAc6P [GlcNAc-6-P - H]⁻ m/z 300.05 frag1_6P Loss of H₂O m/z 282.04 GlcNAc6P->frag1_6P frag2_6P Loss of CH₂O m/z 270.04 GlcNAc6P->frag2_6P frag3_6P Phosphate-related ions m/z 97 (H₂PO₄⁻), 79 (PO₃⁻) GlcNAc6P->frag3_6P GlcNAc1P [GlcNAc-1-P - H]⁻ m/z 300.05 frag1_1P Loss of H₂O m/z 282.04 GlcNAc1P->frag1_1P frag2_1P Cross-ring cleavage (unique fragments possible) GlcNAc1P->frag2_1P frag3_1P Phosphate-related ions m/z 97 (H₂PO₄⁻), 79 (PO₃⁻) GlcNAc1P->frag3_1P

Caption: Proposed fragmentation pathways for this compound and its 1-phosphate isomer in negative ion mode.

References

Wild-Type vs. Mutant Strains in N-Acetyl-D-glucosamine 6-Phosphate Pathways: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of metabolic shifts between wild-type and mutant strains within the N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) pathways. Supported by experimental data, this document details the intricate metabolic reprogramming that occurs when key enzymatic steps are disrupted.

The this compound (GlcNAc-6P) pathway is a critical metabolic route in bacteria, intersecting with central carbon metabolism and cell wall biosynthesis. This pathway is responsible for the catabolism of the amino sugar N-acetylglucosamine (GlcNAc), a key component of peptidoglycan. Understanding the metabolic consequences of mutations in this pathway is crucial for the development of novel antimicrobial strategies.

Comparative Analysis of Intracellular Metabolite Concentrations

Metabolic profiling of wild-type and mutant strains of Escherichia coli reveals significant alterations in the intracellular concentrations of key metabolites in the GlcNAc-6P pathway. The data presented below is derived from studies where bacterial strains were cultured in defined media with specific carbon sources.

MetaboliteStrainGrowth ConditionIntracellular Concentration (µM)Fold Change (Mutant vs. Wild-Type)
This compound (GlcNAc-6P) Wild-TypeGlucose14 ± 6-
ΔnagAGlucoseNot ReportedNot Applicable
Wild-TypeGlcNAcNot Reported-
ΔnagAGlcNAcSignificantly ElevatedNot Quantified
D-glucosamine 6-phosphate (GlcN-6-P) Wild-TypeGlucose62 ± 14-
ΔnagAGlucoseVery Low Levels[1]Significantly Decreased
Wild-TypeGlcNAcElevated-
ΔnagAGlcNAcVery Low Levels[1]Significantly Decreased
Wild-TypeGlucosamine~9000-

Experimental Protocols

The following section outlines a typical methodology for the comparative metabolomic analysis of bacterial strains.

Bacterial Culture and Metabolite Quenching

Bacterial strains (wild-type and mutant) are cultured in a defined minimal medium with a specific carbon source (e.g., glucose, GlcNAc) to a mid-exponential growth phase. To halt metabolic activity instantaneously, the cultures are rapidly quenched. A common method involves mixing the bacterial culture with a cold solution, such as 60% methanol, maintained at a temperature of -48°C to -20°C.[1] This rapid cooling effectively stops enzymatic reactions, preserving the intracellular metabolic profile at that specific moment.

Metabolite Extraction

Following quenching, the bacterial cells are separated from the culture medium by centrifugation at a low temperature. The cell pellet is then subjected to a metabolite extraction procedure. A widely used method involves the use of a solvent mixture, such as 80% boiling ethanol. The cell pellet is resuspended in the hot solvent, which serves to lyse the cells and solubilize the intracellular metabolites. The mixture is then centrifuged to remove cell debris, and the supernatant containing the metabolites is collected for analysis.

LC-MS/MS Analysis

The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). This powerful analytical technique separates the complex mixture of metabolites by liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. For quantitative analysis, the peak area of each identified metabolite is measured and normalized to an internal standard and the initial cell biomass.

Visualizing the Metabolic Landscape

To better understand the flow of metabolites and the experimental process, the following diagrams are provided.

GlcNAc_6P_Pathway cluster_enzymes GlcNAc N-acetylglucosamine (GlcNAc) GlcNAc_6P N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) GlcNAc->GlcNAc_6P ATP NagE NagE GlcN_6P D-glucosamine 6-phosphate (GlcN-6-P) GlcNAc_6P->GlcN_6P NagA NagA (Deacetylase) Fru_6P Fructose 6-phosphate GlcN_6P->Fru_6P Peptidoglycan Peptidoglycan Biosynthesis GlcN_6P->Peptidoglycan NagB NagB (Deaminase) Fru_6P->GlcN_6P Glutamine Glycolysis Glycolysis Fru_6P->Glycolysis GlmS GlmS Metabolomics_Workflow Culture Bacterial Culture (Wild-Type & Mutant) Quenching Metabolic Quenching (e.g., Cold Methanol) Culture->Quenching Centrifugation1 Cell Harvesting (Centrifugation) Quenching->Centrifugation1 Extraction Metabolite Extraction (e.g., Boiling Ethanol) Centrifugation1->Extraction Centrifugation2 Debris Removal (Centrifugation) Extraction->Centrifugation2 Analysis LC-MS/MS Analysis Centrifugation2->Analysis DataProcessing Data Processing & Statistical Analysis Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

References

Safety Operating Guide

Proper Disposal of N-Acetyl-D-glucosamine 6-phosphate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of N-Acetyl-D-glucosamine 6-phosphate, a non-hazardous substance, emphasizing compliance with local and national regulations.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) to minimize any risk of exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Dust mask or respiratorRecommended when handling bulk quantities or if dust is generated.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that is safe for personnel and the environment. As it is not classified as a hazardous substance, the primary concern is to prevent its release into the environment and to comply with institutional and local waste disposal regulations.[1][2]

  • Waste Identification and Segregation :

    • Confirm that the waste consists solely of this compound and is not contaminated with any hazardous materials.

    • Segregate this non-hazardous waste from other chemical waste streams, such as solvents or heavy metals.[2]

  • Containerization and Labeling :

    • Place the solid waste into a clean, sealable, and chemically compatible container.[3]

    • Clearly label the container with the full chemical name: "this compound".

    • Include the CAS number and indicate that it is non-hazardous waste.

  • Spill Management :

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or vacuum the spilled material into a designated waste container.[4][5]

    • Ensure the area is thoroughly cleaned after the spill has been contained.

  • Disposal Pathway :

    • The primary method of disposal is to entrust the waste to a licensed waste disposal company.[1]

    • Crucially, consult your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations to ensure full compliance .[2][4] Disposal requirements can vary significantly by region.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional guidelines.[3]

  • Decontamination of Empty Containers :

    • Triple rinse the empty container with a suitable solvent, such as water.

    • Dispose of the rinsate as non-hazardous aqueous waste, in accordance with institutional guidelines.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have N-Acetyl-D-glucosamine 6-phosphate waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed hazardous_waste Dispose as hazardous waste is_mixed->hazardous_waste Yes non_hazardous_waste Treat as non-hazardous solid waste is_mixed->non_hazardous_waste No consult_ehs Consult institutional EHS and local regulations hazardous_waste->consult_ehs containerize Place in a labeled, sealable container non_hazardous_waste->containerize containerize->consult_ehs licensed_disposal Arrange for disposal via a licensed waste company consult_ehs->licensed_disposal end End of Disposal Process licensed_disposal->end

Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-glucosamine 6-phosphate
Reactant of Route 2
N-Acetyl-D-glucosamine 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.